Endothelin-3, human, mouse, rabbit, rat TFA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C122H168F3N26O35S4+ |
|---|---|
分子量 |
2744.1 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,15R,18S,21S,24R,27S,30R,35R,38S,41S,44S)-30-amino-7,13-bis(4-aminobutyl)-21-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-18,27-bis[(1R)-1-hydroxyethyl]-15,38,41-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,14,17,20,23,26,29,37,40,43,46-tetradecaoxo-44-propan-2-yl-32,33,48,49-tetrathia-2,5,8,11,16,19,22,25,28,36,39,42,45-tridecaza-14-azoniabicyclo[22.22.4]pentacontane-35-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C120H166N26O33S4.C2HF3O2/c1-11-62(7)97(116(173)136-87(120(177)178)49-70-53-125-77-25-17-16-24-75(70)77)143-117(174)98(63(8)12-2)142-110(167)86(52-95(156)157)133-104(161)80(44-60(3)4)129-107(164)84(50-71-54-124-59-126-71)132-111(168)88-56-181-180-55-76(123)101(158)144-99(64(9)147)118(175)139-89-57-182-183-58-90(113(170)141-96(61(5)6)115(172)135-82(47-68-30-36-73(150)37-31-68)105(162)130-81(106(163)138-88)46-67-28-34-72(149)35-29-67)137-103(160)79(40-41-93(152)153)128-102(159)78(26-18-20-42-121)127-108(165)85(51-94(154)155)134-114(171)91(27-19-21-43-122)146(179)92(48-69-32-38-74(151)39-33-69)140-119(176)100(65(10)148)145-109(166)83(131-112(89)169)45-66-22-14-13-15-23-66;3-2(4,5)1(6)7/h13-17,22-25,28-39,53-54,59-65,76,78-92,96-100,125,147-148H,11-12,18-21,26-27,40-52,55-58,121-123H2,1-10H3,(H26-,124,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140,141,142,143,144,145,149,150,151,152,153,154,155,156,157,158,159,160,161,162,163,164,165,166,167,168,169,170,171,172,173,174,175,176,177,178);(H,6,7)/p+1/t62-,63-,64+,65+,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92+,96-,97-,98-,99-,100-;/m0./s1 |
InChI 键 |
MHOPDBXQYRGTBE-WNPGFBAXSA-O |
产品来源 |
United States |
Foundational & Exploratory
Endothelin-3 Signaling in Neural Crest Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Endothelin-3 (EDN3) signaling pathway is a critical regulator of neural crest cell (NCC) development, playing a pivotal role in the specification, proliferation, migration, and differentiation of numerous NCC derivatives. Dysregulation of this pathway is implicated in several neurocristopathies, including Hirschsprung's disease and Waardenburg syndrome, making it a key area of investigation for developmental biologists and a potential target for therapeutic intervention. This technical guide provides an in-depth overview of the core components of the EDN3 signaling cascade in NCCs, presents quantitative data on its functional effects, details key experimental protocols for its study, and provides visual representations of the pathway and associated experimental workflows.
The Core Signaling Pathway
Endothelin-3, a 21-amino acid peptide, exerts its effects on neural crest cells primarily through its interaction with the Endothelin Receptor Type B (EDNRB), a G-protein coupled receptor (GPCR).[1][2] This ligand-receptor interaction is essential for the normal development of neural crest-derived cell lineages, particularly melanocytes and enteric neurons.[1][2]
Upon binding of EDN3 to EDNRB, a conformational change in the receptor activates intracellular heterotrimeric G proteins. While EDNRB can couple to various Gα subunits, in the context of melanocyte and enteric nervous system development, signaling through Gs and Gi/o, leading to the modulation of Protein Kinase A (PKA) activity, has been implicated.[3] Activation of the EDN3/EDNRB pathway is known to influence several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[4][5]
A crucial downstream effector of this pathway is the transcription factor SOX10, which plays a multifaceted role. SOX10 is not only a key regulator of NCC specification and maintenance but is also involved in a feedback loop where it can regulate the expression of EDNRB.[6] The interplay between EDN3 signaling and other crucial developmental pathways, such as the GDNF/RET signaling axis, is vital for the coordinated migration and colonization of the gut by enteric neural crest cells (ENCCs).[7] Mutations in either EDN3 or EDNRB genes are associated with Hirschsprung's disease and Waardenburg syndrome, highlighting the critical and non-redundant roles of this pathway in human development.[8][9]
Quantitative Data on Pathway Function
The functional consequences of EDN3 signaling on neural crest cells have been quantified in various studies. These data provide insights into the potency of this pathway in regulating key cellular behaviors.
| Parameter | Experimental System | Treatment | Result | Reference |
| Cell Proliferation | Quail Truncal Neural Crest Cells | 100 ng/ml EDN3 | 10.25% BrdU incorporation | [10] |
| Quail Truncal Neural Crest Cells | Control | 3.35% BrdU incorporation | [10] | |
| Ganglion Cell Number | Chick-Quail Intestinal Chimeras | Excess EDN3 | Significant increase in ganglion cell number | [7] |
| Chick-Quail Intestinal Chimeras | EDNRB Inhibition | Severe hypoganglionosis | [7] | |
| Cell Migration | E11.5 Mouse Midgut Explants | 1 nM EDN3 | Increased migration distance from explant | [5] |
| E11.5 Mouse Midgut Explants | 1 nM EDN3 + 10 ng/mL GDNF | Synergistic increase in migration distance | [5] | |
| Cell Survival and Proliferation (Clonal Analysis) | Quail Trunk NCCs | EDN3 | Large increase in survival and proliferation of unipotent and bipotent glial and melanocytic precursors | [11] |
Experimental Protocols
Quail-Chick Chimera for Neural Crest Cell Migration Analysis
This technique allows for the tracing of NCC migration and differentiation from a specific donor region within a host embryo.
Detailed Methodology:
-
Egg Incubation: Incubate fertile chick and quail eggs at 38°C to the desired Hamburger-Hamilton (HH) stage. For neural crest studies, HH stage 9-10 is commonly used.[12]
-
Host Preparation: Window the chick egg by carefully removing a piece of the shell. Inject India ink diluted in saline beneath the embryo to improve visualization.[13] Create a small tear in the vitelline membrane over the region of interest.
-
Host Neural Tube Removal: Using fine tungsten needles, make longitudinal incisions on either side of the dorsal neural tube and transverse cuts at the desired rostral and caudal limits. Carefully remove the segment of the neural tube.[14]
-
Donor Preparation: Open a stage-matched quail egg and prepare the embryo in a similar manner.
-
Donor Neural Tube Excision: Excise the corresponding segment of the neural tube from the quail embryo.[14]
-
Grafting: Transfer the quail neural tube segment into the cavity created in the chick embryo using a micropipette.[15]
-
Sealing and Re-incubation: Seal the window in the chick egg with tape and return it to the incubator.
-
Analysis: After the desired incubation period, harvest the chimeric embryo. Fix, section, and perform immunohistochemistry using a quail-specific antibody (e.g., QCPN) to identify the location of the donor-derived neural crest cells.[12]
Neural Tube Explant Culture for Migration Assay
This in vitro assay allows for the direct observation and quantification of NCC migration away from the neural tube.
Detailed Methodology:
-
Embryo Dissection: Isolate embryos from timed-pregnant mice (e.g., E9.5) or staged chick embryos in sterile PBS or DMEM.[16][17]
-
Neural Tube Isolation: Dissect the desired region of the neural tube (e.g., trunk) away from surrounding tissues like somites and ectoderm.[17]
-
Enzymatic Digestion: Briefly treat the isolated neural tubes with a solution of collagenase/dispase to help remove any remaining non-neural tissue.[17]
-
Plating: Plate the cleaned neural tubes onto fibronectin-coated culture dishes.[18]
-
Culture: Culture the explants in a suitable neural crest cell medium, often containing factors that support NCC survival and proliferation.[19]
-
Observation and Analysis: Neural crest cells will migrate out from the neural tube onto the culture dish. This migration can be observed and quantified using time-lapse microscopy. The area of cell migration or the distance migrated by the leading edge of cells can be measured over time.[20]
-
Experimental Manipulation: The effect of signaling molecules, such as EDN3, can be assessed by adding them to the culture medium and comparing the migration characteristics to control cultures.[5]
Whole-Mount In Situ Hybridization for EDNRB Expression
This technique is used to visualize the spatial expression pattern of a specific mRNA, such as EDNRB, within a whole embryo.
Detailed Methodology:
-
Embryo Collection and Fixation: Collect mouse embryos at the desired developmental stage and fix them overnight in 4% paraformaldehyde (PFA) in PBS at 4°C.[21]
-
Dehydration and Storage: Dehydrate the embryos through a graded methanol (B129727) series and store them at -20°C.[21]
-
Rehydration and Permeabilization: Rehydrate the embryos through a reverse methanol series. Permeabilize the tissues by treating with Proteinase K. The duration and concentration of this step are critical and depend on the embryonic stage.[21][22]
-
Prehybridization: Incubate the embryos in a hybridization buffer at an elevated temperature (e.g., 65-70°C) to block non-specific binding sites.[21]
-
Hybridization: Replace the prehybridization buffer with a hybridization buffer containing the digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for EDNRB. Incubate overnight at the same elevated temperature.[23]
-
Washing: Perform a series of stringent washes at high temperature to remove the unbound probe.
-
Antibody Incubation: Block the embryos and then incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Detection: Wash away the unbound antibody and then add a substrate for AP (e.g., NBT/BCIP), which will produce a colored precipitate where the probe has hybridized to the mRNA.
-
Imaging: Clear the embryos and image them using a dissecting microscope.
Chromatin Immunoprecipitation (ChIP) for SOX10 Binding
ChIP is used to identify the DNA sequences that a specific protein, such as the transcription factor SOX10, binds to in the genome.
Detailed Methodology:
-
Cell Cross-linking: Treat neural crest cells or relevant tissue with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to SOX10. The antibody will bind to SOX10, which is cross-linked to its target DNA sequences.
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-SOX10-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: The purified DNA can be analyzed by qPCR to determine if a specific DNA sequence (e.g., the EDNRB promoter) is enriched, or by high-throughput sequencing (ChIP-seq) to identify all of SOX10's binding sites throughout the genome.
Luciferase Reporter Assay for CREB Activity
This assay is used to measure the activity of the transcription factor CREB, which can be a downstream target of EDN3 signaling.
Detailed Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect them with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with multiple cAMP Response Elements (CREs), the binding sites for CREB.[24][25] A second plasmid expressing Renilla luciferase is often co-transfected as an internal control for transfection efficiency.[25]
-
Cell Treatment: After allowing time for plasmid expression, treat the cells with the stimulus of interest (e.g., EDN3 or a known activator of the pathway like forskolin).[24][26]
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure the activity of both firefly and Renilla luciferases using a luminometer and specific substrates for each enzyme.[26]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. The resulting value is a measure of CREB transcriptional activity.[27]
Conclusion
The Endothelin-3 signaling pathway is a cornerstone of neural crest cell development, with profound implications for human health. The experimental protocols detailed in this guide provide a robust framework for investigating the intricacies of this pathway. By combining these techniques with quantitative analyses, researchers can further unravel the molecular mechanisms governing NCC fate and identify potential therapeutic targets for a range of neurocristopathies. The continued exploration of this signaling cascade will undoubtedly yield further insights into the fundamental principles of developmental biology and disease pathogenesis.
References
- 1. Endothelin 3 - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Genetic evidence does not support direct regulation of EDNRB by SOX10 in migratory neural crest and the melanocyte lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin-3 regulates neural crest cell proliferation and differentiation in the hindgut enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical relationship between EDN-3 gene, EDNRB gene and Hirschsprung’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New roles of EDNRB and EDN3 in the pathogenesis of Hirschsprung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Endothelin 3 selectively promotes survival and proliferation of neural crest-derived glial and melanocytic precursors in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Neural Crest Migration and Differentiation by Cross-species Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sdbonline.org [sdbonline.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Assessing Species-specific Contributions To Craniofacial Development Using Quail-duck Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Explant Assay for Assessing Cellular Behavior of the Cranial Mesenchyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation and Culture of Neural Crest Cells from Embryonic Murine Neural Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Trunk Neural Crest Cell Migration using a Modified Zigmond Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An optimized procedure for whole-mount in situ hybridization on mouse embryos and embryoid bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. resources.amsbio.com [resources.amsbio.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. A suite of bioassays to evaluate CREB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Human Endothelin-3 in Melanocyte Development: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Endothelin-3 (EDN3) is a pivotal paracrine signaling peptide essential for the proper development of melanocytes from their neural crest precursors. Acting primarily through its G-protein coupled receptor, Endothelin Receptor Type B (EDNRB), the EDN3/EDNRB signaling axis orchestrates a complex series of cellular events including precursor proliferation, survival, migration, and terminal differentiation. Dysregulation of this pathway is implicated in congenital disorders of pigmentation, most notably Waardenburg-Shah syndrome, highlighting its critical, non-redundant role. This technical guide provides an in-depth examination of the molecular functions of EDN3 in human melanocyte development, details common experimental protocols for its study, presents quantitative data from key research, and visualizes the core signaling and experimental workflows.
Introduction to Melanocyte Development and EDN3
Melanocytes, the pigment-producing cells in the skin, hair follicles, and eyes, originate from a transient, multipotent embryonic cell population known as the neural crest. The development of these cells is a complex process involving the specification of melanocyte precursors (melanoblasts), their extensive migration from the dorsal neural tube to peripheral tissues, and their subsequent proliferation and differentiation into mature, melanin-synthesizing melanocytes.[1][2] This entire process is tightly regulated by a network of signaling molecules.
Among the most critical of these regulators is Endothelin-3 (EDN3). EDN3 is a 21-amino acid peptide that belongs to the endothelin family.[1] Its role in melanocyte development is indispensable; mutations in the genes encoding for either EDN3 or its primary receptor, EDNRB, lead to severe hypopigmentation phenotypes in both mice and humans.[1][3][4] In humans, these mutations are a cause of Waardenburg syndrome type IV (WS4), or Waardenburg-Shah syndrome, a condition characterized by sensorineural hearing loss, pigmentation defects (changes in skin, hair, and eye color), and Hirschsprung disease (aganglionic megacolon).[4][5][6][7][8] This association underscores the necessity of functional EDN3 signaling for the normal formation of melanocytes and enteric neurons from the neural crest.[4][5]
The EDN3/EDNRB Signaling Pathway
EDN3 exerts its effects by binding to and activating the Endothelin Receptor Type B (EDNRB), a G-protein coupled receptor (GPCR).[1][9] This interaction initiates a cascade of intracellular signaling events that are crucial for melanoblast function. In avians, a second receptor, EDNRB2, is also involved, particularly in later stages of differentiation.[10][11]
Upon ligand binding, the EDN3/EDNRB complex activates several downstream pathways:
-
Protein Kinase C (PKC) Pathway: Activation of phospholipase C leads to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which in turn activate PKC.
-
MAPK/ERK Pathway: The pathway involving Raf-1 and the Mitogen-Activated Protein Kinase (MAPK) cascade is also stimulated, promoting cell proliferation.
-
cAMP/PKA Pathway: EDN3 signaling can also lead to the activation of the cAMP response element-binding protein (CREB) through protein kinase A (PKA), influencing gene transcription.[1]
These pathways converge to regulate the expression and activity of key transcription factors involved in melanocyte development, such as SOX10 and the Microphthalmia-associated Transcription Factor (MITF), which is considered the master regulator of melanocyte identity. SOX10 has been shown to directly up-regulate EDNRB expression, creating a potential positive feedback loop.[10]
Multifaceted Functions of EDN3 in Melanocyte Development
EDN3 plays diverse and stage-specific roles throughout melanocyte development, from early neural crest precursors to committed melanoblasts.[1][9][12][13]
Proliferation and Survival
EDN3 is a potent mitogen for melanocyte precursors.[14] In vitro studies have consistently shown that the addition of EDN3 to neural crest cell cultures leads to a significant increase in the number of melanoblasts.[1][14][15] It promotes the proliferation and self-renewal of multipotent and bipotent precursors, such as a common glia-melanocyte precursor.[1][9] This expansion of the progenitor pool is critical for ensuring that a sufficient number of melanoblasts are available to populate the developing epidermis. Furthermore, EDN3 signaling is crucial for the survival of these precursors; in the absence of this signal, melanoblasts are lost via apoptosis.[1][16]
Migration
The migration of melanoblasts from the neural crest to their final destinations in the skin and hair follicles is a complex journey. The EDN3/EDNRB pathway is not required for the initial specification and dispersal of precursors from the neural crest, but it is essential for their subsequent terminal migration.[3] It is thought to provide the necessary survival and proliferative signals that sustain the cells during their migratory phase.[3]
Differentiation
EDN3 signaling is a key promoter of melanocyte differentiation. While initial exposure can maintain precursors in an undifferentiated, proliferative state, prolonged exposure to EDN3 induces the final steps of differentiation, characterized by the expression of pigmentation-related genes like tyrosinase and the production of melanin (B1238610).[1][10] EDN3 often acts synergistically with other critical factors, particularly Kit Ligand (KITL, also known as Steel Factor), to promote the survival, proliferation, and differentiation of melanoblasts.[1][16][17] While neither pathway can fully compensate for the loss of the other, their combined action is essential for robust melanogenesis.[1][16]
Plasticity and Self-Renewal
Interestingly, EDN3 signaling also contributes to cellular plasticity. In cultured pigmented melanocytes, EDN3 can stimulate proliferation and even favor a de-differentiation process, leading to the re-expression of early neural crest markers like SOX10 and FoxD3.[1] It has also been shown to induce the reversion of committed melanocytes back to a bipotent glia-melanocyte progenitor state, highlighting a remarkable degree of plasticity regulated by this pathway.[11]
Quantitative Data on EDN3 Function
The effects of EDN3 on melanocyte development have been quantified in numerous in vitro studies. The following tables summarize representative data from key experiments.
Table 1: Effect of EDN3 on Melanocyte Precursor Proliferation
| Experimental System | Treatment | Observation | Quantitative Result | Reference |
| Quail Neural Crest Culture | Control Medium | Baseline proliferation | 9.5% of pigment cells divided by day 2 | [11] |
| Quail Neural Crest Culture | EDN3 (10 nM) | Stimulated onset of cell division | 95% of clonogenic pigment cells divided by day 2 | [11] |
| Mouse Neural Crest Culture | EDN3 + KITL | Synergistic increase in melanoblasts | Significant increase in melanoblast number vs. either factor alone | [17] |
Table 2: Effect of EDN3 on Melanocyte Differentiation and Number
| Experimental System | Treatment Duration | Observation | Quantitative Result | Reference |
| Mouse ES Cell Culture | 21 days (continuous EDN3) | Increased number of mature melanocytes | Dose-dependent increase in melanocyte number | [16][18] |
| Silky Fowl Embryos | Endogenous EDN3 Duplication | Hyperpigmentation (Fibromelanosis) | ~2-fold increase in EDN3 mRNA expression | [15] |
| Transgenic Mouse (K5-Edn3) | Endogenous EDN3 Overexpression | Hyperpigmentation of skin | Induced proliferation of melanocyte precursors | [15] |
Experimental Protocols
Investigating the function of EDN3 requires a range of cell biology and molecular techniques. Below are detailed methodologies for key experiments.
Melanocyte Proliferation Assay (MTT-Based)
This protocol quantifies changes in cell number as an indicator of proliferation in response to EDN3.
-
Cell Seeding: Seed primary human melanocytes or a suitable cell line (e.g., B16 mouse melanoma cells) in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate overnight to allow for cell attachment.[19]
-
Treatment: Replace the medium with fresh medium containing various concentrations of recombinant human EDN3 (e.g., 0, 1, 10, 100 nM). Include a positive control (e.g., basic fibroblast growth factor) and a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[20][21]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[21]
Melanocyte Migration Assay (Scratch Wound-Healing)
This assay assesses the effect of EDN3 on the directional migration of melanocytes in vitro.
-
Create Confluent Monolayer: Seed melanocytes in a 6-well plate and grow them to full confluency.
-
Create Scratch: Using a sterile 200 µL pipette tip, create a linear "scratch" or wound in the cell monolayer.[20][21]
-
Wash and Treat: Gently wash the wells with PBS to remove dislodged cells and debris. Replace the medium with fresh medium containing the desired concentration of EDN3 or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time zero (T=0) using an inverted microscope.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same fields at regular intervals (e.g., 24, 48, 72 hours).[20]
-
Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is used as a measure of cell migration.
Melanin Content Assay (Spectrophotometry)
This protocol measures the amount of melanin produced by cultured melanocytes.
-
Cell Culture and Lysis: Culture melanocytes with or without EDN3 for a specified period. Harvest the cells by trypsinization, count them, and pellet them by centrifugation.
-
Solubilization: Lyse the cell pellet in 1 N NaOH in 10% DMSO by incubating at 80°C for 2 hours.[22] This solubilizes the melanin granules.
-
Spectrophotometry: Transfer the lysate to a 96-well plate and measure the absorbance at 405-490 nm using a microplate reader.[22][23][24]
-
Standard Curve: Generate a standard curve using known concentrations of synthetic melanin (e.g., from Sepia officinalis).
-
Normalization: Calculate the melanin content from the standard curve and normalize it to the initial cell count or total protein content of the lysate to determine the melanin content per cell.[23][25]
Immunofluorescence Staining for Melanocyte Markers
This protocol allows for the visualization of key proteins to confirm melanocyte identity and differentiation status.
-
Cell Preparation: Grow melanocytes on sterile glass coverslips.
-
Fixation: Rinse cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[26][27]
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes.[27][28]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton X-100) for 60 minutes.[27]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody diluted in antibody dilution buffer (e.g., anti-MITF, anti-SOX10, anti-TYRP1) overnight at 4°C.[27][29]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorochrome-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.[27]
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[26]
-
Visualization: Image the cells using a fluorescence or confocal microscope.
Conclusion
Endothelin-3 is an indispensable signaling molecule in the development of the melanocyte lineage. Through its interaction with the EDNRB receptor, it drives a complex program of gene expression that is essential for the proliferation, survival, migration, and terminal differentiation of melanocyte precursors. The profound consequences of its absence, as seen in Waardenburg-Shah syndrome, firmly establish the EDN3/EDNRB axis as a critical control point in neural crest development. A thorough understanding of this pathway, facilitated by the experimental approaches detailed herein, is vital for research into congenital pigmentation disorders and may offer insights into the aberrant signaling that occurs in diseases like melanoma.
References
- 1. Roles of Endothelin Signaling in Melanocyte Development and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key discoveries in melanocyte development. | Semantic Scholar [semanticscholar.org]
- 3. The endothelin receptor-B is required for the migration of neural crest-derived melanocyte and enteric neuron precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutation of the endothelin-3 gene in the Waardenburg-Hirschsprung disease (Shah-Waardenburg syndrome) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EDN3 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. diseases.jensenlab.org [diseases.jensenlab.org]
- 8. ern-ithaca.eu [ern-ithaca.eu]
- 9. Roles of endothelin signaling in melanocyte development and melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijdb.ehu.eus [ijdb.ehu.eus]
- 11. Endothelin 3 induces the reversion of melanocytes to glia through a neural crest-derived glial-melanocytic progenitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of endothelin signaling in melanocyte development and melanoma | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Endothelin 3 promotes neural crest cell proliferation and mediates a vast increase in melanocyte number in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gene Duplication of endothelin 3 Is Closely Correlated with the Hyperpigmentation of the Internal Organs (Fibromelanosis) in Silky Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cooperative and indispensable roles of endothelin 3 and KIT signalings in melanocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Stimulatory effects of Lycium shawii on human melanocyte proliferation, migration, and melanogenesis: In vitro and in silico studies [frontiersin.org]
- 21. Stimulatory effects of Lycium shawii on human melanocyte proliferation, migration, and melanogenesis: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. arigobio.com [arigobio.com]
- 27. Protocols | Cell Signaling Technology [cellsignal.com]
- 28. Immunocytochemistry protocol | Abcam [abcam.com]
- 29. researchgate.net [researchgate.net]
The Role of Mouse Endothelin-3 in the Development of the Enteric Nervous System: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The development of the enteric nervous system (ENS), the intrinsic nervous system of the gut, is a complex process involving the precise migration, proliferation, and differentiation of enteric neural crest cells (ENCCs). The Endothelin-3 (ET-3) signaling pathway is a critical regulator of this process, particularly in the colonization of the distal colon. Disruptions in this pathway are strongly associated with Hirschsprung's disease (HSCR), a congenital disorder characterized by the absence of enteric ganglia in the hindgut. This technical guide provides an in-depth overview of the role of mouse ET-3 in ENS development, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular and experimental frameworks.
The Endothelin-3 Signaling Axis
The ET-3 signaling pathway is centered on the interaction between the secreted peptide ligand, Endothelin-3 (ET-3), and its G protein-coupled receptor, Endothelin Receptor Type B (EDNRB).[1] In the developing mouse gut, ET-3 is expressed by mesenchymal cells, while EDNRB is expressed by the migrating ENCCs.[2] This ligand-receptor interaction is indispensable for the complete colonization of the gastrointestinal tract by ENCCs.[1] Mutations in the genes encoding ET-3 (Edn3) or EDNRB (Ednrb) in mice lead to aganglionosis in the distal colon, phenocopying human Hirschsprung's disease.[2][3]
Core Signaling Pathway and Downstream Effects
The binding of ET-3 to EDNRB on the surface of ENCCs initiates a downstream signaling cascade that modulates several key cellular processes:
-
Migration: The ET-3/EDNRB pathway is required for the terminal migration of ENCCs into the distal regions of the gut.[4] Its signaling is not essential for the initial specification or dispersal of ENS precursors but becomes critical for the complete colonization of the colon.[4]
-
Differentiation: A primary function of ET-3 signaling is to inhibit the premature differentiation of ENCCs into neurons.[2][5] This maintains a sufficient pool of undifferentiated, migratory progenitor cells, ensuring they can reach the end of the gut before terminally differentiating.[2][6]
-
Proliferation: The effect of ET-3 on ENCC proliferation is less clear, with different studies reporting variable and potentially minor effects.[2] However, it may act synergistically with other factors like Glial Cell Line-Derived Neurotrophic Factor (GDNF) to enhance proliferation.[7]
References
- 1. Enteric nervous system development: migration, differentiation, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neural Crest and the Development of the Enteric Nervous System - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enterocolitis causes profound lymphoid depletion in endothelin receptor B- and endothelin 3-null mouse models of Hirschsprung-associated enterocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The endothelin receptor-B is required for the migration of neural crest-derived melanocyte and enteric neuron precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of enteric neuron diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choices Choices: Regulation of Precursor Differentiation during Enteric Nervous System Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enteric nervous system development: A crest cell’s journey from neural tube to colon - PMC [pmc.ncbi.nlm.nih.gov]
Endothelin-3 (EDN3) Gene Expression in Rat Brain and Intestine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Endothelin-3 (EDN3) gene expression in the rat brain and intestine. It is designed to furnish researchers, scientists, and drug development professionals with in-depth data, detailed experimental methodologies, and a clear understanding of the associated signaling pathways.
Quantitative Data on EDN3 Expression
The following tables summarize the quantitative data on EDN3 expression in various regions of the rat brain and intestine. These values have been compiled from studies utilizing sensitive immunoassays and mRNA quantification techniques.
Table 1: Immunoreactive Endothelin-3 (ir-ET-3) Concentrations in Rat Tissues [1]
| Tissue | ir-ET-3 Concentration (pg/g wet tissue) |
| Intestine | > 100 |
| Brain | > 100 |
| Lung | > 100 |
| Pituitary Gland | > 100 |
Data obtained using a sandwich-enzyme immunoassay (EIA) in Sprague-Dawley rats.[1]
Table 2: Endothelin-like Immunoreactivity in the Rat Gastrointestinal Tract [2]
| Region | Endothelin-like Immunoreactivity (fmol/g wet tissue) |
| Stomach (Fundus) | 48 ± 5 |
| Jejunum | 13 ± 2 |
| Ileum | 20 ± 3 |
| Colon | 35 ± 6 |
| Ileal Mucosa | 8.4 ± 2.0 |
| Colonic Mucosa | 18.4 ± 2.1 |
Data obtained by radioimmunoassay in rats. Values are presented as mean ± SEM.[2]
Table 3: Relative EDN3 mRNA Levels in Various Rat Organs [3]
| Organ | Relative EDN3 mRNA Level |
| Small Intestine | High |
| Lung | High |
| Kidney | High |
| Large Intestine | High |
| Brain | Present |
Qualitative assessment of EDN3 mRNA levels determined by RNase protection assay.[3]
EDN3 Signaling Pathways
Endothelin-3 exerts its biological effects primarily through the Endothelin Receptor Type B (EDNRB), a G-protein coupled receptor. The activation of EDNRB initiates a cascade of intracellular signaling events that play crucial roles in the development of the enteric nervous system (ENS) and other physiological processes.
EDN3/EDNRB Signaling in the Enteric Nervous System
In the developing gut, EDN3 signaling is essential for the migration, proliferation, and differentiation of enteric neural crest cells (ENCCs), the precursors of enteric neurons.[4] This pathway interacts with other critical signaling systems, such as the glial cell line-derived neurotrophic factor (GDNF)-Ret signaling pathway, to ensure proper formation of the ENS.[5][6][7][8]
Caption: EDN3 signaling pathway in the enteric nervous system.
Putative EDN3 Signaling in the Brain
While the role of EDN3 in the brain is less characterized than in the ENS, it is known to be expressed in various brain regions and is implicated in glial cell function and potentially neuronal signaling.[1][9] The downstream effects are thought to be mediated through similar EDNRB-activated pathways.
Caption: Putative EDN3 signaling pathways in the brain.
Experimental Protocols
The following are generalized protocols for key experiments used to study EDN3 gene expression. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.
Quantitative Real-Time PCR (qRT-PCR) for EDN3 mRNA
This protocol outlines the steps for quantifying EDN3 mRNA levels in rat brain and intestinal tissue.
Caption: Workflow for qRT-PCR analysis of EDN3 mRNA.
1. Tissue Collection and RNA Extraction:
-
Euthanize the rat according to approved ethical protocols.
-
Dissect the desired brain region or intestinal segment and immediately snap-freeze in liquid nitrogen or place in an RNA stabilization solution.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
2. RNA Quantification and Quality Assessment:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 7 is recommended.
3. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
4. qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for rat EDN3 and a validated reference gene (e.g., GAPDH, β-actin), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include no-template controls to check for contamination and a dissociation (melt) curve analysis at the end of the run for SYBR Green assays to verify primer specificity.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for EDN3 and the reference gene in each sample.
-
Calculate the relative expression of EDN3 mRNA using the ΔΔCt method.
Immunohistochemistry (IHC) for EDN3 Protein
This protocol describes the localization of EDN3 protein in paraffin-embedded rat brain and intestinal tissue sections.
1. Tissue Preparation:
-
Perfuse the rat transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the dissected brain and intestinal tissues in 4% PFA overnight at 4°C.
-
Dehydrate the tissues through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.
-
Cut 5-10 µm thick sections using a microtome and mount on charged glass slides.
2. Staining Procedure:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the sections in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol.
-
Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody against EDN3 overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Visualize the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
In Situ Hybridization (ISH) for EDN3 mRNA
This protocol allows for the visualization of EDN3 mRNA expression within the cellular context of rat brain and intestinal tissue.
1. Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense riboprobe for rat EDN3 mRNA from a linearized plasmid template using an in vitro transcription kit.
-
A sense probe should also be prepared as a negative control.
2. Tissue Preparation:
-
Prepare fresh-frozen or paraffin-embedded tissue sections as described for IHC.
-
For frozen sections, fix with 4% PFA post-sectioning.
3. Hybridization:
-
Pre-treat the sections with proteinase K to improve probe accessibility.
-
Acetylate the sections to reduce non-specific binding.
-
Pre-hybridize the sections in hybridization buffer.
-
Hybridize the sections with the DIG-labeled EDN3 probe overnight at an optimized temperature (e.g., 65°C).
4. Post-Hybridization Washes:
-
Perform a series of stringent washes with saline-sodium citrate (SSC) buffer at high temperature to remove unbound probe.
5. Detection:
-
Block non-specific binding sites.
-
Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash to remove unbound antibody.
-
Visualize the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a blue/purple precipitate.
-
Mount with an aqueous mounting medium.
This guide provides a foundational understanding of EDN3 gene expression in the rat brain and intestine. The provided data, pathway diagrams, and experimental protocols are intended to support further research and drug development efforts targeting the endothelin system.
References
- 1. Abundance of endothelin-3 in rat intestine, pituitary gland and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin in the gastrointestinal tract. Presence of endothelinlike immunoreactivity, endothelin-1 messenger RNA, endothelin receptors, and pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. News from the endothelin-3/EDNRB signaling pathway: Role during enteric nervous system development and involvement in neural crest-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Lineage-specific intersection of endothelin and GDNF signaling in enteric nervous system development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elifesciences.org [elifesciences.org]
- 8. Lineage-specific intersection of endothelin and GDNF signaling in enteric nervous system development [elifesciences.org]
- 9. Autocrine endothelin-3/endothelin receptor B signaling maintains cellular and molecular properties of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Recombinant Human Endothelin-3 TFA Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-3 (ET-3) is a 21-amino acid peptide of the endothelin family, which also includes endothelin-1 (B181129) (ET-1) and endothelin-2 (ET-2).[1] These peptides are potent vasoactive agents involved in a wide range of physiological processes.[2] Recombinant human Endothelin-3, supplied as a trifluoroacetate (B77799) (TFA) salt, is a critical tool for research into its diverse biological functions. This technical guide provides a comprehensive overview of the biological activity of recombinant human Endothelin-3 TFA salt, with a focus on its receptor interactions, signaling pathways, and functional effects, supported by detailed experimental protocols.
Physicochemical Properties
Recombinant human Endothelin-3 TFA salt is a lyophilized powder, soluble in water.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₂₁H₁₆₈N₂₆O₃₃S₄ • XCF₃COOH | [3] |
| Molecular Weight | 2643.0 g/mol | [3] |
| Purity | ≥95% | [3] |
| Amino Acid Sequence | CTCFTYKDKECVYYCHLDIIW (Disulfide bridges: Cys1-Cys15, Cys3-Cys11) | [4] |
Receptor Binding Affinity
Endothelin-3 exerts its effects by binding to two G-protein coupled receptors (GPCRs): the endothelin A receptor (ETₐ) and the endothelin B receptor (ETₑ).[5] While ET-1 shows higher affinity for the ETₐ receptor, ET-3 binds to the ETₑ receptor with high affinity, similar to ET-1.[6]
| Ligand | Receptor | Cell Type/Tissue | Kᵢ (nM) | KᏧ (nM) | Reference |
| Endothelin-3 | ETₐ | Rat A10 smooth muscle cells | 16 | [7] | |
| Endothelin-3 | ETₐ | Rat brain capillary endothelial cells | 1 | [8] | |
| Endothelin-3 | ETₐ | Recombinant bovine | 50 | [9] | |
| Endothelin-3 | ETₐ | Human left ventricle | 70 ± 20 | [10] | |
| Endothelin-3 | ETₑ | Human left ventricle | 0.15 ± 0.06 | [10] | |
| Endothelin-3 | ETₑ | Rat left ventricle | 0.19 ± 0.03 | [10] |
Signaling Pathways
Upon binding to its receptors, Endothelin-3 activates multiple intracellular signaling cascades. The specific pathway engaged is dependent on the receptor subtype and the cell type. Both ETₐ and ETₑ receptors can couple to various G protein families, including Gαq/11, Gαi/o, Gαs, and Gα12/13.[1]
Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1] ET-3 has also been shown to stimulate preadipocyte growth through the ETAR, AMPK, JNK/c-JUN, and STAT3 pathways.[11]
Figure 1: Simplified Endothelin-3 signaling pathway.
Functional Effects
Calcium Mobilization
A primary and rapid response to Endothelin-3 receptor activation is the mobilization of intracellular calcium ([Ca²⁺]i). This is a key event in many of its physiological actions, including vasoconstriction and cell proliferation.
| Cell Type | Agonist | EC₅₀ (nM) | Effect | Reference |
| C6-BU-1 rat glioma cells | Endothelin-3 | 120 | Increase in [Ca²⁺]i | [11] |
| Nomad ETₑ Receptor Cell Line | Endothelin-1 | 2.38 | Calcium Flux | [12] |
Vasoconstriction and Vasodilation
Endothelin-3 exhibits complex effects on vascular tone, acting as both a vasoconstrictor and a vasodilator depending on the vascular bed and the receptor population. Vasoconstriction is typically mediated by ETₐ receptors on vascular smooth muscle cells, while vasodilation is often mediated by ETₑ receptors on endothelial cells, leading to the release of nitric oxide (NO). In the rat pulmonary artery, ET-3 can elicit concentration-dependent relaxation, which is inhibited by a nitric oxide synthase inhibitor.[6] At higher concentrations (0.1 µM), a biphasic response with sustained contraction is observed.[6]
| Vascular Bed | Species | Effect | Receptor(s) Implicated | Reference |
| Porcine coronary artery | Pig | Vasoconstriction | ETₐ | [13] |
| Rat pulmonary artery | Rat | Vasodilation (low conc.), Vasoconstriction (high conc.) | ETₑ (vasodilation) | [6] |
Experimental Protocols
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Endothelin-3 for its receptors.
Materials:
-
Recombinant human Endothelin-3 TFA salt
-
Cell membranes expressing ETₐ or ETₑ receptors
-
[¹²⁵I]-Endothelin-1 (Radioligand)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM NaCl, pH 7.4)
-
96-well filter plates (e.g., GF/C filters)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing endothelin receptors in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
150 µL of diluted cell membranes (3-20 µg protein for cells, 50-120 µg for tissue).
-
50 µL of unlabeled Endothelin-3 at various concentrations (for competition curve) or buffer (for total binding).
-
50 µL of [¹²⁵I]-Endothelin-1 at a fixed concentration (typically near its KᏧ value).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (binding in the presence of a high concentration of unlabeled ligand) from total binding. Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for a receptor binding assay.
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization using the fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing endothelin receptors
-
Recombinant human Endothelin-3 TFA salt
-
Fura-2 AM
-
DMSO
-
Pluronic F-127
-
Recording Buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.2-7.4)
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Culture: Plate cells on glass coverslips or in a multi-well plate and grow to the desired confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM stock solution in DMSO.
-
Dilute the Fura-2 AM stock solution in recording buffer, adding a small amount of Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium, wash the cells with recording buffer, and incubate with the Fura-2 AM loading solution at 37°C for 30-60 minutes.
-
-
Washing: Wash the cells with recording buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
-
Imaging:
-
Mount the coverslip on the microscope stage or place the plate in the reader.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Add Endothelin-3 TFA salt at the desired concentration.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.
Figure 3: Experimental workflow for a calcium mobilization assay.
Wire Myograph Vasoconstriction Assay
This protocol details the use of a wire myograph to assess the vasoactive effects of Endothelin-3 on isolated blood vessels.
Materials:
-
Isolated blood vessel segments (e.g., arteries, veins)
-
Wire myograph system
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution
-
High Potassium Physiological Salt Solution (KPSS)
-
Recombinant human Endothelin-3 TFA salt
-
Other vasoactive agents (e.g., norepinephrine, acetylcholine)
Procedure:
-
Vessel Dissection and Mounting:
-
Dissect the desired blood vessel in ice-cold PSS.
-
Cut the vessel into small rings (approx. 2 mm in length).
-
Mount the vessel ring on the wires of the myograph jaws in a tissue bath containing PSS, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
-
Normalization and Equilibration:
-
Gradually stretch the vessel to its optimal resting tension and allow it to equilibrate for at least 30-60 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Contract the vessel with KPSS to assess its viability.
-
Pre-constrict the vessel with a vasoconstrictor (e.g., norepinephrine) and then add acetylcholine (B1216132) to confirm the presence of a functional endothelium (if vasodilation is observed).
-
-
Experimental Protocol:
-
After washing and returning to baseline tension, add cumulative concentrations of Endothelin-3 TFA salt to the tissue bath.
-
Record the changes in isometric tension.
-
To study vasodilation, pre-constrict the vessel with a suitable agonist before adding Endothelin-3.
-
-
Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by KPSS. Express vasodilator responses as a percentage of the pre-constriction. Plot concentration-response curves to determine EC₅₀ values.
Figure 4: Experimental workflow for a wire myograph vasoconstriction assay.
Conclusion
Recombinant human Endothelin-3 TFA salt is an invaluable tool for elucidating the complex biology of the endothelin system. Its well-defined receptor binding profile, diverse signaling mechanisms, and potent functional effects make it a subject of intense research in areas ranging from cardiovascular physiology to developmental biology and cancer. This technical guide provides a foundational understanding of its biological activity and detailed protocols for its investigation, empowering researchers to further explore the therapeutic potential of targeting the Endothelin-3 pathway.
References
- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of endothelial function of large, medium, and small vessels: a unified myograph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Endothelin-3 is a potent pulmonary vasodilator in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Comparison of endothelin binding and calcium mobilization in C6-BU-1 rat glioma and N18TG2 mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. ionbiosciences.com [ionbiosciences.com]
Endothelin-3 as a Vasoconstrictor in Rat Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the vasoconstrictor properties of Endothelin-3 (ET-3) as observed in various rat models. Endothelin-3, an endogenous neuropeptide from the endothelin family, plays a significant role in vascular tone regulation.[1] While often recognized for its biphasic effects, including vasodilation at lower concentrations, its ability to induce potent and sustained vasoconstriction is of critical interest in cardiovascular research. This document synthesizes quantitative data from in vivo and ex vivo studies, details common experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field.
Quantitative Data on Vasoconstrictor Effects
The vasoconstrictor activity of ET-3 has been quantified in both live rat models (in vivo) and isolated tissue preparations (ex vivo). The following tables summarize key data points from various studies.
Table 1: In Vivo Hemodynamic Effects of ET-3 in Rats
This table outlines the observed changes in mean arterial pressure (MAP) following the administration of ET-3 in different rat models.
| Rat Model | Anesthesia | ET-3 Administration Protocol | Key Vasoconstrictor Findings |
| Normotensive Wistar-Kyoto (WKY) & Wistar Rats | Conscious, freely moving | Bolus i.v. injection (250, 500, 1000, 2000 ng) | Biphasic response: initial transient hypotension followed by a significant, long-lasting pressor effect.[2] |
| Spontaneously Hypertensive (SHR) & DOCA-salt Hypertensive Rats | Conscious, freely moving | Bolus i.v. injection (250, 500, 1000, 2000 ng) | Predominantly a pronounced hypotensive phase with no significant subsequent increase in blood pressure.[2] |
| Anesthetized Rats | Inactin | Continuous infusion (40, 170, 340 ng/kg/min for 45 min) | Dose-dependent increase in mean arterial pressure at all infusion rates, driven by increased total peripheral resistance.[3] |
| Anesthetized Rats | Not specified | Not specified | ET-3 is approximately three times less potent than Endothelin-1 (B181129) (ET-1) in eliciting a pressor response.[4] |
| Anesthetized Rats | Not specified | Repeated bolus injections | Repeated doses of ET-3 result in a progressively larger pressor response with each administration.[5] |
Table 2: Ex Vivo Vasoconstrictor Effects of ET-3 on Isolated Rat Arteries
This table summarizes the contractile responses induced by ET-3 in isolated arterial preparations, providing insights into its direct effects on vascular smooth muscle.
| Tissue Preparation | Key Vasoconstrictor Findings | Potency / Efficacy |
| Rat Aortic Strips | Induces contraction. | 20 times less potent than ET-1.[4] |
| Rat Isolated Thoracic Aorta | At concentrations above 30 nM, ET-3 induces contraction. This often follows an initial endothelium-dependent relaxation at lower concentrations.[6][7] | Lower potency for contraction compared to relaxation. |
| Rat Isolated Pulmonary Artery Rings | At a concentration of 0.1 µM, ET-3 elicits a sustained contraction which follows a biphasic, initially relaxant, response.[8] | Concentration-dependent. |
| Rat Mesenteric Arteries | Induces large, slow-onset, and sustained contractions.[9] | Contractions are mediated by ET-A receptors.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. The following sections describe standard protocols for assessing the vasoconstrictor effects of ET-3 in rat models.
In Vivo Measurement of Arterial Blood Pressure
This protocol describes the in vivo procedure for measuring the pressor response to ET-3 in conscious or anesthetized rats.
1. Animal Models:
-
Commonly used strains include normotensive Wistar-Kyoto (WKY) and Sprague-Dawley rats, as well as hypertensive models like the Spontaneously Hypertensive Rat (SHR) and DOCA-salt hypertensive rats.[2]
2. Anesthesia and Surgical Preparation (for anesthetized models):
-
Anesthesia is induced, for example, with Inactin.[3]
-
A catheter is inserted into a carotid or femoral artery for continuous blood pressure monitoring via a pressure transducer.[4]
-
A second catheter is placed in a jugular or femoral vein for intravenous administration of ET-3.
3. Drug Administration:
-
Bolus Injection: ET-3 is dissolved in a sterile saline solution and administered as a single, rapid intravenous injection. Doses can range from 250 ng to 2000 ng per animal.[2]
-
Continuous Infusion: ET-3 is administered at a constant rate (e.g., 40-340 ng/kg/min) using a syringe pump to assess sustained effects on blood pressure.[3]
4. Data Acquisition:
-
Mean Arterial Pressure (MAP), systolic pressure, diastolic pressure, and heart rate are continuously recorded using a data acquisition system.
-
The response is typically characterized by the peak change in MAP from baseline and the duration of the effect.
Caption: Workflow for In Vivo Blood Pressure Measurement in Rats.
Ex Vivo Isolated Aortic Ring Assay
This protocol details the use of isolated rat aortic rings in an organ bath to measure the direct contractile effect of ET-3 on vascular smooth muscle.[10]
1. Tissue Preparation:
-
A rat is euthanized, and the thoracic aorta is carefully dissected and placed in a cold, oxygenated physiological saline solution (PSS), such as Krebs-Henseleit solution.[10]
-
Adherent connective and adipose tissues are removed under a dissecting microscope.
-
The cleaned aorta is cut into rings of approximately 2-4 mm in length.[10]
-
For endothelium-denuded studies, the endothelial layer is gently removed by rubbing the intimal surface with a fine wire or wooden stick.[10]
2. Organ Bath Setup:
-
Each aortic ring is suspended between two L-shaped stainless-steel hooks in an organ bath chamber filled with PSS.[10]
-
The PSS is maintained at 37°C and continuously aerated with a gas mixture of 95% O₂ and 5% CO₂.[10]
-
The lower hook is fixed, while the upper hook is connected to an isometric force transducer to measure tension.[10]
3. Experimental Procedure:
-
The rings are equilibrated for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g).
-
The viability of the rings is tested by inducing contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM).[11]
-
After washout and return to baseline, a cumulative concentration-response curve is generated by adding ET-3 to the bath in a stepwise, increasing manner.
-
The tension developed at each concentration is recorded until a maximal response is achieved.
4. Data Analysis:
-
The contractile response is typically expressed as a percentage of the maximal contraction induced by KCl.
-
The EC₅₀ (the concentration of ET-3 that produces 50% of the maximal response) and the Eₘₐₓ (maximal response) are calculated to determine the potency and efficacy of ET-3.
Caption: Workflow for the Isolated Rat Aortic Ring Assay.
Signaling Pathways in ET-3-Mediated Vasoconstriction
Endothelin-3 induces vasoconstriction primarily by acting on endothelin receptors located on vascular smooth muscle cells (VSMCs). Both ET-A and ET-B receptor subtypes are G protein-coupled receptors (GPCRs).[12][13] While ET-B receptors on endothelial cells typically mediate vasodilation, ET-B and ET-A receptors on VSMCs mediate contraction.[14] The contraction in rat mesenteric arteries is known to be mediated by ET-A receptors.[9]
The canonical signaling cascade is as follows:
-
Receptor Binding: ET-3 binds to ET-A and/or ET-B receptors on the VSMC membrane.
-
G-Protein Activation: The receptor-ligand complex activates the heterotrimeric G protein Gαq.[12]
-
PLC Activation: Gαq activates Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[15]
-
Calcium-Calmodulin Complex: The increased cytosolic Ca²⁺ binds to calmodulin (CaM).
-
MLCK Activation: The Ca²⁺-CaM complex activates Myosin Light Chain Kinase (MLCK).
-
Muscle Contraction: MLCK phosphorylates the regulatory myosin light chain (MLC), which enables the interaction between actin and myosin filaments, leading to smooth muscle contraction and vasoconstriction.
Caption: ET-3 Vasoconstriction Signaling Pathway in Smooth Muscle.
References
- 1. Endothelin 3 (human, rat) | Non-selective Endothelin | Tocris Bioscience [tocris.com]
- 2. Effect of endothelin-3 on blood pressure in conscious spontaneously hypertensive [SHR] and DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardio-renal effects of endothelin-3 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies with endothelin-3 and endothelin-1 on rat blood pressure and isolated tissues: evidence for multiple endothelin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased pressor effect of repeated doses of rat or porcine endothelin in the anaesthetised rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin-3-induced relaxation of rat thoracic aorta: a role for nitric oxide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin-3-induced relaxation of rat thoracic aorta: a role for nitric oxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin-3 is a potent pulmonary vasodilator in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that ET-1, but not ET-3 and S6b, ET(A)-receptor mediated contractions in isolated rat mesenteric arteries are modulated by co-activation of ET(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. biorxiv.org [biorxiv.org]
- 12. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Endothelin-1 and endothelin-3 regulate differently vasoconstrictor responses of smooth muscle of the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Endothelin-3 in the Pathogenesis of Hirschsprung Disease: A Technical Guide
Abstract
Hirschsprung disease (HSCR) is a congenital disorder characterized by the absence of ganglion cells in the distal gastrointestinal tract, leading to functional intestinal obstruction. The development of the enteric nervous system (ENS) is a complex process involving the migration, proliferation, and differentiation of enteric neural crest cells (ENCCs). The Endothelin-3 (EDN3) and its cognate G-protein coupled receptor, Endothelin Receptor B (EDNRB), form a critical signaling axis in this process. Disruptions in the EDN3/EDNRB pathway are a known, albeit relatively rare, cause of both isolated and syndromic HSCR. This technical guide provides an in-depth overview of the role of EDN3 in HSCR pathogenesis, focusing on the underlying genetic evidence, molecular signaling pathways, and the experimental models used to elucidate its function. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in the field.
Introduction: The EDN3/EDNRB Axis in Enteric Nervous System Development
The enteric nervous system (ENS), often termed the "second brain," is derived primarily from vagal neural crest cells that embark on a long journey to colonize the entire length of the embryonic gut.[1] The successful completion of this process is orchestrated by a number of signaling pathways, among which the EDN3/EDNRB system is crucial.[2]
-
Endothelin-3 (EDN3): A 21-amino acid peptide ligand produced by mesenchymal cells of the developing gut, particularly in the cecum and hindgut.[3][4]
-
Endothelin Receptor B (EDNRB): A G-protein coupled receptor (GPCR) expressed on the surface of migrating ENCCs.[1][5]
The interaction between EDN3 and EDNRB is essential for the normal development of two neural crest-derived lineages: melanocytes and enteric neurons.[2] In the context of the ENS, this signaling is not believed to be a primary chemoattractant but rather plays a vital role in promoting the survival and proliferation of ENCCs, and importantly, preventing their premature differentiation.[3][6] This allows the pool of progenitor cells to expand and persist long enough to complete their colonization of the distal bowel. Disruption of this pathway leads to a failure of ENCCs to fully colonize the hindgut, resulting in the characteristic aganglionosis of Hirschsprung disease.[3][7]
Genetic Evidence Linking EDN3 to Hirschsprung Disease
Mutations in the EDN3 gene are responsible for a subset of Hirschsprung disease cases. These mutations can lead to isolated (non-syndromic) HSCR or be part of a syndromic diagnosis, most notably Waardenburg-Shah syndrome (WS4), which combines HSCR with pigmentation defects (piebaldism) and sensorineural deafness.[8][9]
-
Inheritance Patterns: EDN3 mutations associated with Waardenburg-Shah syndrome are typically homozygous and inherited in an autosomal recessive manner.[5][10] In contrast, heterozygous missense mutations in EDN3 have been identified in patients with isolated HSCR, suggesting a role for either recessive or weakly penetrant dominant alleles depending on the specific mutation.[5][11]
-
Mutation Prevalence: Mutations in the EDN3/EDNRB pathway account for approximately 5-10% of HSCR cases.[9][12] The prevalence of EDN3 mutations specifically is considered a rare cause of nonsyndromic HSCR.[13]
Data Presentation: Quantitative Analysis of EDN3 Mutations in HSCR Cohorts
The following table summarizes findings from several genetic screening studies, illustrating the frequency of EDN3 mutations in different HSCR patient populations.
| Study Cohort | Total HSCR Patients Screened | Number of EDN3 Mutations Found | Type of HSCR | Mutation Details / Comments | Reference |
| Chinese Sporadic HSCR | 34 | 1 | Short-segment | Mutation found in exon 2. One patient had mutations in both EDN3 and EDNRB. | [12] |
| Spanish HSCR Series | 196 | Not specified (novel mutations found) | Not specified | An overrepresentation of a specific EDN3 haplotype was found in cases vs. controls, suggesting it may be a low-penetrance susceptibility factor. | [14] |
| European Isolated HSCR | 174 | 2 | Not specified | Heterozygous missense mutations reported. | [13] |
| Mixed HSCR/IND Cohort | 29 (Sporadic HSCR) | 0 | Sporadic HSCR | No EDN3 mutations were detected in this cohort of sporadic HSCR, intestinal neuronal dysplasia (IND), or mixed phenotype patients. | [13][15] |
The EDN3/EDNRB Signaling Pathway
Activation of EDNRB by its ligand, EDN3, initiates a cascade of intracellular signaling events crucial for ENCC fate. As a GPCR, EDNRB can couple to multiple heterotrimeric G-proteins, primarily Gαq/11 and Gαi, leading to distinct downstream effects.[1][3][16]
-
Gαq/11 Pathway: Upon activation, Gαq/11 stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[3][17][18] This increase in intracellular calcium is a key event in mediating ENCC contractility and migration.[19][20]
-
Gαi Pathway: Activation of Gαi leads to the inhibition of Adenylyl Cyclase, which results in decreased intracellular levels of cyclic AMP (cAMP) and consequently reduced Protein Kinase A (PKA) activity.[3][21] The inhibition of the PKA pathway is thought to be a primary mechanism by which EDN3 signaling prevents the premature differentiation of ENCCs.[8][21]
The EDN3/EDNRB pathway also intersects with the primary signaling axis in HSCR, RET/GDNF. EDN3/EDNRB signaling can enhance the proliferative effects of RET signaling while having antagonistic roles on migration, creating a complex interplay that fine-tunes ENCC behavior.[8][22]
Visualization: EDN3/EDNRB Signaling Cascade
Caption: EDN3/EDNRB signaling pathways in enteric neural crest cells.
Experimental Protocols for Studying EDN3 in HSCR
Investigating the role of EDN3 in HSCR pathogenesis involves a combination of genetic analysis, molecular and cell biology techniques, and animal models.
Genetic Screening for EDN3 Mutations
A common workflow to identify mutations in patient samples involves Polymerase Chain Reaction (PCR) amplification of the EDN3 exons, followed by a screening method like Single Strand Conformation Polymorphism (SSCP) analysis, and confirmation by Sanger sequencing.[12][23][24]
Protocol: PCR-SSCP and Sequencing for EDN3 Mutation Detection
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from patient blood or tissue samples using a standard extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
PCR Amplification: Amplify the coding exons and flanking intronic regions of the EDN3 gene.
-
Reaction Mix: 25 µL reaction containing 100 ng genomic DNA, 1X PCR buffer, 200 µM dNTPs, 0.5 µM of each forward and reverse primer, and 1 unit of Taq polymerase.
-
Cycling Conditions:
-
Initial denaturation: 95°C for 5 min.
-
35 cycles of: 94°C for 30s, 55-60°C (annealing, primer-dependent) for 30s, 72°C for 45s.
-
Final extension: 72°C for 7 min.
-
-
-
SSCP Analysis:
-
Mix 5 µL of PCR product with 5 µL of denaturing loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denature the mixture at 95°C for 5-10 minutes, then immediately chill on ice to prevent re-annealing.
-
Load samples onto a non-denaturing polyacrylamide gel (e.g., 6-8% acrylamide, with or without 10% glycerol).
-
Perform electrophoresis at a constant wattage (e.g., 15-20W) at 4°C or room temperature for several hours. The optimal temperature must be determined empirically.
-
Visualize DNA bands using silver staining or other nucleic acid stains. Samples with mutations will exhibit a different band migration pattern compared to wild-type controls due to altered secondary structure.[25][26]
-
-
DNA Sequencing:
-
Excise the abnormally migrating bands from the SSCP gel or use the original PCR product from positive samples.
-
Purify the PCR product.
-
Perform bidirectional Sanger sequencing using the same primers as for PCR amplification.
-
Align the resulting sequence to the EDN3 reference sequence to identify the specific mutation.
-
Visualization: Workflow for EDN3 Mutation Identification
Caption: Experimental workflow for identifying EDN3 mutations in patients.
In Situ Hybridization for EDN3 mRNA Localization
This technique is used to visualize the spatial expression pattern of Edn3 mRNA within the embryonic gut, confirming its production by mesenchymal cells.[4]
Protocol: Whole-Mount In Situ Hybridization (Mouse Embryo)
-
Embryo Dissection: Dissect mouse embryos at desired stages (e.g., E10.5-E14.5) in ice-cold PBS. Isolate the gastrointestinal tract.
-
Fixation: Fix tissues in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Dehydration & Storage: Dehydrate through a graded methanol/PBT (PBS + 0.1% Tween-20) series. Store at -20°C in 100% methanol.
-
Probe Synthesis: Synthesize digoxigenin (B1670575) (DIG)-labeled antisense and sense (control) RNA probes for Edn3 by in vitro transcription.
-
Rehydration & Pre-treatment: Rehydrate tissues into PBT. Treat with Proteinase K (10 µg/mL) to improve probe penetration. Post-fix with 4% PFA/0.2% glutaraldehyde.
-
Hybridization: Pre-hybridize in hybridization buffer for 2 hours at 65°C. Hybridize with the DIG-labeled probe (approx. 1 µg/mL) overnight at 65°C.
-
Washes: Perform stringent washes in pre-warmed wash buffers to remove unbound probe.
-
Immunodetection: Block with 10% sheep serum in PBT. Incubate overnight at 4°C with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Color Development: Wash extensively. Develop the color reaction using NBT/BCIP substrate in the dark. Monitor until a purple precipitate forms.
-
Imaging: Stop the reaction by washing in PBT. Clear the tissue (e.g., in glycerol) and image using a dissecting microscope.[4]
Ex Vivo Gut Explant Culture for Migration Assays
This assay allows for the quantitative analysis of ENCC migration out of a piece of embryonic gut and is used to test the effect of factors like EDN3.[21][27]
Protocol: ENCC Migration Assay
-
Gut Dissection: Dissect the gut from E11.5-E12.5 mouse embryos (e.g., from a fluorescent reporter line like Sox10-Cre;R26R-eYFP to visualize ENCCs).
-
Explant Culture: Place a segment of the gut (e.g., the cecal region) onto a filter membrane (0.45 µm) resting on a culture dish.
-
Culture Conditions: Culture the explant in DMEM/F-12 medium supplemented with 10% FBS and antibiotics. Add experimental factors to the medium (e.g., recombinant EDN3 protein, EDNRB antagonists like BQ-788, or control vehicle).
-
Incubation: Culture for 24-48 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Fixation and Imaging: Fix the filter membrane with 4% PFA. Image the explant and the migrated ENCCs using fluorescence microscopy.
-
Quantification: Measure the total area covered by migrated cells or the maximum migration distance from the edge of the explant using image analysis software (e.g., ImageJ). Compare results between different treatment groups.
Visualization: Workflow for Gut Explant Migration Assay
Caption: Workflow for analyzing ENCC migration using an ex vivo gut explant assay.
Animal Models
Animal models have been indispensable for confirming the role of EDN3 in ENS development.
-
Lethal spotting (ls/ls) mouse: A spontaneous mutant mouse model that was later found to have a point mutation in the Edn3 gene. This mutation prevents the proper proteolytic processing of the EDN3 precursor protein. Homozygous ls/ls mice exhibit aganglionic megacolon and white coat spotting, phenocopying human Waardenburg-Shah syndrome.[28]
-
Edn3 Knockout (KO) Mouse: Mice with a targeted disruption of the Edn3 gene show a phenotype identical to the lethal spotting mice, providing definitive proof of the gene's function.[2][28] These mice die around weaning age due to megacolon.[29]
-
Pharmacological Models: In the chick embryo, administration of phosphoramidon, an inhibitor of the endothelin-converting enzyme (ECE1) that processes EDN3 into its active form, can induce an HSCR-like phenotype with distal aganglionosis.[27]
Conclusion and Future Directions
The EDN3/EDNRB signaling pathway is a well-established, albeit minor, contributor to the genetic etiology of Hirschsprung disease. Its primary role is to ensure the proper expansion and maintenance of the enteric neural crest cell progenitor pool to allow for complete colonization of the gut. While mutations in EDN3 itself are rare, understanding this pathway remains crucial. For drug development professionals, the EDNRB receptor represents a potential, though challenging, target. Modulating this pathway could theoretically support ENCC colonization, but off-target effects on melanocytes and the cardiovascular system would be a significant concern. Future research will likely focus on how EDN3 acts as a modifier gene in conjunction with more common HSCR susceptibility loci, such as RET, and on elucidating the precise downstream transcriptional targets that mediate its effects on ENCC proliferation and differentiation.
References
- 1. Functional coupling of G proteins to endothelin receptors is ligand and receptor subtype specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. News from the endothelin-3/EDNRB signaling pathway: Role during enteric nervous system development and involvement in neural crest-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of endothelin 3 by mesenchymal cells of embryonic mouse caecum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijdb.ehu.eus [ijdb.ehu.eus]
- 6. Inhibition of in vitro enteric neuronal development by endothelin-3: mediation by endothelin B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The endothelin receptor-B is required for the migration of neural crest-derived melanocyte and enteric neuron precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enteric nervous system progenitors are coordinately controlled by the G protein-coupled receptor EDNRB and the receptor tyrosine kinase RET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Endothelin-3 gene mutations in isolated and syndromic Hirschsprung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical relationship between EDN-3 gene, EDNRB gene and Hirschsprung’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of the RET, GDNF, EDN3, and EDNRB genes in patients with intestinal neuronal dysplasia and Hirschsprung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New roles of EDNRB and EDN3 in the pathogenesis of Hirschsprung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of the RET, GDNF, EDN3, and EDNRB genes in patients with intestinal neuronal dysplasia and Hirschsprung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Roles of Endothelin Signaling in Melanocyte Development and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elevation of Intracellular Calcium in Clonal Neuronal and Embryonic Kidney Cells Involves Endogenous Endothelin-A Receptors Linked to Phospholipase C Through Gαq/11 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. biorxiv.org [biorxiv.org]
- 21. GDNF and Endothelin 3 Regulate Migration of Enteric Neural Crest-Derived Cells via Protein Kinase A and Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. G protein- and β-arrestin Signaling Profiles of Endothelin Derivatives at the Type A Endothelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. PCR-SSCP: a method for the molecular analysis of genetic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Single-strand conformation polymorphism (SSCP) for the analysis of genetic variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Single-Strand Conformational Polymorphism Analysis (SSCP) and Sequencing for Ion Channel Gene Mutations | Springer Nature Experiments [experiments.springernature.com]
- 27. EMB is essential for enteric nervous system development mediated by PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Interaction of endothelin-3 with endothelin-B receptor is essential for development of epidermal melanocytes and enteric neurons: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 29. Edn3 MGI Mouse Gene Detail - MGI:95285 - endothelin 3 [informatics.jax.org]
The Physiological Role of Endothelin-3 in the Rabbit Pulmonary System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of Endothelin-3 (ET-3) within the rabbit pulmonary system. It delves into the molecular mechanisms, summarizes key quantitative data from experimental studies, and provides detailed methodologies for the cited experiments. This document is intended to serve as a valuable resource for researchers and professionals involved in pulmonary physiology and pharmacology.
Introduction to Endothelin-3 in the Pulmonary System
Endothelin-3 (ET-3) is a 21-amino acid peptide belonging to the endothelin family, which also includes ET-1 and ET-2. While ET-1 is the most extensively studied isoform, ET-3 also exerts significant physiological effects in various systems, including the pulmonary circulation and airways. In the rabbit, ET-3 has been shown to be a potent modulator of both vascular tone and airway resistance. Its actions are primarily mediated through the activation of endothelin receptors, specifically the Endothelin-A (ETA) and Endothelin-B (ETB) receptors, which are G-protein coupled receptors. The distribution and function of these receptors in the pulmonary vasculature and airway smooth muscle are critical in determining the physiological response to ET-3.
Effects of Endothelin-3 on the Pulmonary Vasculature
In the rabbit pulmonary arterial system, ET-3 is a recognized vasoconstrictor. This effect is predominantly mediated by the activation of ETB receptors located on the vascular smooth muscle cells.
Vasoconstrictor Effects
Studies on isolated rabbit pulmonary resistance arteries have demonstrated that ET-3 induces concentration-dependent contractions. The potency of ET-3 in causing vasoconstriction is comparable to that of ET-1 in some preparations. The contractile response to ET-3 is endothelium-independent, indicating a direct action on the smooth muscle cells.[1]
Quantitative Data on Vasoconstrictor Potency
The following tables summarize the quantitative data from various studies on the effects of ET-3 and related agonists and antagonists in the rabbit pulmonary artery.
Table 1: Potency of Endothelin Agonists in Rabbit Pulmonary Artery
| Agonist | Parameter | Value | Reference |
| Endothelin-3 (ET-3) | pD2 | 7.4 ± 0.02 | [1] |
| Sarafotoxin S6c (S6c) | Potency | > ET-3 = ET-1 | [2][3] |
| Endothelin-1 (ET-1) | pD2 | 7.84 ± 0.03 | [1] |
pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.
Table 2: Antagonist Affinities at ETB Receptors in Rabbit Pulmonary Artery
| Antagonist | Agonist | Parameter | Value | Reference |
| BQ-788 | Sarafotoxin S6c | pKb | 6.8 ± 0.1 | [2] |
| BQ-788 | Endothelin-3 | pKb | 6.3 ± 0.2 | [2] |
| SB209670 | Sarafotoxin S6c | pKb | 7.5 ± 1 | [2] |
| SB209670 | Endothelin-1 | pKb | 6.8 ± 0.2 | [2] |
pKb is the negative logarithm of the equilibrium dissociation constant of an antagonist.
Effects of Endothelin-3 on the Airways
ET-3 also plays a significant role in modulating the function of the rabbit airways, primarily causing bronchoconstriction and acting as a neuromodulator in the parasympathetic nervous system.
Bronchoconstrictor Effects
In isolated rabbit bronchus, ET-3 has been shown to induce contractions, an effect mediated predominantly through the stimulation of ETB receptors on the airway smooth muscle.
Neuromodulatory Role
Beyond its direct effects on smooth muscle, ET-3 enhances cholinergic transmission in the rabbit pulmonary parasympathetic nervous system. It acts at a prejunctional site to increase the release of acetylcholine, thereby potentiating nerve-stimulation-induced bronchoconstriction.[4]
Quantitative Data on Airway Effects
Table 3: Effect of Endothelin-3 on Electrically Stimulated Rabbit Bronchus
| ET-3 Concentration | Increase in Response to Field Stimulation (% of initial response) | Reference |
| 10 nM | 205 ± 42% | [4] |
| 100 nM | 315 ± 69% | [4] |
Signaling Pathways of Endothelin-3 in the Rabbit Pulmonary System
The physiological effects of ET-3 are initiated by its binding to ETB receptors, which triggers a cascade of intracellular signaling events.
Vasoconstriction Signaling Pathway
In pulmonary artery smooth muscle cells, the activation of ETB receptors by ET-3 leads to the activation of G-proteins, specifically Gq/11. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
Neuromodulation Signaling Pathway
In the parasympathetic nerves of the airways, ET-3 binding to prejunctional ETB receptors is thought to modulate ion channel activity, leading to an increase in neurotransmitter (acetylcholine) release upon nerve stimulation. The exact downstream signaling cascade in these nerve terminals is an area of ongoing research.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Isolated Pulmonary Artery Wire Myography
This in vitro technique is used to assess the contractile responses of isolated pulmonary artery segments.
Protocol:
-
Animal Model: Male New Zealand White rabbits are euthanized.
-
Tissue Dissection: The lungs are excised and placed in cold Krebs-Henseleit solution. The pulmonary resistance arteries (approximately 150-300 µm in internal diameter) are carefully dissected free from surrounding tissue.
-
Mounting: Artery rings (2 mm in length) are mounted on two stainless steel wires (40 µm diameter) in a wire myograph chamber.
-
Equilibration: The chambers are filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The artery rings are allowed to equilibrate for 60-90 minutes under a resting tension.
-
Viability Check: The viability of the arterial rings is assessed by challenging them with a high potassium solution (e.g., 60 mM KCl).
-
Concentration-Response Curves: Cumulative concentration-response curves to ET-3 and other agonists are constructed by adding the drugs in a stepwise manner to the organ bath. Contractile responses are recorded as changes in isometric tension.
-
Antagonist Studies: To determine the receptor subtype involved, experiments are repeated in the presence of selective antagonists (e.g., BQ-788 for ETB) which are added to the bath 20-30 minutes prior to the agonist concentration-response curve.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of endothelin B (ETB) receptors in rabbit isolated pulmonary artery and bronchus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneity of endothelin-B receptors in rabbit pulmonary resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Isoforms of Human Endothelin-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, isoforms, and signaling pathways of human Endothelin-3 (EDN3). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are focused on the endothelin system. This document includes detailed data, experimental protocols, and visual representations of key biological processes.
Molecular Structure of Human Endothelin-3
Endothelin-3 is a potent vasoactive peptide belonging to the endothelin family, which also includes Endothelin-1 (ET-1) and Endothelin-2 (ET-2).[1] These peptides are involved in a variety of biological functions, including vasoconstriction, cell proliferation, and hormone production.[2] The active form of EDN3 is a 21-amino acid peptide that is processed from a larger precursor protein, preproendothelin-3.[1][3]
The human EDN3 gene is located on chromosome 20, specifically at band 20q13.32.[1] It is a protein-coding gene that gives rise to multiple transcript variants through alternative splicing, resulting in different isoforms of the EDN3 protein.[2][4]
Precursor Protein and Processing
The synthesis of mature Endothelin-3 begins with the translation of the EDN3 gene into a precursor protein called preproendothelin-3. This precursor undergoes a series of proteolytic cleavages to yield the biologically active peptide. The initial precursor is first cleaved by a furin-like endopeptidase to produce an intermediate, inactive peptide known as "big Endothelin-3".[5] This intermediate is then further processed by an endothelin-converting enzyme (ECE) to generate the final 21-amino acid mature Endothelin-3 peptide.[5]
Mature Peptide and Post-Translational Modifications
The mature human Endothelin-3 is a 21-amino acid peptide with a molecular weight of approximately 2643.08 Daltons.[6] Its primary sequence is H-Cys-Thr-Cys-Phe-Thr-Tyr-Lys-Asp-Lys-Glu-Cys-Val-Tyr-Tyr-Cys-His-Leu-Asp-Ile-Ile-Trp-OH.[6] A key structural feature of EDN3 is the presence of two intramolecular disulfide bonds that are crucial for its biological activity. These bonds form between cysteine residues at positions 1 and 15, and at positions 3 and 11.[6]
Table 1: Physicochemical Properties of Mature Human Endothelin-3
| Property | Value | Reference |
| Amino Acid Residues | 21 | [6] |
| Molecular Formula | C₁₂₁H₁₆₈N₂₆O₃₃S₄ | [6] |
| Molecular Weight | 2643.08 Da | [6] |
| Disulfide Bonds | Cys¹-Cys¹⁵, Cys³-Cys¹¹ | [6] |
Isoforms of Human Endothelin-3
Alternative splicing of the EDN3 gene results in the production of multiple transcript variants, which in turn encode for different protein isoforms.[1][3] While the existence of these isoforms is known, detailed quantitative data on their relative abundance and specific functional differences in various human tissues are still areas of active research. Current information suggests at least three distinct protein isoforms arising from four alternatively spliced transcript variants.[1]
Table 2: Known Transcript Variants of Human EDN3
| Transcript Variant | Encoded Isoform | Notes | Reference |
| Variant 1 | Isoform 1 (Canonical) | The longest and most studied isoform. | [7] |
| Variant 2 | Isoform 2 | Shorter than isoform 1 due to an alternate splice site. | [2] |
| Variant 3 | Isoform 3 | Contains a different C-terminus compared to isoform 1. | [2] |
| Variant 4 | Isoform 1 | Also encodes the canonical isoform. | [1] |
Further research is required to fully elucidate the distinct physiological roles and expression patterns of each EDN3 isoform.
Endothelin-3 Signaling Pathway
Endothelin-3 exerts its biological effects primarily through binding to and activating the Endothelin B receptor (EDNRB), a G protein-coupled receptor (GPCR).[1] While Endothelin-1 and -2 can bind to both Endothelin A (EDNRA) and Endothelin B receptors, EDN3 shows a higher affinity for the EDNRB.[8] The activation of EDNRB by EDN3 initiates a cascade of intracellular signaling events that regulate a wide range of cellular processes.[9]
The EDNRB can couple to several types of G proteins, including Gαq, Gαi, and Gαs.[9] This promiscuous coupling allows for the activation of multiple downstream effector pathways.
Gαq-Mediated Pathway
Upon EDN3 binding, EDNRB activates the Gαq subunit, which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates various isoforms of Protein Kinase C (PKC), such as PKCα and PKCβ.[10] Activated PKC then phosphorylates a variety of downstream target proteins, leading to cellular responses like cell proliferation and differentiation.
Mitogen-Activated Protein Kinase (MAPK) Cascade
The activation of EDNRB by EDN3 also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade. This can occur through both G-protein-dependent and independent mechanisms. The MAPK pathway, including the Extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK), plays a critical role in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and cellular processes like growth, proliferation, and survival.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study Endothelin-3.
Purification of Endothelin-3 by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard technique for the purification and separation of peptides like Endothelin-3 from biological samples.[11]
Objective: To purify mature Endothelin-3 from a mixed peptide solution.
Materials:
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Sample containing Endothelin-3
-
Fraction collector
Protocol:
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B at a constant flow rate until a stable baseline is achieved on the UV detector (monitoring at 214 nm or 280 nm).
-
Sample Loading: Dissolve the sample in a small volume of Solvent A and inject it onto the column.
-
Gradient Elution: Apply a linear gradient of Solvent B. A typical gradient might be from 5% to 60% Solvent B over 60 minutes. The exact gradient should be optimized based on the specific sample and column characteristics.
-
Fraction Collection: Collect fractions at regular intervals (e.g., every minute) using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions for the presence of Endothelin-3 using methods such as ELISA, RIA, or mass spectrometry to identify the fractions containing the purified peptide.
Quantification of Endothelin-3 by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive and widely used method for quantifying the concentration of Endothelin-3 in biological fluids.[6]
Objective: To measure the concentration of Endothelin-3 in a sample.
Materials:
-
ELISA plate pre-coated with an anti-EDN3 capture antibody
-
Standard Endothelin-3 solutions of known concentrations
-
Biotin-labeled anti-EDN3 detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer
-
Plate reader
Protocol:
-
Standard and Sample Preparation: Prepare a serial dilution of the Endothelin-3 standard to create a standard curve. Dilute the unknown samples as necessary.
-
Incubation: Add standards and samples to the wells of the pre-coated ELISA plate. Incubate for a specified time (e.g., 2 hours at room temperature) to allow the EDN3 to bind to the capture antibody.
-
Washing: Wash the plate several times with wash buffer to remove unbound material.
-
Detection Antibody: Add the biotin-labeled detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add the Streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance of each well at 450 nm using a plate reader.
-
Calculation: Construct a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of Endothelin-3 in the unknown samples.
Analysis of EDN3-Induced ERK Phosphorylation by Western Blot
Western blotting is a common technique to detect the activation of signaling pathways, such as the MAPK cascade, by observing the phosphorylation of key proteins like ERK.
Objective: To determine if Endothelin-3 stimulates the phosphorylation of ERK in cultured cells.
Materials:
-
Cultured cells responsive to Endothelin-3
-
Endothelin-3
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phosphorylated ERK (p-ERK)
-
Primary antibody against total ERK (t-ERK)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with Endothelin-3 for various time points (e.g., 0, 5, 15, 30 minutes). Include an untreated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by size using SDS-PAGE.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL detection reagent and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Measurement of Intracellular Calcium Influx
The release of intracellular calcium is a key event in EDN3 signaling. This can be monitored in real-time using fluorescent calcium indicators like Fura-2 AM.[12]
Objective: To measure the change in intracellular calcium concentration in response to Endothelin-3 stimulation.
Materials:
-
Cultured cells responsive to Endothelin-3
-
Endothelin-3
-
Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader with dual-excitation capabilities
Protocol:
-
Cell Seeding: Seed cells onto glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Incubate the cells with Fura-2 AM in HBSS for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells and be cleaved to its active form.
-
Washing: Wash the cells with HBSS to remove extracellular dye.
-
Baseline Measurement: Place the cells on the microscope or in the plate reader and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulation: Add Endothelin-3 to the cells while continuing to record the fluorescence.
-
Data Analysis: Calculate the ratio of the fluorescence emission at 510 nm following excitation at 340 nm and 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration. The change in the ratio over time reflects the kinetics of the calcium response.[12]
This guide provides a foundational understanding of the molecular biology of human Endothelin-3. The provided protocols are intended as a starting point for experimental design and should be optimized for specific laboratory conditions and research questions.
References
- 1. Endothelin 3 - Wikipedia [en.wikipedia.org]
- 2. EDN3 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. EDN3 endothelin 3 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. researchgate.net [researchgate.net]
- 6. Frequent loss of endothelin-3 (EDN3) expression due to epigenetic inactivation in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in Endothelin B Receptor Isoforms Expression and Function in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging roles of PLCγ1 in endothelial biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Endothelin-3: A Pivotal Brain-Gut Peptide in Physiological Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Endothelin-3 (ET-3), a 21-amino acid peptide, plays a crucial role as a brain-gut signaling molecule, profoundly influencing the development and function of the enteric nervous system (ENS). Its intricate interactions, primarily through the endothelin B receptor (EDNRB), govern key physiological processes including neural crest cell migration, proliferation, and differentiation. Dysregulation of the ET-3 signaling pathway is strongly implicated in congenital disorders such as Hirschsprung's disease (HSCR), highlighting its importance in gastrointestinal health. This technical guide provides a comprehensive overview of ET-3's physiological roles, its signaling mechanisms within the brain-gut axis, detailed experimental protocols for its investigation, and a summary of key quantitative data.
Introduction: The Endothelin System and the Brain-Gut Axis
The endothelin family consists of three structurally similar peptides: endothelin-1 (B181129) (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3).[1] These peptides are potent vasoactive agents but also exhibit a wide range of other biological activities.[2] ET-3, in particular, has emerged as a key player in the communication between the central and enteric nervous systems, a concept known as the brain-gut axis.[3][4] This bidirectional communication network is essential for regulating gastrointestinal functions.[5][6]
High concentrations of immunoreactive ET-3 have been identified in the intestine, pituitary gland, and brain, suggesting its role as a brain-gut peptide with physiological functions in both the nervous and endocrine systems.[3] The interaction of ET-3 with its cognate receptor, EDNRB, is fundamental for the normal development of neural crest-derived cell lineages, including enteric neurons and melanocytes.[7][8] Consequently, mutations in the genes encoding ET-3 (EDN3) or EDNRB are associated with developmental disorders like Hirschsprung's disease and Waardenburg syndrome.[9][10][11][12]
The ET-3/EDNRB Signaling Pathway in the Enteric Nervous System
The development of the enteric nervous system is a complex process involving the migration, proliferation, and differentiation of enteric neural crest cells (ENCCs).[13] The ET-3/EDNRB signaling pathway is a critical regulator of these events.[14][15]
Signaling Cascade:
-
Ligand Binding: ET-3, secreted by cells in the gut mesenchyme, binds to the EDNRB, a G protein-coupled receptor, expressed on the surface of migrating ENCCs.[15][16]
-
G Protein Activation: This binding event activates intracellular heterotrimeric G proteins.[15][17]
-
Downstream Effectors: The activated G proteins trigger various downstream signaling cascades, including the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway.[7][17] These pathways influence gene expression and cellular processes.
-
Physiological Outcomes: The ultimate outcome of this signaling cascade in ENCCs includes:
-
Promotion of Proliferation: ET-3 stimulates the proliferation of ENCCs.[18]
-
Inhibition of Premature Differentiation: It prevents the premature differentiation of ENCCs into neurons, allowing for complete colonization of the gut.[13]
-
Regulation of Migration: ET-3 influences the migration of ENCCs, ensuring they reach the distal regions of the gut.[8][18]
-
Physiological Regulation and Pathophysiological Implications
The precise regulation of ET-3 expression and signaling is vital for normal gut development. Disruptions in this pathway can lead to severe pathologies, most notably Hirschsprung's disease, which is characterized by the absence of ganglion cells in the distal colon.[19][20]
-
Hirschsprung's Disease (HSCR): Mutations in the EDN3 and EDNRB genes are recognized as susceptibility genes for HSCR.[10][20] These mutations can be heterozygous missense mutations or homozygous mutations, with the latter often associated with the more severe Shah-Waardenburg syndrome, which includes pigmentation abnormalities and hearing loss in addition to aganglionic megacolon.[9][11] Studies have shown decreased mRNA levels of both EDN3 and EDNRB in the ganglionic and aganglionic segments of the colon in some HSCR patients.[20]
-
Gut Motility: Beyond its developmental role, ET-3 is also implicated in the regulation of gut motility in the mature intestine. Both ET-1 and ET-3 can induce contraction of gastrointestinal smooth muscle, suggesting a physiological role in controlling gut function.[21]
Experimental Methodologies
A variety of experimental techniques are employed to investigate the role of ET-3 in the brain-gut axis.
Quantification of ET-3 Levels
Enzyme-Linked Immunosorbent Assay (ELISA): A common method for quantifying ET-3 in biological samples such as serum, plasma, and cell culture supernatants.[22][23]
-
Principle: Competitive ELISA is frequently used. In this format, ET-3 in the sample competes with a known amount of labeled ET-3 for binding to a limited number of antibodies coated on a microplate. The amount of labeled ET-3 bound is inversely proportional to the concentration of ET-3 in the sample.[22]
-
General Protocol:
-
Prepare standards and samples.
-
Add standards and samples to the antibody-precoated microplate.
-
Add a fixed amount of biotin-labeled ET-3 to each well.
-
Incubate to allow for competitive binding.
-
Wash away unbound components.
-
Add Streptavidin-HRP conjugate, which binds to the biotin-labeled ET-3.
-
Wash again.
-
Add a chromogenic substrate (e.g., TMB). The enzyme (HRP) catalyzes a color change.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Calculate the ET-3 concentration in the samples by comparing their absorbance to the standard curve.[22]
-
Analysis of Gene Expression
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): Used to evaluate the mRNA expression levels of EDN3 and its receptor EDNRB in tissue samples.[20]
-
Principle: This technique involves converting mRNA into complementary DNA (cDNA) using reverse transcriptase, followed by amplification of the target cDNA using PCR. The amount of amplified product reflects the initial amount of mRNA.
-
General Protocol:
-
Extract total RNA from tissue samples (e.g., ganglionic and aganglionic colon segments).
-
Perform reverse transcription to synthesize cDNA.
-
Perform PCR using primers specific for EDN3, EDNRB, and a housekeeping gene (for normalization).
-
Analyze the PCR products by gel electrophoresis or quantitative PCR (qPCR) to determine the relative expression levels.[20]
-
Functional Assays
Gut Organ Culture: An ex vivo model to study the effects of ET-3 on enteric nervous system development.[16]
-
Principle: Explants of embryonic gut are cultured in a controlled environment, allowing for the observation of ENCC migration and differentiation in response to various stimuli.
-
General Protocol:
-
Dissect gut explants from mouse embryos at specific gestational ages (e.g., E11.5, E12.5).[16]
-
Culture the explants on a supportive matrix (e.g., collagen gel).
-
Treat the cultures with ET-3, EDNRB antagonists (e.g., BQ788), or other signaling molecules.[16]
-
After a defined culture period (e.g., 24-72 hours), analyze the extent of ENCC colonization using immunohistochemistry for neuronal markers (e.g., PGP 9.5).[16]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to ET-3 distribution and experimental effects.
Table 1: Tissue Distribution of Immunoreactive Endothelin-3 in Rats
| Tissue | Concentration (pg/g wet tissue) |
| Intestine | > 100 |
| Lung | > 100 |
| Pituitary Gland | > 100 |
| Brain | > 100 |
| Colon | < 1000 (significantly less than ir-ET-1) |
Data sourced from a study using a specific sandwich-enzyme immunoassay for ET-3.[3]
Table 2: Effects of ET-3 and Antagonists in Experimental Models
| Experimental Model | Treatment | Concentration | Observed Effect | Reference |
| Embryonic Murine Gut Organ Culture | BQ788 (EDNRB antagonist) | 5 µmol/L | Terminal aganglionosis in E11.5 and E12.5 explants | [16] |
| Cultured Neonatal Rat Cardiomyocytes | Endothelin-3 | 10⁻⁹ - 10⁻⁷ M | Dose-dependent increase in protein synthesis | [24] |
| Cultured Neonatal Rat Cardiomyocytes | Endothelin-3 | 10⁻⁷ M | 1.4-fold increase in protein synthesis over control | [24] |
| Isolated Rat Pulmonary Artery Rings | Endothelin-3 | 0.1 µM | Biphasic response: initial relaxation followed by sustained contraction | [25] |
| Isolated Blood-Perfused Rat Lungs | Endothelin-3 | 10 nM | Complete reversal (100 ± 8%) of hypoxic vasoconstriction | [25] |
Conclusion and Future Directions
Endothelin-3 is a critical signaling molecule in the brain-gut axis, with indispensable roles in the development and function of the enteric nervous system. The ET-3/EDNRB pathway represents a key regulatory hub for ENCC behavior, and its disruption is a direct cause of significant congenital disorders like Hirschsprung's disease. The experimental methodologies outlined in this guide provide a framework for further investigation into the nuanced roles of ET-3.
Future research should focus on elucidating the downstream targets of ET-3/EDNRB signaling in greater detail, exploring the potential for therapeutic interventions that modulate this pathway to treat motility disorders, and further investigating the interplay between ET-3 and other signaling molecules, such as GDNF, in regulating ENS development.[18][26] A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies for a range of gastrointestinal and neurodevelopmental disorders.
References
- 1. Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Abundance of endothelin-3 in rat intestine, pituitary gland and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory peptides of the gut and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Brain-Gut-Microbiome Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of the Gut-Brain Axis in Regulating Food Intake | MDPI [mdpi.com]
- 7. Endothelin 3 - Wikipedia [en.wikipedia.org]
- 8. Gene - EDN3 [maayanlab.cloud]
- 9. Endothelin-3 gene mutations in isolated and syndromic Hirschsprung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Mutation of the endothelin-3 gene in the Waardenburg-Hirschsprung disease (Shah-Waardenburg syndrome) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EDN3 gene: MedlinePlus Genetics [medlineplus.gov]
- 13. Endothelin and the development of the enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. News from the endothelin-3/EDNRB signaling pathway: Role during enteric nervous system development and involvement in neural crest-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time-dependent effects of endothelin-3 on enteric nervous system development in an organ culture model of Hirschsprung's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Endothelin-3 regulates neural crest cell proliferation and differentiation in the hindgut enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A heterozygous frameshift mutation in the endothelin-3 (EDN-3) gene in isolated Hirschsprung's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Altered endothelin-3 and endothelin-B receptor mRNA expression in Hirschsprung's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Endothelin in the gastrointestinal tract. Presence of endothelinlike immunoreactivity, endothelin-1 messenger RNA, endothelin receptors, and pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Human EDN3(Endothelin-3) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Endothelin-3 induces hypertrophy of cardiomyocytes by the endogenous endothelin-1-mediated mechanism [pubmed.ncbi.nlm.nih.gov]
- 25. Endothelin-3 is a potent pulmonary vasodilator in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Lineage-specific intersection of endothelin and GDNF signaling in enteric nervous system development [elifesciences.org]
The Dichotomous Role of Endothelin-3 in Preadipocyte Fate: A Technical Guide to Growth and Differentiation
For Immediate Release
This technical guide provides an in-depth analysis of the multifaceted role of Endothelin-3 (EDN3) in regulating the growth and differentiation of preadipocytes. Synthesizing current research, this document is intended for researchers, scientists, and drug development professionals investigating adipogenesis and metabolic diseases. Herein, we present a comprehensive overview of the signaling pathways, experimental methodologies, and quantitative data elucidating the distinct effects of EDN3 on white preadipocyte proliferation and the thermogenic differentiation toward a beige/brown phenotype.
Executive Summary
Endothelin-3, a member of the endothelin peptide family, exhibits a complex and context-dependent influence on preadipocyte biology. In murine 3T3-L1 white preadipocytes, EDN3 primarily functions as a mitogenic factor, promoting cell proliferation through the Endothelin A receptor (ETAR) and subsequent activation of the AMPK, JNK/c-JUN, and JAK2/STAT3 signaling cascades. Conversely, in human white preadipocytes, EDN3, acting via the Endothelin B receptor (EDNRB), drives thermogenic differentiation, leading to the "browning" of white adipose tissue. This latter process is mediated by a distinct signaling pathway involving cAMP, EPAC1, and ERK. This guide will dissect these two divergent pathways, providing the technical details necessary for their study and potential therapeutic exploitation.
Quantitative Analysis of Endothelin-3 Effects
The following tables summarize the key quantitative findings from studies investigating the impact of EDN3 on preadipocyte proliferation and differentiation.
Table 1: Effect of Endothelin-3 on Preadipocyte Proliferation (3T3-L1 cells)
| Parameter Measured | Treatment | Result | Key Signaling Molecules | Reference |
| Cell Number | EDN3 | Increased | ETAR, AMPK, JNK/c-JUN, STAT3 | [1][2][3] |
| BrdU Incorporation | EDN3 | Increased | ETAR, AMPK, JNK/c-JUN, STAT3 | [1][2][3] |
| Proliferation Inhibition | ETAR antagonist (BQ610) + EDN3 | Blocked EDN3-induced increase | ETAR | [1][2][3] |
| Proliferation Inhibition | ETBR antagonist (BQ788) + EDN3 | No effect on EDN3-induced increase | ETBR | [1][2][3] |
| Protein Phosphorylation | EDN3 | Increased p-AMPK, p-c-JUN, p-STAT3 | AMPK, JNK, STAT3 | [1][3] |
| Growth of other preadipocytes | EDN3 | No alteration in HIB1B brown and D12 beige preadipocyte growth | N/A | [1][2][3] |
Table 2: Effect of Endothelin-3 on Preadipocyte Thermogenic Differentiation (Human White Preadipocytes)
| Parameter Measured | Treatment | Result | Key Signaling Molecules | Reference |
| Thermogenic Differentiation | EDNRB Overexpression | Stimulated | cAMP, EPAC1, ERK | [4][5] |
| UCP1 mRNA and Protein Levels | EDN3 (in EDNRB OE cells) | Increased | EDNRB, cAMP, EPAC1, ERK | [6] |
| Beige Adipocyte Formation (in vivo) | EDNRB Deletion in Adipose Progenitors | Impaired cold-induced formation | EDNRB | [4][5] |
| White Adipose Tissue (WAT) Browning (in vivo) | EDN3 Injection into WAT | Promoted | EDNRB | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols.
Cell Culture and Preadipocyte Proliferation Assays
-
Cell Line: 3T3-L1 murine white preadipocytes are a commonly used model.[1][2][3]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[7]
-
Proliferation Measurement:
-
Cell Counting: Preadipocytes are seeded at a specific density (e.g., 6 x 10^4 cells/well in a 96-well plate).[8] Following treatment with EDN3 and/or inhibitors, cells are trypsinized and counted using a hemocytometer with the trypan blue exclusion method to assess viability.[8]
-
BrdU Incorporation Assay: This assay measures DNA synthesis. Cells are incubated with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), and its incorporation into newly synthesized DNA is detected using an anti-BrdU antibody in an ELISA-based format.[1][2]
-
MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation. Cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product.[9][10] The absorbance is measured spectrophotometrically.
-
Adipocyte Differentiation and Analysis
-
Cell Lines: Human white preadipocytes are utilized for studying thermogenic differentiation.[4][6]
-
Differentiation Induction:
-
Preadipocytes are grown to confluence.[11]
-
Two days post-confluence, the growth medium is replaced with a differentiation medium. A standard cocktail (MDI) consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.[12][13]
-
For studying EDN3's effect on thermogenic differentiation, human white preadipocytes are pretreated with EDN3 (e.g., 100 nM) for 3 days prior to the 12-day adipogenesis protocol.[6]
-
The differentiation medium is replaced every 2-3 days.[11]
-
-
Assessment of Differentiation:
-
Oil Red O Staining: This is a hallmark stain for visualizing intracellular lipid droplets in mature adipocytes. Differentiated cells are fixed with 10% formalin, stained with a working solution of Oil Red O, and can be visualized microscopically.[11][14][15] For quantitative analysis, the stain is eluted with isopropanol, and the absorbance is measured.[14][15]
-
Gene and Protein Expression Analysis: The expression of key adipogenic and thermogenic markers is quantified.
-
RT-qPCR: RNA is extracted from cells, reverse-transcribed to cDNA, and the expression of genes such as Uncoupling Protein 1 (UCP1), peroxisome proliferator-activated receptor-gamma (PPARγ), and CCAAT/enhancer-binding protein alpha (C/EBPα) is measured.[6][16]
-
Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the protein levels of UCP1 and other markers of interest.[6]
-
-
Signaling Pathways and Visualizations
The divergent effects of EDN3 on preadipocyte growth and differentiation are governed by distinct signaling pathways, as illustrated below.
EDN3-Induced Preadipocyte Proliferation Pathway
Caption: EDN3 promotes white preadipocyte growth via the ETAR receptor.
EDN3-Induced Thermogenic Differentiation Pathway
Caption: EDN3 induces thermogenic differentiation through the EDNRB receptor.
Discussion and Future Directions
The dual role of Endothelin-3 in preadipocyte biology highlights the complexity of adipose tissue regulation. The finding that EDN3 stimulates proliferation of murine white preadipocytes via ETAR, while promoting thermogenic differentiation of human white preadipocytes through EDNRB, presents an intriguing paradox.[1][2][3][4][5] This discrepancy may be attributable to species differences (murine vs. human cells) or the specific subpopulations of preadipocytes being studied.
These findings open new avenues for therapeutic intervention in obesity and metabolic disorders.[4] Selective targeting of the EDNRB pathway in white adipose tissue could represent a novel strategy to promote browning and enhance energy expenditure. Conversely, antagonism of the ETAR pathway in specific contexts might be explored to limit adipocyte hyperplasia.
Future research should focus on:
-
Elucidating the molecular switches that determine whether EDN3 engagement of its receptors leads to a proliferative or differentiative outcome.
-
Investigating the in vivo relevance of the EDN3/ETAR proliferative pathway in different adipose depots and in the context of diet-induced obesity.
-
Developing selective modulators of the EDNRB pathway to assess their therapeutic potential for metabolic diseases.
This technical guide provides a foundational understanding of the current knowledge on Endothelin-3's impact on preadipocytes. The detailed protocols and pathway diagrams serve as a resource for researchers aiming to further unravel the intricate roles of this signaling molecule in adipose tissue biology.
References
- 1. Frontiers | Investigation of the Molecular Mechanisms by Which Endothelin-3 Stimulates Preadipocyte Growth [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Molecular Mechanisms by Which Endothelin-3 Stimulates Preadipocyte Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin 3/EDNRB signaling induces thermogenic differentiation of white adipose tissue. | Broad Institute [broadinstitute.org]
- 5. Endothelin 3/EDNRB signaling induces thermogenic differentiation of white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Preadipocytes (HPAd) Culture Protocol [sigmaaldrich.com]
- 8. Endothelin-1 Stimulates the Growth of Visceral and Subcutaneous Human Preadipocytes through Similar and Alternative Signaling Pathways via Type A and Type B Endothelin Receptors: Potential Implications for Therapeutic Strategies for Obesity and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin-1 Stimulates the Growth of Visceral and Subcutaneous Human Preadipocytes through Similar and Alternative Signaling Pathways via Type A and Type B Endothelin Receptors: Potential Implications for Therapeutic Strategies for Obesity and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ixcellsbiotech.com [ixcellsbiotech.com]
- 12. Adipocyte Differentiation Assays [bio-protocol.org]
- 13. Culture and Differentiation of Primary Preadipocytes from Mouse Subcutaneous White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. coriell.org [coriell.org]
- 15. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Ghrelin Promotes Proliferation and Inhibits Differentiation of 3T3-L1 and Human Primary Preadipocytes [frontiersin.org]
Methodological & Application
Reconstitution and Application of Lyophilized Endothelin-3 TFA Peptide: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the reconstitution, handling, and application of lyophilized Endothelin-3 (ET-3) Trifluoroacetate (B77799) (TFA) peptide. The protocols and data presented herein are designed to ensure the optimal performance of the peptide in various experimental settings.
Product Information and Storage
Lyophilized Endothelin-3 TFA is a synthetic peptide that requires careful handling to maintain its biological activity. The trifluoroacetate salt form is common for synthetic peptides and necessitates specific reconstitution procedures.
Table 1: Product Specifications and Storage Recommendations
| Parameter | Specification |
| Form | Lyophilized powder |
| Purity | Typically >95% as determined by HPLC |
| Storage (Lyophilized) | Store at -20°C. The product is hygroscopic and should be protected from light. |
| Storage (Reconstituted) | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |
| Stability | Lyophilized peptide is guaranteed for one year from the date of shipment when stored correctly. Reconstituted stock solutions are stable for up to one month at -20°C. |
Reconstitution Protocol
The choice of solvent for reconstituting lyophilized Endothelin-3 TFA is critical and depends on the final desired concentration and the experimental application. It is recommended to briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom before adding the solvent.
Table 2: Reconstitution Solvents for Endothelin-3 TFA
| Solvent | Recommended Concentration | Notes |
| Sterile Distilled Water | Up to 2 mg/mL | Suitable for most applications where the final concentration is within the solubility limit. |
| Acetonitrile | For concentrations >2 mg/mL | Use if a higher stock concentration is required. Further dilution in aqueous buffers is necessary for most biological assays. |
| 5% Acetic Acid | 0.5 mg/mL | A two-step process: initially dissolve in 80% cold acetic acid at 8 mg/mL, then dilute with cold water to the final concentration. This can improve the solubility of some peptides. |
Recommended General Reconstitution Procedure (using Sterile Distilled Water):
-
Allow the vial of lyophilized peptide and the sterile distilled water to equilibrate to room temperature.
-
Briefly centrifuge the vial to ensure the entire peptide pellet is at the bottom.
-
Using a sterile pipette tip, slowly add the required volume of sterile distilled water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or rock the vial to dissolve the peptide completely. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation of the peptide.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C.
Endothelin-3 Signaling Pathway
Endothelin-3 is a potent vasoactive peptide that exerts its effects by binding to G-protein coupled receptors, primarily the Endothelin B receptor (EDNRB). This interaction triggers a cascade of intracellular signaling events that mediate various physiological responses, including vasoconstriction, cell proliferation, and migration.
Application Notes and Protocols: Endothelin-3 Human ELISA Kit for Serum and Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-3 (EDN3) is a 21-amino acid peptide that belongs to the endothelin family of potent vasoactive peptides.[1][2] It plays a crucial role in various physiological processes, including the regulation of blood pressure, cell proliferation, and hormone production.[1][3] EDN3 exerts its effects by binding to the endothelin receptor type B (EDNRB), a G-protein coupled receptor.[1][3][4] This interaction is vital for the normal development of neural crest-derived cell lineages, such as melanocytes and enteric neurons.[1][3] Consequently, mutations in the EDN3 gene or its receptor are associated with congenital disorders like Waardenburg syndrome and Hirschsprung disease.[3] The quantification of human Endothelin-3 in serum and plasma is a critical tool for researchers studying these conditions and for drug development professionals investigating pathways involving the endothelin system. This document provides detailed application notes and protocols for the use of a competitive enzyme-linked immunosorbent assay (ELISA) kit for the quantitative measurement of human Endothelin-3.
Principle of the Assay
This ELISA kit employs the competitive inhibition enzyme immunoassay technique. The microplate is pre-coated with a fixed amount of Endothelin-3 antigen. When standards or samples are added to the wells, the Endothelin-3 present in the solution competes with the immobilized Endothelin-3 for binding sites on a specific biotinylated detection antibody. After an incubation period, any unbound substances are removed by washing. Subsequently, Horseradish Peroxidase (HRP)-conjugated streptavidin is added, which binds to the biotinylated antibody. Following another wash to remove unbound conjugate, a TMB substrate solution is added. The resulting color development is inversely proportional to the amount of Endothelin-3 in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the standards, which is then used to determine the concentration of Endothelin-3 in the unknown samples.[5][6]
Technical Specifications
The performance characteristics of Endothelin-3 Human ELISA kits can vary between manufacturers. The following table summarizes typical specifications for a competitive ELISA kit.
| Parameter | Typical Specification |
| Assay Type | Competitive ELISA |
| Sample Type | Serum, Plasma |
| Reactivity | Human |
| Detection Range | 1.56 - 100 pg/mL |
| Sensitivity | < 1 pg/mL |
| Assay Duration | Approximately 2-3 hours |
| Wavelength | 450 nm |
| Storage | 2-8°C |
Endothelin-3 Signaling Pathway
Endothelin-3 primarily signals through the Endothelin Receptor Type B (EDNRB), a G-protein coupled receptor. Upon binding, it initiates a cascade of intracellular events that influence processes such as cell development, proliferation, and migration.[4][7][8]
Caption: Endothelin-3 signaling pathway via the EDNRB receptor.
Experimental Protocols
Sample Collection and Preparation
Proper sample handling is crucial for accurate results. Avoid repeated freeze-thaw cycles.
Serum:
-
Collect whole blood in a serum separator tube (SST).
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge for 15 minutes at 1,000 x g.
-
Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C.
Plasma:
-
Collect whole blood into tubes containing EDTA, citrate, or heparin as an anticoagulant.
-
Centrifuge for 15 minutes at 1,000 x g within 30 minutes of collection.
-
Carefully collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.
Note: Hemolyzed samples are not suitable for this assay.[5]
Reagent Preparation
Bring all reagents to room temperature before use.
-
Standards: Reconstitute the lyophilized standard with the provided standard diluent to create the stock solution. Prepare a dilution series according to the kit manual. For example, label tubes and perform serial dilutions to obtain concentrations ranging from 100 pg/mL down to the lowest standard.
-
Biotinylated Antibody Working Solution: Dilute the concentrated biotinylated antibody with the antibody dilution buffer at the ratio specified in the kit manual (e.g., 1:100).[5]
-
HRP-Streptavidin Conjugate (SABC) Working Solution: Dilute the concentrated SABC with the SABC dilution buffer at the ratio specified in the kit manual.
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the final working concentration.
Assay Procedure
The following diagram outlines the major steps of the competitive ELISA workflow.
Caption: General workflow for the Endothelin-3 competitive ELISA.
Detailed Steps:
-
Determine the number of wells required for standards, samples, and blanks. It is recommended to run all in duplicate.
-
Add 50 µL of each standard, sample, and blank into the appropriate wells.
-
Immediately add 50 µL of the prepared Biotinylated Antibody Working Solution to each well. Gently tap the plate to mix.
-
Cover the plate and incubate for 45 minutes at 37°C.[5]
-
Aspirate the liquid from each well and wash the plate three times with 300 µL of Wash Buffer per well.
-
Add 100 µL of the prepared SABC Working Solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.[5]
-
Aspirate and wash the plate five times as in step 5.
-
Add 90 µL of TMB Substrate to each well.
-
Cover the plate and incubate for 15-20 minutes at 37°C in the dark. Monitor the color change.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm using a microplate reader within 5 minutes of adding the stop solution.
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean OD for each standard on the Y-axis against the concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
The concentration of Endothelin-3 in the samples can be interpolated from the standard curve.
-
Remember that the concentration is inversely proportional to the OD value in a competitive ELISA.
Expected Values
The concentration of Endothelin-3 in human plasma can vary depending on the physiological or pathophysiological state.[9] Published values for healthy individuals are generally low.
| Sample Type | Reported Concentration Range (Healthy Adults) |
| Plasma | Approximately 7.1 +/- 0.1 pg/mL |
Note: This value is from a specific study and may vary.[10] It is recommended that each laboratory establish its own normal range.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High OD values | Insufficient washing; Reagents not at room temperature | Ensure thorough washing; Allow all reagents to reach room temperature before use. |
| Low OD values | Improper reagent preparation; Inactive reagents | Re-prepare reagents carefully; Check expiration dates and storage conditions of kit components. |
| High coefficient of variation (CV) | Pipetting errors; Bubbles in wells; Inconsistent timing | Use calibrated pipettes; Be careful to avoid bubbles when dispensing reagents; Adhere strictly to incubation times. |
| Poor standard curve | Improper standard dilution; Pipetting errors | Prepare fresh standards and repeat the dilution series carefully. |
References
- 1. Endothelin 3 - Wikipedia [en.wikipedia.org]
- 2. EDN3 endothelin 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. EDN3 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. News from the endothelin-3/EDNRB signaling pathway: Role during enteric nervous system development and involvement in neural crest-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Human EDN3(Endothelin-3) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Roles of Endothelin Signaling in Melanocyte Development and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma concentrations of endothelin-1 and endothelin-3 are altered differently in various pathophysiological conditions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased plasma concentrations of endothelin in congestive heart failure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of Endothelin-3 in Rat Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunohistochemical (IHC) detection of Endothelin-3 (ET-3) in formalin-fixed, paraffin-embedded (FFPE) rat tissue. The protocol is compiled from established methodologies and best practices to ensure reliable and reproducible results.
Introduction
Endothelin-3 is a peptide of the endothelin family involved in various physiological processes, including development of neural crest-derived cell lineages.[1][2] Its localization in specific tissues is of significant interest in neuroscience, developmental biology, and pharmacology. Immunohistochemistry is a powerful technique to visualize the distribution and localization of ET-3 within the cellular context of tissues. This protocol outlines the necessary steps, from tissue preparation to signal detection, for successful ET-3 immunostaining.
Data Presentation
The following tables summarize the key quantitative parameters for this IHC protocol. These values represent a validated starting point, and optimization may be necessary for specific tissues or experimental conditions.
Table 1: Antibody Dilutions and Incubation Parameters
| Antibody Type | Host/Clonality | Recommended Dilution | Incubation Temperature | Incubation Time |
| Primary Antibody (Anti-Endothelin-3) | Rabbit Polyclonal | 1:100 | 4°C | Overnight |
| Secondary Antibody (HRP-conjugated Anti-Rabbit) | Goat | As per manufacturer's instructions (typically 1:200 - 1:500) | Room Temperature | 1 hour |
Table 2: Reagent Incubation Times
| Reagent | Incubation Time | Incubation Temperature |
| Deparaffinization (Xylene) | 2 x 5 minutes | Room Temperature |
| Rehydration (Ethanol series) | 2-3 minutes per concentration | Room Temperature |
| Antigen Retrieval (Citrate Buffer) | 20 minutes | 95-100°C |
| Peroxidase Block (3% H₂O₂) | 10-15 minutes | Room Temperature |
| Blocking Solution (Normal Goat Serum) | 1 hour | Room Temperature |
| DAB Substrate | 1-10 minutes (monitor development) | Room Temperature |
| Counterstain (Hematoxylin) | 30 seconds - 2 minutes | Room Temperature |
Experimental Protocols
This protocol is intended for use with formalin-fixed, paraffin-embedded rat tissue sections.
Materials
-
FFPE rat tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
3% Hydrogen Peroxide in methanol (B129727)
-
Blocking Solution (5% Normal Goat Serum in TBS)
-
Primary Antibody: Rabbit anti-Endothelin-3 polyclonal antibody
-
Secondary Antibody: Goat anti-Rabbit IgG, HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for antigen retrieval
-
Light microscope
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in:
-
100% ethanol, two changes for 3 minutes each.
-
95% ethanol for 2 minutes.
-
80% ethanol for 2 minutes.
-
70% ethanol for 2 minutes.
-
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat the antigen retrieval solution (10 mM Sodium Citrate, pH 6.0) in a microwave, pressure cooker, or water bath to 95-100°C.
-
Immerse the slides in the hot retrieval solution and incubate for 20 minutes. Ensure the solution does not boil over.
-
Allow the slides to cool in the retrieval solution for 20-30 minutes at room temperature.
-
Rinse the slides in wash buffer (TBS-T) for 2 x 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate the sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse the slides in wash buffer (TBS-T) for 2 x 5 minutes.
-
-
Blocking:
-
Incubate the sections with the blocking solution (5% Normal Goat Serum in TBS) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Endothelin-3 antibody to the desired concentration (e.g., 1:100) in the blocking solution.
-
Drain the blocking solution from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the slides in wash buffer (TBS-T) for 3 x 5 minutes.
-
Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, to the sections.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Signal Detection:
-
Wash the slides in wash buffer (TBS-T) for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and monitor for the development of a brown color under a microscope (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 30 seconds to 2 minutes to visualize cell nuclei.
-
"Blue" the sections by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by immersing in:
-
95% ethanol for 2 minutes.
-
100% ethanol, two changes for 2 minutes each.
-
Xylene, two changes for 5 minutes each.
-
-
Apply a coverslip using a permanent mounting medium.
-
-
Microscopy:
-
Examine the slides under a light microscope. Endothelin-3 positive staining will appear as a brown precipitate, while cell nuclei will be blue.
-
Visualization of Pathways and Workflows
Endothelin-3 Signaling Pathway
Endothelin-3 (ET-3) exerts its effects by binding to Endothelin receptors (ETR), primarily the Endothelin B receptor (ETBR), which are G-protein coupled receptors.[3] This interaction triggers downstream signaling cascades that regulate various cellular processes.
Caption: A simplified diagram of the Endothelin-3 signaling cascade.
Experimental Workflow for Endothelin-3 Immunohistochemistry
The following diagram illustrates the major steps involved in the immunohistochemical staining of Endothelin-3 in rat tissue.
Caption: Step-by-step workflow for ET-3 immunohistochemistry.
References
Application Notes: Using Recombinant Human Endothelin-3 for In Vitro Cell Migration Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Endothelin-3 (EDN3) is a potent peptide hormone belonging to the endothelin family. It exerts its biological effects through interaction with the G-protein coupled endothelin receptors, primarily the Endothelin Receptor Type B (EDNRB).[1] The EDN3/EDNRB signaling axis is crucial in the development of neural crest-derived cell lineages, such as melanocytes and enteric neurons.[2] Aberrant EDN3 signaling has been implicated in various pathological processes, including cancer progression, where it can influence cell proliferation, survival, and migration.[3][4] Recombinant human Endothelin-3 is a valuable tool for researchers studying these processes in vitro, enabling the elucidation of signaling pathways and the screening of potential therapeutic agents that modulate cell migration.
These application notes provide detailed protocols for utilizing recombinant human Endothelin-3 in two common in vitro cell migration assays: the Transwell (or Boyden chamber) assay and the wound healing (or scratch) assay.
EDN3/EDNRB Signaling Pathway in Cell Migration
Upon binding of EDN3 to its receptor, EDNRB, a cascade of intracellular signaling events is initiated. This pathway is complex and can be cell-type dependent. Key downstream effectors known to be involved in mediating the migratory response include the activation of G-proteins, leading to subsequent modulation of intracellular calcium levels, and the activation of several kinase pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK), Phosphoinositide 3-Kinase (PI3K)/AKT, and c-Jun N-terminal kinase (JNK) pathways.[1] Additionally, signaling through Protein Kinase A (PKA) and STAT3 has also been implicated in EDN3-mediated cellular responses. The interplay of these pathways ultimately converges on the regulation of the cytoskeleton, promoting the cellular machinery required for migration.
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. agilent.com [agilent.com]
- 3. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 4. Ring cell migration assay identifies distinct effects of extracellular matrix proteins on cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of Endothelin-3 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-3 (ET-3) is a 21-amino acid vasoactive peptide that plays a crucial role in various physiological processes through its interaction with the G-protein coupled receptors, Endothelin Receptor A (ET-A) and Endothelin Receptor B (ET-B).[1] As a member of the endothelin family, ET-3 is involved in cell-cell signaling, regulation of blood pressure, and the development of neural crest-derived cell lineages such as melanocytes and enteric neurons.[2] Given its biological significance, the long-term stability of synthetic Endothelin-3, often supplied as a trifluoroacetate (B77799) (TFA) salt, is of paramount importance for ensuring accurate and reproducible experimental outcomes in research and drug development.
This document provides detailed application notes on the recommended storage conditions for maintaining the long-term stability of Endothelin-3 TFA. It also outlines experimental protocols for assessing its stability and presents a summary of its signaling pathway.
Recommended Storage Conditions and Stability
The long-term stability of Endothelin-3 TFA is critically dependent on proper storage conditions. As a lyophilized peptide, it is susceptible to degradation by moisture, temperature fluctuations, and enzymatic activity.
Data Summary: Long-Term Stability of Endothelin-3 TFA
The following table summarizes the recommended storage conditions and reported stability of Endothelin-3 TFA in both lyophilized and reconstituted forms.
| Form | Storage Temperature | Duration | Supplier Recommendation/Data Source |
| Lyophilized Powder | -20°C | ≥ 4 years | Cayman Chemical |
| Lyophilized Powder | -20°C | General Recommendation | Tocris Bioscience, Immunomart |
| In Solvent | -80°C | 6 months | Medchemexpress |
| In Solvent | -20°C | 1 month | Medchemexpress, Merck Millipore |
Note: The stability of Endothelin-3 TFA in solution is significantly shorter than in its lyophilized form. For long-term storage, it is imperative to store the peptide in its lyophilized state at -20°C or lower.
Experimental Protocols
To ensure the integrity of Endothelin-3 TFA for long-term studies, it is crucial to follow standardized protocols for handling, reconstitution, and stability assessment.
Protocol 1: Reconstitution of Lyophilized Endothelin-3 TFA
Objective: To properly dissolve lyophilized Endothelin-3 TFA for experimental use while minimizing degradation.
Materials:
-
Lyophilized Endothelin-3 TFA
-
Sterile, nuclease-free water or appropriate buffer (e.g., 5% acetic acid)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Before opening, bring the vial of lyophilized Endothelin-3 TFA to room temperature to prevent condensation.
-
Add the appropriate volume of sterile water or buffer to the vial to achieve the desired stock concentration. A common recommendation is to dissolve the peptide to a concentration of 1 mg/ml in water.
-
Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
For immediate use, the reconstituted solution can be stored at 4°C for a short period. For longer storage of the reconstituted peptide, it is recommended to aliquot the solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Long-Term Stability Testing
Objective: To assess the stability of Endothelin-3 TFA over an extended period under defined storage conditions. This protocol is based on general principles outlined in ICH and other regulatory guidelines.[3][4]
Materials:
-
Lyophilized Endothelin-3 TFA from a single batch
-
Climate-controlled stability chambers
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Appropriate solvents and reagents for HPLC and MS analysis
Procedure:
-
Sample Preparation: Aliquot the lyophilized Endothelin-3 TFA into multiple vials to be used for each time point and storage condition.
-
Storage Conditions:
-
Long-Term: Store samples at the recommended long-term storage temperature of -20°C ± 5°C.
-
Accelerated: To predict stability over a shorter period, store samples at an elevated temperature, for example, 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 40°C ± 2°C with 75% ± 5% RH.
-
-
Time Points:
-
Long-Term: Test samples at initial (time 0), and then at regular intervals (e.g., 3, 6, 9, 12, 18, 24, 36 months).
-
Accelerated: Test samples at initial (time 0), and then at more frequent intervals (e.g., 1, 3, 6 months).
-
-
Analytical Method:
-
At each time point, reconstitute a vial of Endothelin-3 TFA as described in Protocol 1.
-
Analyze the sample using a stability-indicating HPLC method to determine the purity of the peptide and identify any degradation products.
-
Use Mass Spectrometry (MS) to confirm the identity of the parent peptide and characterize any degradation products.
-
-
Data Analysis:
-
Quantify the percentage of intact Endothelin-3 TFA remaining at each time point.
-
Establish a degradation profile and calculate the rate of degradation under each storage condition.
-
Determine the shelf-life of the product based on the time it takes for the purity to drop below a pre-defined acceptance criterion (e.g., 90%).
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the long-term stability of Endothelin-3 TFA.
Endothelin-3 Signaling Pathway
References
Application Note: Cell-Based Functional Assay for Endothelin-3 Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-3 (ET-3) is a 21-amino acid peptide that plays a crucial role in the development of neural crest-derived cell lineages, such as melanocytes and enteric neurons.[1] It exerts its biological effects primarily through the Endothelin Receptor Type B (EDNRB), a G-protein coupled receptor (GPCR).[1][2] The interaction between ET-3 and EDNRB activates downstream signaling cascades, making the quantification of ET-3 bioactivity essential for research in developmental biology, oncology, and pharmacology.
This application note provides detailed protocols for cell-based functional assays to determine the bioactivity of Endothelin-3. The primary methods described are a calcium mobilization assay and a cell proliferation (BrdU) assay, which are robust and reproducible methods for quantifying the functional response of cells to ET-3.
Principle of the Assays
The bioactivity of ET-3 is determined by its ability to bind to and activate its receptor, EDNRB. This activation triggers intracellular signaling pathways that result in measurable cellular responses.
-
Calcium Mobilization Assay: The EDNRB receptor is coupled to Gq/11, Gi/o, and G13 proteins. Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 induces the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This change in calcium levels can be measured using calcium-sensitive fluorescent dyes.[3]
-
Cell Proliferation (BrdU) Assay: The signaling pathways activated by ET-3 can also lead to cell proliferation. The incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle is a reliable indicator of cell proliferation.
Signaling Pathway
The binding of Endothelin-3 to its receptor, EDNRB, initiates a cascade of intracellular events. The primary pathway involves the activation of a Gq protein, leading to the release of intracellular calcium. Other G-proteins, such as Gi and G13, can also be activated, leading to modulation of adenylyl cyclase and other downstream effectors.
Caption: Endothelin-3 signaling pathway.
Data Presentation
The following tables summarize representative data that can be obtained from the described assays.
Table 1: Calcium Mobilization Assay Data
| Parameter | Value | Cell Line |
| ET-3 Concentration | 10 nM | Cultured guinea pig enteric glial cells |
| Observed Effect | Mobilization of intracellular calcium stores followed by influx of extracellular calcium.[4] | |
| ET-1 EC₅₀ (for comparison) | 2.38 x 10⁻⁹ M | Nomad ETB Endothelin Receptor Cell Line |
Note: The EC₅₀ for ET-3 should be determined empirically by generating a dose-response curve.
Table 2: Cell Proliferation (BrdU) Assay Data
| Parameter | Value | Cell Line |
| ET-3 Concentration | 0-100 nM | 3T3-L1 white preadipocytes |
| Observed Effect | Dose-dependent increase in cell number and BrdU incorporation. |
Experimental Protocols
I. Calcium Mobilization Assay
This protocol describes how to measure ET-3-induced intracellular calcium mobilization in a recombinant cell line expressing EDNRB (e.g., CHO-K1 or HEK293).
Materials:
-
CHO-K1 or HEK293 cells stably expressing human EDNRB
-
Culture Medium: Ham's F12 or DMEM supplemented with 10% FBS and selection antibiotics
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Endothelin-3 (human)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader with automated liquid handling
Experimental Workflow:
Caption: Calcium mobilization assay workflow.
Procedure:
-
Cell Plating:
-
Culture EDNRB-expressing cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells and seed them into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Dye Loading:
-
Prepare a 2X working solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cell plate and add 100 µL of the dye working solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 10X stock solution of Endothelin-3 in assay buffer.
-
Perform serial dilutions to create a range of concentrations for generating a dose-response curve.
-
-
Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye.
-
Measure the baseline fluorescence of each well for 10-20 seconds.
-
Using the instrument's automated injection system, add 20 µL of the 10X Endothelin-3 dilutions to the corresponding wells.
-
Immediately begin kinetic measurement of fluorescence for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the logarithm of the Endothelin-3 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
II. Cell Proliferation (BrdU) Assay
This protocol describes how to measure ET-3-induced cell proliferation using a colorimetric BrdU assay.
Materials:
-
Cells responsive to ET-3 (e.g., 3T3-L1 preadipocytes or a suitable EDNRB-expressing cell line)
-
Culture Medium
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow:
Caption: BrdU cell proliferation assay workflow.
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Replace the medium with fresh medium containing various concentrations of Endothelin-3. Include a vehicle-only control.
-
Incubate for 48 hours.
-
-
BrdU Labeling:
-
Add 10 µL of BrdU labeling reagent to each well.
-
Incubate for 2-24 hours, depending on the cell proliferation rate.
-
-
Immunodetection:
-
Remove the labeling medium and fix the cells by adding 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Remove the fixing solution and add 100 µL of the anti-BrdU antibody solution. Incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Measurement:
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Plot the absorbance against the Endothelin-3 concentration to visualize the dose-dependent effect on cell proliferation.
-
Conclusion
The cell-based functional assays described in this application note provide robust and reliable methods for quantifying the bioactivity of Endothelin-3. The calcium mobilization assay offers a high-throughput method for determining the potency of ET-3 by measuring a direct downstream signaling event. The cell proliferation assay provides a measure of a longer-term physiological response to ET-3 stimulation. Together, these assays are valuable tools for researchers in various fields studying the biological roles of Endothelin-3 and for the development of novel therapeutics targeting the endothelin system.
References
- 1. Endothelin 3 - Wikipedia [en.wikipedia.org]
- 2. News from the endothelin-3/EDNRB signaling pathway: Role during enteric nervous system development and involvement in neural crest-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin 3/EDNRB signaling induces thermogenic differentiation of white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-stimulated capacitative calcium entry in enteric glial cells: synergistic effects of protein kinase C activity and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative PCR (qPCR) Primers for Mouse Endothelin-3 (Edn3) Gene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of mouse Endothelin-3 (Edn3) gene expression using qPCR. Included are validated primer sequences, a comprehensive experimental workflow, and a description of the Edn3 signaling pathway. These resources are intended to facilitate accurate and reproducible measurement of Edn3 mRNA levels for researchers in various fields, including developmental biology, neuroscience, and pharmacology.
Introduction
Endothelin-3 (Edn3) is a peptide hormone that plays a critical role in the development of neural crest-derived cell lineages, such as melanocytes and enteric neurons.[1] The interaction of Edn3 with its cognate receptor, the Endothelin Receptor Type B (EDNRB), a G protein-coupled receptor, triggers a cascade of intracellular signaling events essential for normal development.[1][2] Dysregulation of the Edn3/EDNRB signaling pathway is associated with congenital disorders, including Hirschsprung's disease and Waardenburg syndrome.[2][3] Quantitative PCR (qPCR) is a sensitive and specific method for quantifying gene expression levels, and the use of validated primers is paramount for obtaining reliable data. This document provides validated qPCR primers for mouse Edn3 and a detailed protocol for their use.
I. Validated qPCR Primers for Mouse Edn3
The following qPCR primers for the mouse Edn3 gene have been experimentally validated and are available through PrimerBank, a public resource for PCR primers.[4][5][6]
Table 1: Validated qPCR Primer Set for Mouse Edn3
| PrimerBank ID | Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| 6755430a1 | Edn3 | TCTCCGTGGCGATTTCAGAG | GCTTCCTTAGGGCTTCAGGT | 118 |
Table 2: Reference Genes for Normalization
For accurate quantification of gene expression, it is crucial to normalize the data to one or more stably expressed reference genes. The choice of reference genes should be validated for the specific experimental conditions. Commonly used mouse reference genes are listed below.
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Actb | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
| Hprt | TCCTCCTCAGACCGCTTTT | CCTGGTTCATCATCGCTAATC |
| B2m | TTCTGGTGCTTGTCTCACTGA | CAGTATGCCTGCAGAGTTACATG |
II. Experimental Protocols
This section outlines a comprehensive protocol for the quantification of mouse Edn3 gene expression, from RNA extraction to qPCR data analysis.
A. RNA Extraction and cDNA Synthesis
-
RNA Extraction: Isolate total RNA from mouse tissues or cells using a standard method, such as a column-based RNA purification kit or TRIzol reagent, following the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by agarose (B213101) gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers. Follow the manufacturer's protocol.
B. qPCR Reaction Setup
-
Reaction Mixture: Prepare the qPCR reaction mixture on ice as described in Table 3. It is recommended to prepare a master mix for multiple reactions to ensure consistency.
Table 3: qPCR Reaction Mixture
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| 2x SYBR Green Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.5 | 250 nM |
| Reverse Primer (10 µM) | 0.5 | 250 nM |
| cDNA (diluted) | 2 | Varies |
| Nuclease-free water | 7 | - |
| Total Volume | 20 | - |
-
Plate Setup: Pipette the reaction mixture into a 96-well or 384-well qPCR plate.
-
Controls: Include the following controls in your experimental setup:
-
No-Template Control (NTC): Use nuclease-free water instead of cDNA to check for contamination.
-
No-Reverse-Transcriptase Control (-RT): Use RNA that has not been reverse transcribed to check for genomic DNA contamination.
-
Positive Control: Use a sample known to express Edn3.
-
C. qPCR Cycling Conditions
Perform qPCR using a real-time PCR detection system with the following cycling conditions:
Table 4: qPCR Cycling Protocol
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec | |
| Melt Curve Analysis | As per instrument guidelines | 1 |
D. Data Analysis
-
Quantification Cycle (Cq): Determine the Cq (also known as Ct) value for each sample.
-
Relative Quantification: Use the comparative Cq (ΔΔCq) method to calculate the relative expression of Edn3.
-
ΔCq: Normalize the Cq value of Edn3 to the Cq value of the reference gene(s) for each sample (ΔCq = CqEdn3 - Cqreference).
-
ΔΔCq: Normalize the ΔCq of the experimental sample to the ΔCq of a control or calibrator sample (ΔΔCq = ΔCqexperimental - ΔCqcontrol).
-
Fold Change: Calculate the fold change in gene expression as 2-ΔΔCq.
-
III. Edn3 Signaling Pathway and Experimental Workflow
A. Edn3 Signaling Pathway
Endothelin-3 binds to the Endothelin Receptor Type B (EDNRB), a G protein-coupled receptor. This binding activates heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then trigger various downstream signaling cascades, including the activation of Phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Other downstream pathways include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and differentiation.[7][8][9][10]
Caption: Edn3 signaling pathway.
B. Experimental Workflow for qPCR Analysis of Edn3
The following diagram illustrates the key steps involved in the quantification of Edn3 gene expression using qPCR.
Caption: qPCR experimental workflow.
References
- 1. Endothelin 3 - Wikipedia [en.wikipedia.org]
- 2. EDNRB gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Clinical relationship between EDN-3 gene, EDNRB gene and Hirschsprung’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PrimerBank [pga.mgh.harvard.edu]
- 5. PrimerBank: a resource of human and mouse PCR primer pairs for gene expression detection and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PrimerBank: a resource of human and mouse PCR primer pairs for gene expression detection and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Detecting Human Endothelin-3 in Cell Lysates via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endothelin-3 (ET-3) is a 21-amino acid peptide that belongs to the endothelin family of potent vasoactive peptides.[1] It plays a crucial role in the development of neural crest-derived cell lineages, such as melanocytes and enteric neurons, by interacting with the Endothelin Receptor Type B (EDNRB).[1][2] Dysregulation of ET-3 signaling is associated with congenital disorders like Hirschsprung disease and Waardenburg syndrome.[1] Accurate detection and quantification of ET-3 in cellular lysates are essential for studying its physiological functions and its role in disease pathogenesis.
This document provides a detailed protocol for the detection of human Endothelin-3 in cell lysates using Western blotting. Given that the mature ET-3 is a small peptide, and it is processed from a larger precursor protein (proendothelin-3), this protocol incorporates special considerations for the effective resolution and transfer of low molecular weight proteins.
Experimental Protocols
Part 1: Cell Lysis and Protein Quantification
Objective: To efficiently extract total protein from cultured cells while minimizing degradation of the Endothelin-3 precursor protein.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (see table below for recipe)
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
Lysis Buffer Recommendations:
A RIPA (Radioimmunoprecipitation assay) buffer is recommended for efficient lysis and extraction of cytoplasmic, membrane, and nuclear proteins.[3][4][5]
| Reagent | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength |
| NP-40 | 1% | Non-ionic detergent for solubilizing membrane proteins |
| Sodium Deoxycholate | 0.5% | Ionic detergent to disrupt protein-protein interactions |
| SDS | 0.1% | Strong ionic detergent for denaturing proteins |
| EDTA | 1 mM | Chelates divalent cations, inhibiting metalloproteases |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation by proteases |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation of proteins |
Procedure:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors. (e.g., 1 mL per 10^7 cells).
-
Scrape the adherent cells off the dish using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
To ensure complete lysis and shear genomic DNA, sonicate the lysate on ice.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Add 6X Laemmli sample buffer to the lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Aliquot and store the lysates at -80°C for long-term use.
Part 2: Tricine-SDS-PAGE for Low Molecular Weight Protein Separation
Objective: To achieve optimal separation of the small Endothelin-3 protein from other cellular proteins. A Tris-Tricine gel system is recommended for better resolution of proteins under 30 kDa.
Gel Composition and Electrophoresis Conditions:
| Parameter | Recommendation |
| Gel Type | Tris-Tricine Polyacrylamide Gel |
| Resolving Gel Acrylamide % | 16% |
| Stacking Gel Acrylamide % | 4% |
| Protein Loading Amount | 20-50 µg of total protein per lane |
| Positive Control | Lysate from glioblastoma stem cell lines (e.g., D431, S496)[6][7][8] |
| Negative Control | Lysate from cell lines with confirmed low or no ET-3 expression |
| Running Buffer | Tris-Tricine-SDS Running Buffer |
| Running Conditions | Run at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel |
Part 3: Electrotransfer
Objective: To efficiently transfer the separated proteins from the polyacrylamide gel to a membrane, with special attention to retaining the small Endothelin-3 peptide.
Transfer Conditions:
| Parameter | Recommendation |
| Membrane Type | PVDF (Polyvinylidene difluoride) |
| Membrane Pore Size | 0.2 µm |
| Transfer Method | Wet or Semi-dry transfer |
| Transfer Buffer | Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol) |
| Wet Transfer Conditions | 100 V for 60 minutes at 4°C |
| Semi-Dry Transfer Conditions | 15-25 V for 30-45 minutes |
Procedure:
-
Pre-wet the 0.2 µm PVDF membrane in methanol (B129727) for 15-30 seconds, followed by a brief rinse in deionized water, and then equilibrate in transfer buffer for at least 5 minutes.
-
Assemble the transfer stack (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer according to the recommended conditions for your specific apparatus.
Part 4: Immunodetection
Objective: To detect the Endothelin-3 protein on the membrane using specific primary and secondary antibodies.
Antibody and Incubation Conditions:
| Step | Reagent | Dilution/Concentration | Incubation Time/Temp |
| Blocking | 5% non-fat dry milk or BSA in TBST | N/A | 1 hour at room temperature |
| Primary Antibody | Anti-Endothelin-3 Antibody (human reactive) | As per manufacturer's datasheet (typically 1:500 - 1:2000) | Overnight at 4°C |
| Washing | TBST (Tris-Buffered Saline with 0.1% Tween-20) | N/A | 3 x 5 minutes at room temperature |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG | As per manufacturer's datasheet (typically 1:2000 - 1:10,000) | 1 hour at room temperature |
| Washing | TBST | N/A | 3 x 5 minutes at room temperature |
| Detection | Enhanced Chemiluminescence (ECL) Substrate | N/A | As per manufacturer's instructions |
Procedure:
-
After transfer, block the membrane in the blocking solution for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Prepare the ECL substrate according to the manufacturer's protocol and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Data Presentation
Table 1: Summary of Quantitative Parameters for Western Blot Protocol
| Parameter | Recommended Value |
| Cell Lysis | |
| RIPA Buffer Volume | 1 mL per 1x10^7 cells |
| Centrifugation Speed | 14,000 x g |
| Centrifugation Time | 15 minutes |
| SDS-PAGE | |
| Protein Load per Lane | 20-50 µg |
| Gel Percentage (Tricine) | 16% |
| Running Voltage | 100-150 V |
| Transfer | |
| Membrane Pore Size | 0.2 µm |
| Wet Transfer | 100 V for 60 minutes |
| Immunodetection | |
| Primary Antibody Dilution | 1:500 - 1:2000 |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 |
| Blocking Time | 1 hour |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
Mandatory Visualization
Endothelin-3 Signaling Pathway
Endothelin-3 primarily signals through the G-protein coupled receptor, EDNRB.[9] This interaction initiates a cascade of intracellular events involving various G-protein subunits (Gq/11, Gi/o, Gs, G12/13), leading to the activation of downstream effectors such as Phospholipase C (PLC), Protein Kinase C (PKC), and the mobilization of intracellular calcium.[10][11] These signaling events ultimately regulate cellular processes like proliferation, migration, and differentiation.[12]
Caption: Endothelin-3 signaling cascade via the EDNRB receptor.
Western Blot Experimental Workflow
The following diagram outlines the major steps involved in the Western blot protocol for detecting human Endothelin-3.
Caption: Workflow for Western blot detection of human Endothelin-3.
References
- 1. Endothelin 3 - Wikipedia [en.wikipedia.org]
- 2. EDNRB gene: MedlinePlus Genetics [medlineplus.gov]
- 3. stellarscientific.com [stellarscientific.com]
- 4. assaygenie.com [assaygenie.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Autocrine endothelin-3/endothelin receptor B signaling maintains cellular and molecular properties of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autocrine endothelin-3/endothelin receptor B signaling maintains cellular and molecular properties of glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Endothelin 3/EDNRB signaling induces thermogenic differentiation of white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. News from the endothelin-3/EDNRB signaling pathway: Role during enteric nervous system development and involvement in neural crest-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Endothelin-3 TFA Stock Solutions for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the preparation, handling, and storage of Endothelin-3 (ET-3) trifluoroacetate (B77799) (TFA) salt stock solutions for experimental use. Adherence to these guidelines is crucial for ensuring the peptide's stability, activity, and the reproducibility of experimental results.
Introduction
Endothelin-3 is a 21-amino acid vasoactive peptide, a member of the endothelin family, that plays a significant role in various biological processes.[1][2][3] It exerts its effects by binding to and activating G-protein coupled receptors, primarily the Endothelin Receptor Type B (EDNRB).[1][4][5] The ET-3/EDNRB signaling pathway is essential for the development of neural crest-derived cell lineages, such as melanocytes and enteric neurons, and is implicated in processes like cell proliferation, migration, and differentiation.[4][5][6]
ET-3 is typically supplied as a lyophilized powder, often as a trifluoroacetate (TFA) salt, which requires careful reconstitution to ensure its biological activity is preserved. This note details two common protocols for its solubilization and provides best practices for storage.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of human/rat Endothelin-3.
| Parameter | Value | Reference(s) |
| Molecular Weight | ~2643.0 g/mol | [7][8] |
| Appearance | White to off-white lyophilized powder | [9] |
| Purity (HPLC) | ≥94.0% | [8][9] |
| Salt Form | Trifluoroacetate (TFA) | [7][8] |
| Solubility in Water | Soluble up to 1 mg/mL | [8][10] |
| Solubility in Acid | Soluble to 0.5 mg/mL in 5% acetic acid | [7] |
| Storage (Lyophilized) | -20°C | [7] |
| Storage (Stock Solution) | -20°C (short-term) or -80°C (long-term) | [11][12] |
Experimental Protocols
3.1. Materials and Equipment
-
Endothelin-3 (TFA salt), lyophilized powder
-
Sterile, high-purity water (e.g., WFI, LC/MS-grade)
-
Glacial acetic acid (for Protocol B)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Benchtop microcentrifuge
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Protocol A: Reconstitution in Sterile Water
This protocol is suitable for most applications where ET-3 is readily soluble in an aqueous buffer.
-
Equilibration: Before opening, allow the vial of lyophilized ET-3 to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect peptide stability.[13]
-
Centrifugation: Briefly centrifuge the vial at low speed (e.g., 1,000 x g for 1-2 minutes) to ensure all the lyophilized powder is collected at the bottom.[11][12]
-
Solvent Addition: Using a sterile pipette, slowly add the calculated volume of sterile water to achieve the desired stock concentration (e.g., for a 1 mg/mL stock, add 1 mL of water to 1 mg of peptide). Dispense the solvent gently down the side of the vial, avoiding direct squirting onto the peptide pellet.[13]
-
Dissolution: Gently swirl the vial or use a vortex mixer on a low setting until the peptide is completely dissolved.[13][14] Avoid vigorous shaking, as this can cause aggregation or denaturation.[13] The solution should be clear and free of visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the stock solution into single-use aliquots in sterile, low-protein-binding tubes.[11] Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage.[11][12]
3.3. Protocol B: Reconstitution using Acetic Acid for Hard-to-Dissolve Peptides
Some batches of peptide may be less soluble in neutral water. In such cases, a dilute acidic solution can aid dissolution.
-
Equilibration and Centrifugation: Follow steps 1 and 2 from Protocol A.
-
Initial Dissolution: Prepare a small volume of a high-concentration peptide solution by first dissolving the ET-3 powder in a small amount of cold 80% acetic acid (e.g., to an initial concentration of 8 mg/mL).[7]
-
Final Dilution: Immediately dilute this solution with cold sterile water to the desired final peptide concentration (e.g., 0.5 mg/mL). This will also dilute the acetic acid to a final concentration of approximately 5%.[7]
-
Mixing: Gently mix the solution until it is homogeneous.
-
Storage: Aliquot the solution as described in Protocol A. Stock solutions prepared in 5% acetic acid are reported to be stable for up to one month when stored at -20°C.[7]
Safety Precautions
-
Always handle lyophilized peptide powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[15]
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[15]
-
Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal information.
Diagrams and Workflows
The following diagrams illustrate the experimental workflow for preparing ET-3 stock solutions and the canonical signaling pathway it activates.
Caption: Workflow for the preparation of Endothelin-3 stock solutions.
Caption: Simplified Endothelin-3 signaling pathway via the EDNRB receptor.
References
- 1. Endothelin 3 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. News from the endothelin-3/EDNRB signaling pathway: Role during enteric nervous system development and involvement in neural crest-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Roles of Endothelin Signaling in Melanocyte Development and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Endothelin-3, Human 0.5 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Endothelin 3 (human, rat) | Non-selective Endothelin | Tocris Bioscience [tocris.com]
- 11. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 12. cusabio.com [cusabio.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. jpt.com [jpt.com]
- 15. msds.bachem.com [msds.bachem.com]
Troubleshooting & Optimization
Technical Support Center: Endothelin-3 Peptide Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing trifluoroacetic acid (TFA) from Endothelin-3 peptide samples. Residual TFA from peptide synthesis and purification can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my Endothelin-3 peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid used during solid-phase peptide synthesis and HPLC purification.[1][2] While free TFA is largely removed during lyophilization, it can remain as a counterion bound to positively charged residues on the Endothelin-3 peptide.[2][3] This residual TFA can be problematic for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells in culture, even at low concentrations, potentially leading to altered cell growth, viability, or signaling, which can compromise the results of cell-based assays.[1][4]
-
Alteration of Peptide Properties: The binding of TFA can alter the conformation, solubility, and aggregation of the Endothelin-3 peptide, potentially affecting its biological activity and interaction with its receptors.[2][4]
-
Assay Interference: TFA can interfere with certain analytical techniques and may lower the pH of your experimental solution, which could affect assay results.[1][5]
Q2: What are the common methods for removing TFA from peptide preparations like Endothelin-3?
A2: The most common and effective methods for TFA removal are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves repeatedly dissolving the peptide in a dilute HCl solution and then freeze-drying it. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization.[3][5]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The peptide solution is passed through a resin that binds the peptide, allowing the TFA counterions to be washed away. The peptide is then eluted with a different salt solution, such as one containing acetate (B1210297).[6][7]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Different Counter-ion: The peptide is loaded onto an RP-HPLC column and washed with a mobile phase containing a more biologically compatible acid, like acetic acid, to displace the TFA.[5][8]
Q3: How do I know if I have successfully removed the TFA?
A3: Several analytical techniques can be used to quantify the amount of residual TFA in your peptide sample, including:
-
Ion Chromatography: A sensitive method for detecting and quantifying various ions, including trifluoroacetate (B77799).[9][10]
-
19F NMR (Fluorine Nuclear Magnetic Resonance): This technique is specific for fluorine-containing compounds like TFA and can be used for accurate quantification.[11][12]
-
Attenuated Total Reflectance Fourier Transformed Infrared Spectroscopy (ATR FT-IR): Can be used to monitor the removal of TFA.[5]
-
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): A method that can be used for the simultaneous quantification of multiple counterions.[12][13]
Q4: Will TFA removal affect the stability of my Endothelin-3 peptide?
A4: The methods for TFA removal, particularly those involving strong acids or changes in pH, have the potential to degrade the peptide if not performed carefully.[5] It is crucial to optimize the conditions, such as the concentration of HCl and the number of lyophilization cycles, to ensure complete TFA removal without compromising the integrity of the Endothelin-3 peptide. Always handle the peptide with care, avoiding prolonged exposure to harsh conditions.[14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Peptide Recovery After TFA Removal | Peptide loss during multiple lyophilization cycles. | Ensure your lyophilizer is functioning correctly and a proper vacuum is achieved. Minimize the number of transfer steps between vials.[14] |
| Peptide precipitation during ion-exchange chromatography. | Optimize the buffer pH and ionic strength. The solubility of Endothelin-3 may be pH-dependent.[14] | |
| Non-specific binding to columns or labware. | Use low-protein-binding tubes and pipette tips. Pre-condition the chromatography column according to the manufacturer's instructions.[14] | |
| Inconsistent or Non-Reproducible Results in Biological Assays | Residual TFA in the Endothelin-3 sample is causing cytotoxicity. | Quantify the TFA level in your peptide sample. If TFA is present, perform additional removal steps. Consider using a control in your assay with a TFA concentration equivalent to that in your peptide sample to assess its direct effect.[4][15] |
| Changes in Peptide Solubility After TFA Removal | The peptide salt form has been changed (e.g., from TFA salt to HCl or acetate salt), which can alter solubility. | Test the solubility of the peptide in various buffers after TFA removal. A solubility test report can help determine the best buffer and pH for maximal dissolution.[1] For peptides that are difficult to dissolve, try adding a small amount of an organic solvent like DMSO before adding the aqueous buffer.[4] |
| Peptide Degradation Detected After TFA Removal | Exposure to harsh pH conditions (e.g., very low pH during HCl/lyophilization). | Optimize the HCl concentration for lyophilization; a final concentration of 2-10 mM HCl is often recommended.[3] Avoid prolonged exposure to acidic conditions.[5] |
Quantitative Data Summary
The efficiency of TFA removal and peptide recovery can vary depending on the method and the specific peptide. The following table provides a general comparison of common TFA removal methods based on available data for various peptides.
| Method | TFA Removal Efficiency | Peptide Recovery Yield | Reference |
| Lyophilization with 10 mM HCl (3 cycles) | >99% | High (>95%) | [14] |
| Ion-Exchange Chromatography | >95% | Variable (can be >90% with optimization) | [14] |
| RP-HPLC with Acetic Acid mobile phase | Partial to almost complete | Variable, depends on peptide hydrophobicity | [5] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This method is widely adopted for exchanging TFA for chloride ions.[2][3]
-
Dissolution: Dissolve the Endothelin-3 peptide in distilled water at a concentration of 1 mg/mL.[3]
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[3] Concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM could risk peptide modification.[2][8]
-
Incubation: Let the solution stand at room temperature for at least 1 minute.[7]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[7]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[3]
-
Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[3]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.[14]
Protocol 2: TFA Removal by Ion-Exchange Chromatography
This protocol provides a general guideline for TFA removal using a strong anion exchange resin.[7][14]
-
Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[7][14]
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the Endothelin-3 peptide is charged.
-
Sample Loading: Dissolve the Endothelin-3 peptide in the equilibration buffer and load it onto the column.[14]
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove the TFA ions.[14]
-
Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding. A gradient of sodium chloride or sodium acetate can be used.[14]
-
Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized.[14]
Visualizations
Caption: Workflow for TFA removal from Endothelin-3 samples.
Caption: Simplified Endothelin-3 signaling pathway.
References
- 1. genscript.com [genscript.com]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. andreas-brinkmann.net [andreas-brinkmann.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
Troubleshooting low solubility of Endothelin-3 human TFA salt
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endothelin-3 (ET-3) human TFA salt.
Frequently Asked Questions (FAQs)
Q1: My Endothelin-3 human TFA salt is not dissolving in water. What should I do?
A1: Low solubility of Endothelin-3 human TFA salt in neutral aqueous solutions like water or PBS can be a common issue. This can be due to the peptide's hydrophobic nature and the presence of the trifluoroacetate (B77799) (TFA) counter-ion from synthesis. If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Use an acidic solvent: Try dissolving the peptide in a dilute acidic solution. Acetic acid is a common choice. Start with a 5% acetic acid solution. For higher concentrations, some protocols suggest initially dissolving the peptide in 80% cold acetic acid and then diluting it with cold water.
-
Gentle Warming and Sonication: Gentle warming (to no more than 40°C) or brief sonication can help to dissolve the peptide. However, be cautious as excessive heat can degrade the peptide.
-
Solvent Exchange: The TFA salt itself can sometimes contribute to poor solubility. A solvent exchange to replace TFA with an alternative like hydrochloride (HCl) may improve solubility in aqueous buffers.[1][2]
Q2: What is the recommended solvent for reconstituting Endothelin-3 human TFA salt?
A2: The optimal solvent can depend on the final desired concentration and the requirements of your downstream experiment. While some datasheets suggest solubility in water up to 1 mg/ml[3][4], others recommend acidic solutions for better and more consistent results.
For a summary of recommended solvents and concentrations, please refer to the table below.
Q3: Can the trifluoroacetic acid (TFA) salt affect my experiments?
A3: Yes, residual TFA from peptide synthesis can interfere with biological assays.[5] It has been shown to inhibit or, in some cases, increase cell proliferation, and can also act as an unintended modulator of certain receptors.[5] For sensitive cellular assays, it is advisable to minimize the concentration of TFA.
Q4: How can I remove TFA from my Endothelin-3 peptide?
A4: TFA can be removed or reduced through several methods:
-
Lyophilization with HCl: This is a common method where the peptide is dissolved in a dilute HCl solution and then lyophilized.[2] This process is repeated multiple times to exchange the TFA counter-ion with chloride.[2]
-
Reverse-Phase HPLC: Purification by HPLC using a buffer system that does not contain TFA can be used to remove the TFA salt.[1]
-
Ion-exchange chromatography: This technique can also be employed to exchange the counter-ion.
Q5: How should I store the reconstituted Endothelin-3 solution?
A5: Once reconstituted, it is recommended to aliquot the Endothelin-3 solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6][7] Store these aliquots at -20°C or -80°C.[3][7] Stock solutions in 5% acetic acid are reported to be stable for up to one month at -20°C.
Troubleshooting Guide
Issue: Low or Incomplete Solubility
This guide provides a step-by-step workflow to address common solubility challenges with Endothelin-3 human TFA salt.
Caption: Troubleshooting workflow for dissolving Endothelin-3 human TFA salt.
Quantitative Data Summary
| Parameter | Value | Solvent | Source |
| Solubility | up to 1 mg/mL | Water | [3][4] |
| Solubility | 0.5 mg/mL | 5% Acetic Acid | |
| Initial Dissolution | 8 mg/mL | 80% Cold Acetic Acid |
Experimental Protocols
Protocol 1: Reconstitution of Endothelin-3 human TFA salt in Acetic Acid
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized Endothelin-3 to come to room temperature to prevent condensation.[6]
-
Prepare the Solvent: Prepare a sterile 5% acetic acid solution in distilled water.
-
Add Solvent: Using a calibrated pipette, add the required volume of the 5% acetic acid solution to the vial to achieve the desired final peptide concentration.
-
Gentle Mixing: Gently swirl or vortex the vial to dissolve the peptide.[8] Avoid vigorous shaking to prevent peptide aggregation.[8]
-
Aliquot and Store: Once fully dissolved, aliquot the solution into single-use tubes and store at -20°C or -80°C.[6]
Protocol 2: TFA Salt Exchange with HCl
This protocol is adapted from standard peptide handling procedures for TFA removal.
-
Initial Dissolution: Dissolve the Endothelin-3 TFA salt in distilled water at a concentration of 1 mg/mL.[2]
-
Add HCl: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[2]
-
Incubate: Let the solution stand at room temperature for at least one minute.[2]
-
Freeze: Flash freeze the solution in liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilize: Lyophilize the frozen solution overnight until all the liquid has been removed.[2]
-
Repeat: For complete exchange, repeat steps 1-5 at least two more times.[2]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired experimental buffer.
Endothelin-3 Signaling Pathway
Endothelin-3 primarily signals through the Endothelin Receptor Type B (EDNRB), a G-protein coupled receptor.[9][10][11] This interaction is crucial for the development of neural crest-derived cell lineages, such as melanocytes and enteric neurons.[9][11] The binding of ET-3 to EDNRB can activate various downstream signaling cascades, including those involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).[12]
Caption: Simplified Endothelin-3 signaling pathway.
References
- 1. peptide.com [peptide.com]
- 2. lifetein.com [lifetein.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. genscript.com [genscript.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. cusabio.com [cusabio.com]
- 8. jpt.com [jpt.com]
- 9. News from the endothelin-3/EDNRB signaling pathway: Role during enteric nervous system development and involvement in neural crest-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Endothelin 3 - Wikipedia [en.wikipedia.org]
- 12. Roles of Endothelin Signaling in Melanocyte Development and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Endothelin-3 peptide aggregation in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Endothelin-3 (ET-3) peptide aggregation in aqueous buffers.
Troubleshooting Guide
Problem: ET-3 peptide will not dissolve.
Possible Causes and Solutions:
-
Incorrect Solvent: ET-3 has a complex amino acid sequence, and its solubility can be challenging. While some sources suggest solubility in water, aggregation is common.
-
Solution 1: Start with an acidic solution. A recommended starting point is 5% acetic acid. For highly insoluble lots, initial dissolution in a small volume of 80% cold acetic acid followed by dilution with cold water to a final concentration of 5% acetic acid may be effective.
-
Solution 2: Use of organic solvents for hydrophobic peptides. If the peptide is still insoluble, a small amount of an organic solvent like DMSO can be used to aid dissolution, followed by slow dilution with the desired aqueous buffer.[1]
-
Solution 3: Sonication. Brief sonication can help to break up small aggregates and enhance solubility.
-
-
Improper Handling of Lyophilized Peptide:
-
Solution: Equilibrate to room temperature before opening. To prevent condensation, allow the vial of lyophilized ET-3 to warm to room temperature before opening.
-
Problem: ET-3 solution appears cloudy or shows visible precipitates over time.
Possible Causes and Solutions:
-
Peptide Aggregation: ET-3 is prone to aggregation in aqueous solutions, especially at neutral pH and physiological salt concentrations.
-
Solution 1: Adjust pH. ET-3 is more soluble in acidic conditions. Maintaining a slightly acidic pH (e.g., pH 5-6) can help to minimize aggregation.
-
Solution 2: Use of Additives. Certain additives can help to reduce aggregation. Arginine has been shown to suppress protein and peptide aggregation.[2]
-
Solution 3: Storage Conditions. Store ET-3 solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation. For short-term storage (up to a week), 4°C is acceptable.
-
-
Bacterial Contamination:
-
Solution: Use sterile buffers and aseptic techniques. Prepare all solutions with sterile, high-purity water and filter-sterilize buffers.
-
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for reconstituting lyophilized Endothelin-3?
For initial reconstitution, it is recommended to use an acidic solution, such as 5% acetic acid. Some protocols suggest first dissolving the peptide in water.[3] If solubility issues persist, a small amount of an organic solvent like DMSO can be used, followed by careful dilution with your aqueous buffer.[1]
2. What are the optimal storage conditions for Endothelin-3?
-
Lyophilized Peptide: Store at -20°C or -80°C in a tightly sealed vial, protected from light.
-
In Solution: Aliquot the peptide into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term storage (a few days), 4°C is acceptable.
3. My ET-3 solution has been stored for a while. How can I check for aggregation?
You can assess aggregation using techniques like Dynamic Light Scattering (DLS) to measure the size distribution of particles in your solution or by performing a Thioflavin T (ThT) assay, which detects the presence of amyloid-like fibrillar aggregates.
4. Can I use phosphate-buffered saline (PBS) to dissolve and store ET-3?
While PBS is a common biological buffer, its physiological pH and salt concentration may promote ET-3 aggregation. If you must use PBS, it is advisable to first dissolve the ET-3 in an acidic solution and then dilute it into the cold PBS buffer immediately before use. Monitor the solution for any signs of precipitation.
5. How does pH affect the stability of Endothelin-3?
ET-3 is generally more stable and less prone to aggregation in acidic conditions. As the pH approaches the isoelectric point of the peptide, its net charge decreases, which can lead to increased hydrophobic interactions and aggregation.
Data Presentation
Table 1: Solubility of Endothelin-3 in Various Solvents
| Solvent | Reported Solubility | Reference |
| Water | 1 mg/mL | [3] |
| 5% Acetic Acid | 0.5 mg/mL |
Note: Solubility can be lot-dependent. It is always recommended to perform a small-scale solubility test with a portion of the peptide before dissolving the entire sample.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for ET-3 Aggregation
This protocol is a general guideline for detecting amyloid-like fibrillar aggregates of ET-3.
Materials:
-
Endothelin-3 peptide
-
Thioflavin T (ThT) stock solution (1 mM in dH₂O, filtered through a 0.2 µm filter)
-
Assay buffer (e.g., 50 mM Glycine-HCl, pH 2.5)
-
Black 96-well plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare ET-3 samples: Reconstitute and dilute ET-3 to the desired concentration in the assay buffer. Include a buffer-only control.
-
Induce Aggregation (Optional): To study the kinetics of aggregation, samples can be incubated at 37°C with shaking.
-
Prepare ThT working solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM.
-
Assay:
-
Add 20 µL of each ET-3 sample (and controls) to the wells of the 96-well plate.
-
Add 180 µL of the 25 µM ThT working solution to each well.
-
-
Incubate: Incubate the plate in the dark at room temperature for at least 10 minutes.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm.
Expected Results: An increase in fluorescence intensity compared to the control indicates the presence of amyloid-like aggregates.
Protocol 2: Dynamic Light Scattering (DLS) for ET-3 Aggregation Analysis
This protocol provides a general method for measuring the size distribution of ET-3 particles in solution to assess aggregation.
Materials:
-
Endothelin-3 peptide solution
-
Low-volume DLS cuvette
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Prepare the ET-3 solution in the desired buffer.
-
Filter the buffer using a 0.2 µm filter.
-
Centrifuge the ET-3 sample at high speed (e.g., >10,000 x g) for 10 minutes to remove large, non-specific aggregates.
-
-
Instrument Setup:
-
Set the instrument parameters according to the manufacturer's instructions, including the solvent viscosity and refractive index for the buffer being used.
-
Equilibrate the instrument to the desired temperature.
-
-
Measurement:
-
Carefully pipette the supernatant from the centrifuged ET-3 sample into the DLS cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the solution. The presence of larger particles or a high polydispersity index (PDI) is indicative of aggregation.
-
Visualizations
Caption: Endothelin-3 signaling pathway.
Caption: Experimental workflow for assessing ET-3 aggregation.
References
Technical Support Center: Cell Toxicity Associated with Trifluoroacetate (TFA) in Peptide Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who may encounter issues with cell toxicity related to trifluoroacetate (B77799) (TFA) in their peptide solutions. TFA is a common counterion remaining from peptide synthesis and purification processes, and at certain concentrations, it can impact experimental results by inducing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid frequently used during the solid-phase synthesis of peptides for cleaving the peptide from the resin and during purification by high-performance liquid chromatography (HPLC).[1] While lyophilization removes free TFA, it often remains as a counterion bound to positively charged residues (like lysine, arginine, and histidine) in the peptide, forming a TFA salt.[2][3] Consequently, synthetic peptides are commonly delivered as TFA salts, with TFA content potentially ranging from 10% to 45% of the total weight.[4]
Q2: How can residual TFA affect my cell-based assays?
A2: Residual TFA can significantly interfere with cell-based assays in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, leading to reduced cell viability and proliferation.[1][4] This can be mistaken for the biological effect of the peptide being studied.[4]
-
Altered Peptide Properties: TFA counterions can potentially alter the secondary structure, solubility, and mass of the peptide.[2][5]
-
Assay Interference: The acidity of TFA can denature pH-sensitive proteins or enzymes in your assay, and it can also interfere with certain analytical techniques like infrared spectroscopy.[5][6]
Q3: At what concentrations does TFA become toxic to cells?
A3: The cytotoxic concentration of TFA can vary depending on the cell line, assay duration, and the specific experimental conditions.[4] Some sensitive cell lines can show inhibition of proliferation at concentrations as low as 10 nM.[7][8] Generally, cytotoxic effects are commonly observed at concentrations above 100 µM.[4] It is crucial to determine the toxicity threshold for your specific cell line.[4]
Q4: How can I determine if TFA is the cause of unexpected cytotoxicity in my experiment?
A4: The most effective way to determine if TFA is causing the observed effects is to run a "TFA control" experiment.[4] This involves treating your cells with the same concentrations of TFA that are present in your peptide stock solution, but without the peptide itself. This will help you distinguish the cytotoxic effects of the counterion from the biological activity of your peptide.[4]
Q5: What are the alternatives to TFA, and how can I obtain my peptide with a different counterion?
A5: If TFA is problematic for your experiments, you can replace it with more biocompatible counterions, such as acetate (B1210297) or hydrochloride (HCl).[4][9] You can either purchase peptides in these alternative salt forms, which may be more expensive, or perform a counterion exchange procedure in the lab.[2][3]
Troubleshooting Guides
Problem 1: Significant cell death or inhibition of proliferation is observed at low peptide concentrations.
-
Possible Cause: The TFA counterion in your peptide stock is causing cytotoxicity.[1][4]
-
Solution:
-
Calculate TFA Concentration: Determine the molar concentration of TFA in your experiments. Remember to account for the percentage of TFA in your peptide sample.
-
Run a TFA Control: As mentioned in the FAQs, treat your cells with a TFA solution (e.g., sodium trifluoroacetate or a neutralized TFA solution) at the same concentrations present in your peptide-treated wells.[4]
-
Perform Counterion Exchange: If the TFA control confirms cytotoxicity, remove the TFA from your peptide solution by performing a salt exchange to a more biocompatible counterion like HCl or acetate.[1]
-
Problem 2: Inconsistent or poor reproducibility in cell-based assays.
-
Possible Cause: Variable amounts of TFA in different peptide batches or preparations are affecting the cells. Residual TFA can interfere with cellular assays, leading to unpredictable results.[6][7]
-
Solution:
-
Quantify TFA Content: If possible, determine the percentage of TFA in your peptide stock to ensure consistency between batches.
-
TFA Removal: For critical experiments, routinely perform a salt exchange to eliminate TFA as a variable.[1]
-
Use TFA-Free Peptide: Whenever possible, purchase peptides in a TFA-free salt form for sensitive applications.[1]
-
Problem 3: The pH of the cell culture medium changes upon adding the peptide solution.
-
Possible Cause: The acidic nature of TFA in the peptide stock is altering the pH of your assay medium, which can affect cell health and the performance of assay components.[5]
-
Solution:
-
Measure pH: Always measure the pH of your final assay solution after adding the peptide.
-
Buffer Capacity: Ensure your culture medium has sufficient buffering capacity.
-
Neutralize Stock: Consider adjusting the pH of your concentrated peptide stock solution before adding it to the culture medium.
-
TFA Exchange: Removing TFA will also resolve this issue.[1]
-
Data Presentation
Table 1: Summary of Reported Cytotoxic Concentrations of TFA in Various Cell Lines
| Cell Line | Observed Effect | TFA Concentration | Reference(s) |
| HUVEC | Inhibition of proliferation | ~0.1 mM | [4] |
| Jurkat | Significant toxicity | ~5 mM | [4] |
| Multiple (e.g., HeLa, HEK293) | General cytotoxic effects | >100 µM | [4] |
| PC-12 | Significant, dose-dependent cell death | 1-5 mM | [4] |
| Fetal rat osteoblasts | Reduced cell number and thymidine (B127349) incorporation | 10 nM - 100 nM | [8] |
| Articular chondrocytes | Reduced cell number and thymidine incorporation | 10 nM - 100 nM | [8] |
| Murine glioma cells (C6) | Stimulation of cell growth and protein synthesis | 0.5 - 7.0 mM | [7] |
Experimental Protocols
Protocol 1: Counterion Exchange of TFA with Hydrochloride (HCl)
This protocol describes a common method to replace TFA counterions with chloride ions through repeated lyophilization.[2][5][10]
Materials:
-
TFA-salt peptide
-
Distilled water or a suitable buffer (e.g., 50 mM phosphate (B84403) buffer with 100 mM NaCl)[2]
-
Lyophilizer
-
-80°C freezer or liquid nitrogen
Procedure:
-
Dissolve the peptide in distilled water or buffer at a concentration of 1 mg/mL.[2][5]
-
Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][5] Note: HCl concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM risk peptide modification.[2][5]
-
Allow the solution to stand at room temperature for at least one minute.[2]
-
Freeze the solution at -80°C or, preferably, flash-freeze in liquid nitrogen.[2]
-
Lyophilize the sample overnight until all the liquid has been removed.[2]
-
To ensure complete removal of TFA, repeat the process of re-dissolving the peptide in the HCl solution (step 2) and lyophilizing (steps 4-5) at least two more times.[2][11]
-
After the final lyophilization, the peptide is in the hydrochloride salt form and can be dissolved in the appropriate buffer for your experiment.
Protocol 2: Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peptide solution (TFA-salt and/or HCl-salt)
-
TFA control solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of your peptide solutions (both TFA-salt and, if applicable, the HCl-salt version) and the TFA control solution in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various treatments. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of the MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Mandatory Visualizations
Caption: Workflow for TFA counterion exchange with HCl.
Caption: General apoptosis pathways induced by TFA.
Caption: Decision tree for troubleshooting TFA issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Transforming growth factor-beta induces apoptosis in activated murine T cells through the activation of caspase 1-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Molecular Mechanisms Underlying Toxic Actions of trans-Fatty Acids and Prevention of Related Diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TNF-induced signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mitochondrial pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Endothelin-3 Concentration for Neuronal Differentiation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Endothelin-3 (ET-3) in neuronal differentiation experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to streamline your research and address common challenges.
Troubleshooting and FAQs
This section addresses specific issues that may arise during neuronal differentiation protocols involving Endothelin-3.
| Question | Answer |
| Q1: Why are my neural crest cells proliferating but not differentiating into neurons after ET-3 treatment? | Endothelin-3 is known to be a potent mitogen for neural crest cells while simultaneously inhibiting their neuronal differentiation.[1][2] This effect is mediated through the Endothelin Receptor B (EDNRB). High concentrations of ET-3 maintain the cells in a proliferative, undifferentiated state. To induce differentiation, you will likely need to withdraw or reduce the concentration of ET-3 from your culture medium. |
| Q2: What is the optimal concentration of ET-3 to maintain neural crest stem cell multipotency without inducing differentiation? | A concentration of 100 ng/mL (approximately 37.8 nM) of ET-3 has been shown to be effective in inhibiting the loss of developmental potential in primary cultures of quail neural crest cells, maintaining their ability to give rise to mixed colonies of neural crest derivatives.[2] However, the optimal concentration can vary depending on the cell type and culture conditions. A dose-response experiment is recommended to determine the ideal concentration for your specific experimental setup. |
| Q3: My cells are not responding to ET-3 treatment. What could be the issue? | Several factors could contribute to a lack of response. First, ensure that your target cells express the Endothelin Receptor B (EDNRB), as this is the primary receptor for ET-3 signaling in this context.[3][4] Secondly, verify the quality and activity of your ET-3. Improper storage or handling can lead to degradation. Finally, consider the culture conditions, as the presence of other signaling molecules could interfere with the ET-3 pathway. |
| Q4: I am observing a high level of melanocyte differentiation instead of neuronal differentiation. Why is this happening? | Endothelin-3 is a well-established factor in promoting the development of melanocytes from neural crest cells.[5][6] If your goal is neuronal differentiation, the presence of ET-3, especially at higher concentrations, will likely favor the melanocytic lineage. Consider using ET-3 to expand the neural crest progenitor pool and then switch to a pro-neuronal differentiation cocktail that does not contain ET-3. |
| Q5: Can ET-3 be used to direct differentiation towards a specific neuronal subtype? | The primary role of ET-3 in the context of neural crest development appears to be the maintenance of an undifferentiated, proliferative state rather than directing differentiation towards a specific neuronal lineage.[1][2] Its influence is more on the timing and potential of differentiation by controlling the progenitor pool. For specific neuronal subtype differentiation, other growth factors and signaling molecules will be required after the initial expansion phase with ET-3. |
Quantitative Data Summary
The following table summarizes the effective concentrations of Endothelin-3 and their observed effects on neural crest and related cells, based on published literature.
| Concentration | Approximate Molar Equivalent | Cell Type | Observed Effect | Reference |
| 100 ng/mL | ~37.8 nM | Quail trunk neural crest cells | Inhibition of differentiation and maintenance of multipotency. | [2] |
| 0.1 - 1 nM | 0.1 - 1 nM | Quail embryonic melanocytes | Moderate increase in the number of pigment cells. | [7] |
| 10 - 100 nM | 10 - 100 nM | Quail embryonic melanocytes | Dramatic enhancement of cell proliferation and pigmentation. | [7] |
| 10 nM | 10 nM | Mouse superior cervical ganglion explants | Promotes neurite outgrowth. | [8] |
| 1 nM | 1 nM | Rat subfornical organ neurons | Enhances the sensitivity of Na(x) channels to extracellular sodium. | [9] |
Experimental Protocols
Protocol 1: Maintenance of Multipotent Neural Crest Progenitors with Endothelin-3
This protocol describes the culture of avian neural crest cells in the presence of ET-3 to inhibit differentiation and promote proliferation.
Materials:
-
Neural crest cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and other necessary growth factors)
-
Recombinant Endothelin-3 (human, rat)
-
Tissue culture plates/flasks
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Isolate neural crest cells from avian embryos using established protocols.
-
Plate the cells at a suitable density in your prepared culture vessels.
-
Prepare the culture medium containing 100 ng/mL of Endothelin-3.
-
Culture the cells in the ET-3-containing medium.
-
Change the medium every 2-3 days.
-
Monitor the cells for proliferation and lack of differentiation markers (e.g., neuronal beta-III tubulin). The cells should maintain a progenitor-like morphology.
Protocol 2: Induction of Neuronal Differentiation following ET-3 Withdrawal
This protocol outlines the steps to induce neuronal differentiation after expanding the neural crest progenitor pool using ET-3.
Materials:
-
Neural crest cells maintained in ET-3-containing medium (from Protocol 1)
-
Neuronal differentiation medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and specific neurotrophic factors like BDNF, GDNF, or NGF)
-
Phosphate-buffered saline (PBS)
-
Trypsin or other cell detachment solution
Procedure:
-
Aspirate the ET-3-containing medium from the cultured neural crest cells.
-
Wash the cells twice with sterile PBS to remove any residual ET-3.
-
Add the neuronal differentiation medium to the culture.
-
Culture the cells for the desired period, changing the medium every 2-3 days.
-
Monitor the cells for the appearance of neuronal morphology (e.g., neurite outgrowth) and the expression of neuronal markers (e.g., Tuj1, MAP2) using immunocytochemistry or other analytical methods.
Visualizations
Endothelin-3 Signaling Pathway
Caption: ET-3 signaling via EDNRB activates downstream pathways promoting proliferation.
Experimental Workflow: From Progenitor Expansion to Neuronal Differentiation
Caption: Workflow for ET-3-mediated expansion and subsequent neuronal differentiation.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low neuronal differentiation with ET-3.
References
- 1. Endothelin-3 regulates neural crest cell proliferation and differentiation in the hindgut enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neural crest population responding to endothelin-3 in vitro includes multipotent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin 3 - Wikipedia [en.wikipedia.org]
- 4. News from the endothelin-3/EDNRB signaling pathway: Role during enteric nervous system development and involvement in neural crest-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. scielo.br [scielo.br]
- 7. Endothelin 3 induces the reversion of melanocytes to glia through a neural crest-derived glial-melanocytic progenitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelins are vascular-derived axonal guidance cues for developing sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin-3 expression in the subfornical organ enhances the sensitivity of Na(x), the brain sodium-level sensor, to suppress salt intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Endothelin-3 Immunofluorescence Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address non-specific binding issues encountered during Endothelin-3 (EDN3) immunofluorescence staining.
Troubleshooting Guide: Non-Specific Binding
High background or non-specific staining can obscure the true localization of EDN3. This guide provides a systematic approach to identify and resolve common causes of non-specific binding.
Problem: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Insufficient blocking of non-specific sites is a primary cause of high background. Optimize the blocking step by trying different blocking agents.[1] Normal serum from the species in which the secondary antibody was raised is often the most effective.[2][3] Bovine Serum Albumin (BSA) is a common alternative. Ensure the blocking buffer is fresh and free of contaminants.[4] Increase the blocking incubation time to ensure complete saturation of non-specific sites.[4][5] |
| Primary Antibody Concentration Too High | An excessively high concentration of the primary antibody can lead to it binding to low-affinity, non-target sites.[4][6] Perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with minimal background. Start with the manufacturer's recommended dilution and test a range of dilutions around it. |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue or with other components of the sample.[6] Use a secondary antibody that has been pre-adsorbed against the species of your sample. Always run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. |
| Insufficient Washing | Inadequate washing will not remove all unbound or weakly bound antibodies, leading to high background.[2][4] Increase the number and duration of wash steps after both primary and secondary antibody incubations. Using a buffer containing a mild detergent like Tween 20 can help reduce non-specific interactions.[7] |
| Autofluorescence | Some tissues and cells have endogenous molecules that fluoresce, which can be mistaken for specific staining.[6][7] Examine an unstained sample under the microscope to assess the level of autofluorescence.[2] If autofluorescence is high, consider using a quenching agent or choosing fluorophores with emission spectra that do not overlap with the autofluorescence. |
| Fixation Issues | Over-fixation or the use of certain fixatives like glutaraldehyde (B144438) can increase background fluorescence.[4][7] Optimize fixation time and consider using fresh paraformaldehyde. If using an aldehyde-based fixative, a quenching step with a reagent like sodium borohydride (B1222165) may be necessary.[7] |
Quantitative Data Summary: Antibody Dilution and Incubation Times
Proper antibody dilution and incubation time are critical for achieving a high signal-to-noise ratio. The following table provides a general guideline for optimizing these parameters. It is essential to perform a titration for each new antibody and experimental setup.
| Parameter | Starting Recommendation | Optimization Range | Key Considerations |
| Primary Antibody Dilution | Follow manufacturer's datasheet | 1:50 - 1:1000 | Higher dilutions reduce non-specific binding but may weaken the specific signal.[4] |
| Primary Antibody Incubation Time | 1-2 hours at Room Temp. or Overnight at 4°C | 1 hour - 48 hours | Longer incubation at lower temperatures can increase specific binding. |
| Secondary Antibody Dilution | Follow manufacturer's datasheet | 1:200 - 1:2000 | High concentrations can lead to non-specific binding.[5] |
| Secondary Antibody Incubation Time | 1 hour at Room Temperature | 30 minutes - 2 hours | Protect from light to prevent photobleaching of the fluorophore. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the blocking step and which blocking agent should I use?
The blocking step is crucial for preventing the non-specific binding of antibodies to the tissue or cell sample.[1] Blocking agents are proteins that bind to reactive sites, thereby reducing the chances of the primary and secondary antibodies binding non-specifically.[3] The most common blocking agents are normal serum and BSA. It is generally recommended to use normal serum from the same species in which the secondary antibody was raised, as it contains antibodies that can block endogenous Fc receptors.[1]
Q2: How can I be sure that the staining I'm seeing is specific to Endothelin-3?
To confirm the specificity of your staining, it is essential to include proper controls in your experiment. A key control is the "no primary" control, where the primary antibody is omitted. If you observe staining in this control, it indicates non-specific binding of the secondary antibody. Another important control is to use a sample that is known not to express EDN3 (negative control) or a sample with known high expression (positive control).
Q3: Can the type of permeabilization agent affect non-specific binding?
Yes, the choice and concentration of the permeabilization agent can impact your results. Permeabilization is necessary to allow antibodies to access intracellular antigens. Strong detergents like Triton X-100 can disrupt cell membranes more aggressively, which may expose more non-specific binding sites. Gentler detergents like saponin (B1150181) may be preferable for preserving membrane integrity, but might not be sufficient for accessing all intracellular targets. It's important to optimize the permeabilization step for your specific target and sample type.
Q4: What is the Endothelin-3 signaling pathway?
Endothelin-3 (EDN3) is a peptide that plays a crucial role in the development of neural crest-derived cells, such as melanocytes and enteric neurons.[8][9][10] It exerts its effects by binding to the Endothelin Receptor Type B (EDNRB), a G-protein coupled receptor.[8][9] This binding activates downstream signaling cascades that regulate processes like cell proliferation, migration, and differentiation.[8][11]
Experimental Protocols & Visualizations
Detailed Immunofluorescence Protocol for Endothelin-3
This protocol provides a general framework. Optimization of specific steps may be required for your particular cell or tissue type.
-
Sample Preparation:
-
For cells grown on coverslips: Wash briefly with Phosphate-Buffered Saline (PBS).
-
For tissue sections: Deparaffinize and rehydrate through a series of xylene and ethanol (B145695) washes.
-
-
Fixation:
-
Incubate samples in 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-EDN3 primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the samples with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS containing 0.1% Tween 20 (PBST) for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer.
-
Incubate the samples with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash three times with PBST for 10 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges with clear nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters.
-
Diagrams
References
- 1. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 8. News from the endothelin-3/EDNRB signaling pathway: Role during enteric nervous system development and involvement in neural crest-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelin 3 - Wikipedia [en.wikipedia.org]
- 10. EDN3 gene: MedlinePlus Genetics [medlineplus.gov]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Endothelin-3 ELISA Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their Endothelin-3 (EDN3) ELISA assays.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during EDN3 ELISA experiments, offering potential causes and step-by-step solutions.
High Background
Question: I am observing high background in my Endothelin-3 ELISA. What are the possible causes and how can I resolve this?
Answer: High background can obscure the specific signal from your samples, leading to a poor signal-to-noise ratio. The following are common causes and recommended solutions:
-
Insufficient Washing: Inadequate removal of unbound reagents is a frequent cause of high background.[1][2][3][4]
-
Solution: Increase the number of wash cycles (e.g., from 3 to 5). Ensure each well is completely filled with wash buffer (at least 300 µL per well for a 96-well plate) and that the buffer is completely aspirated after each wash.[5] Introducing a short soak time (30-60 seconds) during each wash can also be beneficial.[6] After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.[7][8]
-
-
Ineffective Blocking: The blocking buffer may not be adequately preventing non-specific binding of antibodies to the plate surface.[1][3][9]
-
Solution: Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[9] You can try increasing the concentration of the blocking agent or extending the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). It may also be beneficial to test different types of blocking buffers to find the one that provides the best signal-to-noise ratio for your specific assay.[9]
-
-
Antibody Concentration Too High: Excessive concentrations of the primary or secondary antibody can lead to non-specific binding.[2][10]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other proteins in the sample or with the capture antibody.[10]
-
Solution: Ensure the antibodies being used are specific for Endothelin-3. Check the antibody datasheet for any known cross-reactivities. Using pre-adsorbed secondary antibodies can help reduce non-specific binding.
-
-
Contamination of Reagents: Contaminated buffers or reagents can introduce substances that contribute to high background.[3][10]
-
Solution: Use fresh, sterile reagents and buffers. Ensure that plate sealers are used during incubations to prevent well-to-well contamination.[6]
-
Weak or No Signal
Question: My Endothelin-3 ELISA is showing a very weak signal or no signal at all. What could be the problem?
Answer: A weak or absent signal can be equally frustrating. Here are some potential causes and how to address them:
-
Insufficient Antibody Concentration: The concentration of the primary or secondary antibody may be too low to generate a detectable signal.
-
Solution: Increase the concentration of the primary and/or secondary antibody. An antibody titration experiment is the best way to determine the optimal concentrations.
-
-
Short Incubation Time: Incubation times that are too short may not allow for sufficient binding of antibodies to the antigen.
-
Solution: Increase the incubation times for the primary antibody, secondary antibody, or substrate. For the initial coating step, incubating overnight at 4°C can improve binding. Adhere to the incubation times recommended in the kit protocol.[3]
-
-
Inactive Reagents: Antibodies or enzyme conjugates may have lost activity due to improper storage or handling.
-
Solution: Ensure all reagents are stored at the recommended temperatures and have not expired. Avoid repeated freeze-thaw cycles of antibodies.
-
-
Low Analyte Concentration: The concentration of Endothelin-3 in your samples may be below the detection limit of the assay.
-
Solution: Concentrate the sample if possible, or use a larger sample volume.
-
-
Improper Washing: Overly aggressive washing can strip the bound antibody or antigen from the plate.[5]
-
Solution: While thorough washing is crucial, avoid overly vigorous washing steps. Ensure the wash buffer is not too harsh.
-
Data Presentation: Optimizing Assay Parameters
The following tables provide illustrative data on how optimizing key ELISA parameters can improve the signal-to-noise ratio. Note that the optimal conditions should be empirically determined for each specific assay.
Table 1: Effect of Blocking Buffer on Signal-to-Noise Ratio
| Blocking Buffer (1 hour at RT) | Signal (OD 450nm) | Background (OD 450nm) | Signal-to-Noise Ratio (Signal/Background) |
| 1% BSA in PBS | 1.85 | 0.25 | 7.4 |
| 5% Non-fat Dry Milk in PBS | 1.92 | 0.15 | 12.8 |
| Commercial Blocking Buffer X | 2.10 | 0.12 | 17.5 |
Table 2: Effect of Primary Antibody Incubation Time on Signal Intensity
| Incubation Time (at RT) | Signal (OD 450nm) | Background (OD 450nm) |
| 30 minutes | 0.85 | 0.10 |
| 1 hour | 1.55 | 0.12 |
| 2 hours | 2.05 | 0.14 |
| Overnight (at 4°C) | 2.30 | 0.18 |
Experimental Protocols
Protocol 1: Checkerboard Titration for Antibody Optimization
This protocol is used to determine the optimal concentrations of capture and detection antibodies to achieve the best signal-to-noise ratio.[1][11][12]
-
Coat the Plate:
-
Prepare serial dilutions of the capture antibody in coating buffer (e.g., 10, 5, 2.5, 1.25 µg/mL).
-
Coat different rows of a 96-well ELISA plate with each dilution.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Block the Plate:
-
Add blocking buffer to all wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Add Antigen:
-
Add a constant, saturating concentration of Endothelin-3 antigen to all wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Add Detection Antibody:
-
Prepare serial dilutions of the detection antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000).
-
Add each dilution to different columns of the plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Add Enzyme-Conjugated Secondary Antibody:
-
Add the enzyme-conjugated secondary antibody at the manufacturer's recommended dilution.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
-
Develop and Read:
-
Add the substrate and incubate until sufficient color has developed.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Analyze Data:
-
Analyze the data to identify the combination of capture and detection antibody concentrations that provides the best signal-to-noise ratio.
-
Protocol 2: ELISA Plate Washing Procedure
A thorough and consistent washing technique is critical for a successful ELISA.[7][8][13][14][15]
-
Aspirate: After each incubation step, completely aspirate the liquid from all wells.
-
Fill: Immediately fill each well with at least 300 µL of wash buffer.
-
Soak (Optional): Allow the wash buffer to soak in the wells for 30-60 seconds.
-
Aspirate: Completely aspirate the wash buffer from the wells.
-
Repeat: Repeat the fill and aspirate steps for a total of 3-5 washes.
-
Tap Dry: After the final wash, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any residual liquid.
-
Proceed Immediately: Do not let the wells dry out. Proceed to the next step of the assay immediately.
Visualizations
Caption: Endothelin-3 signaling pathway.
Caption: General ELISA experimental workflow.
Caption: ELISA troubleshooting decision tree.
References
- 1. bosterbio.com [bosterbio.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. Endothelin-3 Suppresses Luteinizing Hormone Receptor Expression by Regulating the cAMP-PKA Pathway in Hen Granulosa Cells | MDPI [mdpi.com]
- 5. Tips for ELISA | Rockland [rockland.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. How to Wash the ELISA Plate? [elabscience.com]
- 8. cygnustechnologies.com [cygnustechnologies.com]
- 9. bosterbio.com [bosterbio.com]
- 10. ELISA Development and Optimization | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. cytodiagnostics.com [cytodiagnostics.com]
- 13. Directions for washing ELISA plates | U-CyTech [ucytech.com]
- 14. How to Perform an ELISA Wash Step Without Cross-Contamination [synapse.patsnap.com]
- 15. mabtech.com [mabtech.com]
Technical Support Center: Endothelin-3 TFA Salt in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Endothelin-3 (ET-3) and encountering challenges with trifluoroacetic acid (TFA) salt interference in mass spectrometry (MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Endothelin-3 TFA salt?
Endothelin-3 (ET-3) is a 21-amino acid peptide involved in various biological functions, including vasoconstriction and development of neural crest-derived cells.[1][2] It is often supplied as a trifluoroacetate (B77799) (TFA) salt, which results from the use of TFA during the final purification steps of peptide synthesis by reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4]
Q2: Why is TFA used in peptide purification?
TFA is a common mobile phase additive in RP-HPLC for several reasons:
-
Excellent Solvating Properties: It effectively solubilizes peptides.[5]
-
Ion Pairing Agent: TFA forms ion pairs with positively charged residues on peptides, which improves chromatographic resolution and peak shape.[6][7][8]
-
Volatility: It is a volatile acid, which should theoretically make it suitable for LC-MS applications.[5]
Q3: How does TFA interfere with mass spectrometry analysis of Endothelin-3?
Despite its benefits in chromatography, TFA can significantly interfere with MS detection, particularly with electrospray ionization (ESI).[5][9] The primary mechanisms of interference are:
-
Ion Suppression: TFA is a strong ion-pairing agent that can suppress the ionization of peptides like ET-3 in the ESI source.[6][9][10] The trifluoroacetate anion can form strong ion pairs with the positively charged peptide, neutralizing it and preventing its detection by the mass spectrometer.[4][11]
-
Spray Instability: High concentrations of TFA (e.g., 0.1%) can increase the surface tension of the solvent droplets in the ESI source, leading to inefficient spray formation and reduced signal intensity.[6][7]
-
System Contamination: TFA is known to be persistent in MS systems and can be difficult to remove, leading to background noise and ion suppression in subsequent analyses.
Troubleshooting Guide
This guide addresses common problems encountered when analyzing Endothelin-3 TFA salt by mass spectrometry.
Problem 1: Low or No MS Signal for Endothelin-3
Possible Cause: Ion suppression by TFA.
Solutions:
-
Reduce TFA Concentration: If possible, lower the concentration of TFA in your mobile phase. Even a reduction from 0.1% to 0.05% can sometimes improve signal, though it may compromise chromatographic resolution.[8][12]
-
TFA Removal Prior to MS Analysis: Implement a TFA removal step after HPLC purification and before MS analysis. Several methods are available, as detailed in the "Experimental Protocols" section below.
-
Use a TFA Alternative: Replace TFA with a more MS-friendly mobile phase additive.
| Mobile Phase Additive | Advantages | Disadvantages | Typical Concentration |
| Formic Acid (FA) | Excellent for MS sensitivity, less ion suppression.[5] | May result in broader peaks and lower chromatographic resolution compared to TFA. | 0.1% |
| Difluoroacetic Acid (DFA) | Offers a balance between the chromatographic performance of TFA and the MS compatibility of FA.[13][14] | Less common and may require optimization. | 0.05% - 0.1% |
| Acetic Acid | MS-compatible.[6][7] | Weaker acid, may not provide sufficient peak shape for all peptides. | 0.1% - 1% |
-
Post-Column Addition: A method has been developed to reduce ion suppression by the post-column infusion of a dilute ammonium (B1175870) hydroxide (B78521) solution. This helps to dissociate the analyte-TFA ion pair.[15]
Problem 2: Poor Peak Shape and Tailing in LC-MS without TFA
Possible Cause: Interaction of the basic peptide with silanol (B1196071) groups on the silica-based column.
Solutions:
-
Use a Modern, Deactivated Column: Employ a column with a highly inert surface and low silanol activity that is designed for use without strong ion-pairing agents.[6][7]
-
Optimize Mobile Phase: Even without TFA, a low concentration of a weaker acid like formic acid is necessary to control pH and improve peak shape.[7]
Problem 3: Persistent Background Noise and Contamination
Possible Cause: Residual TFA in the LC-MS system.
Solutions:
-
Thorough System Cleaning: Dedicate a significant amount of time to flushing the entire LC-MS system with a cleaning solution (e.g., a high percentage of organic solvent like isopropanol (B130326) or acetonitrile (B52724) in water) to remove TFA.
-
Use a Dedicated System: If feasible, use an LC-MS system that is designated for TFA-free analyses to avoid cross-contamination.
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl Exchange
This protocol is effective for removing TFA and replacing it with the more MS-friendly hydrochloride salt.
-
Dissolution: Dissolve the ET-3 TFA salt sample in 100 mM hydrochloric acid (HCl).[3]
-
Incubation: Let the solution stand at room temperature for 1 minute.[3]
-
Freezing: Rapidly freeze the solution using liquid nitrogen.[3]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[3]
-
Repeat: For complete removal, repeat this process at least two more times.[16]
-
Reconstitution: After the final lyophilization, reconstitute the ET-3 HCl salt in the desired solvent for MS analysis.[16]
Protocol 2: TFA Removal using a Strong Anion Exchange Resin
This method utilizes an anion exchange column to capture the trifluoroacetate anions.
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. Ensure there is a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[16]
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where ET-3 is charged.[16]
-
Sample Loading: Dissolve the ET-3 TFA salt in the equilibration buffer and load it onto the column.[16]
-
Washing: Wash the column with several volumes of the equilibration buffer to remove the TFA ions.[16]
-
Elution: Elute the ET-3 using a buffer with a higher ionic strength or a different pH to disrupt the binding to the resin.[16]
-
Desalting: The collected fractions may require a subsequent desalting step before MS analysis.[16]
Visualizations
Endothelin-3 Signaling Pathway
Endothelin-3 primarily signals through the G-protein coupled receptor, Endothelin Receptor B (EDNRB).[1][17][18] This interaction is crucial for the development of neural crest-derived cells like melanocytes and enteric neurons.[1][17][19]
Caption: Simplified Endothelin-3 signaling pathway via EDNRB.
Experimental Workflow: TFA Removal for MS Analysis
This diagram illustrates the general workflow for preparing a sample of Endothelin-3 TFA salt for mass spectrometry analysis.
Caption: Workflow for TFA removal from Endothelin-3 samples.
References
- 1. Endothelin 3 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. peptide.com [peptide.com]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. mtc-usa.com [mtc-usa.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. proprep.com [proprep.com]
- 10. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can TFA and MS detection be compatible during a purification? [blog.interchim.com]
- 12. chromforum.org [chromforum.org]
- 13. waters.com [waters.com]
- 14. lcms.cz [lcms.cz]
- 15. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. News from the endothelin-3/EDNRB signaling pathway: Role during enteric nervous system development and involvement in neural crest-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Roles of Endothelin Signaling in Melanocyte Development and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Endothelin-3 in Cell Culture Media
This center provides researchers, scientists, and drug development professionals with essential information for working with Endothelin-3 (ET-3) in cell culture. Find answers to common questions, troubleshoot experimental issues, and access detailed protocols to ensure the stability and bioactivity of ET-3 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Endothelin-3 and why is its stability in cell culture a concern?
Endothelin-3 (ET-3) is a 21-amino acid vasoactive peptide that belongs to the endothelin family.[1] It plays a crucial role in various biological processes by binding primarily to the Endothelin Receptor Type B (EDNRB), a G protein-coupled receptor.[2][3] This interaction is vital for the development of neural crest-derived cells, such as melanocytes and enteric neurons.[1] Like many peptides, ET-3 is susceptible to degradation by proteases present in serum-containing cell culture media or secreted by the cells themselves. Degradation leads to a loss of biological activity, which can cause inconsistent experimental results, failed experiments, and misinterpretation of data.
Q2: What are the primary causes of ET-3 degradation in a cell culture environment?
The primary causes of ET-3 degradation in cell culture include:
-
Proteolytic Enzymes: Serum, a common supplement in cell culture media, is a rich source of proteases. Additionally, cells themselves can secrete proteases into the medium that can cleave and inactivate ET-3.
-
pH Instability: Extreme pH values (alkaline pH >8) can accelerate the degradation of peptides.[4] Cell culture media is buffered, but cellular metabolism can cause local pH shifts.
-
Repeated Freeze-Thaw Cycles: Aliquoting peptide stock solutions is critical. Repeatedly freezing and thawing a stock solution can lead to peptide degradation and aggregation.[5][6]
-
Oxidation: Amino acid residues such as Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation, which can compromise the peptide's structure and function.[4][7] ET-3's sequence contains both Cys and Trp.
-
Adsorption: Peptides can adsorb to the surfaces of plasticware (e.g., tubes, pipette tips), reducing the effective concentration in your media.
Q3: How should I properly store and handle ET-3 to maximize its stability?
Proper handling is crucial for maintaining ET-3's bioactivity. Follow these guidelines:
-
Storage of Lyophilized Powder: For long-term storage, keep lyophilized ET-3 at -20°C or, preferably, -80°C.[4] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[5][7]
-
Reconstitution: Reconstitute ET-3 in sterile, nuclease-free water or a slightly acidic buffer (pH 5-7).[5] For peptides with solubility issues, sonication may help.[7]
-
Stock Solutions: After reconstitution, create single-use aliquots to avoid freeze-thaw cycles.[6]
-
Storage of Solutions: For short-term storage (up to a week), solutions can be kept at 4°C. For longer periods, store aliquots at -20°C or -80°C.[4][6] Peptides in solution are significantly less stable than in their lyophilized form.[5]
Q4: Can I use protease inhibitors to prevent ET-3 degradation?
Yes, using a broad-spectrum protease inhibitor cocktail can be an effective strategy to reduce proteolytic degradation of ET-3 in cell culture, especially when using serum-containing media or working with cell lines known to secrete high levels of proteases. It is important to first confirm that the inhibitors themselves do not interfere with your specific assay or cell type.
Troubleshooting Guide
Problem: Inconsistent or no biological response to ET-3 treatment.
| Potential Cause | Troubleshooting Step |
| Degraded ET-3 Stock | Prepare a fresh stock solution from lyophilized powder. Ensure you are following proper storage and handling guidelines (see FAQs). Run a simple bioassay or a control experiment with a known responsive cell line to validate the activity of the new stock. |
| Degradation in Media | Reduce the incubation time of your experiment if possible. Consider switching to a serum-free medium for the duration of the ET-3 treatment. Alternatively, add a broad-spectrum protease inhibitor cocktail to your culture medium. |
| Incorrect Concentration | Verify your calculations for the stock solution and final working concentrations. Consider performing a dose-response curve to determine the optimal concentration for your specific cell type and assay. |
| Cell Receptor Issues | Confirm that your cell line expresses the Endothelin B receptor (EDNRB).[3] Expression levels can vary between cell types and passage numbers. You can check this via RT-qPCR, Western Blot, or flow cytometry. |
Problem: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent ET-3 Activity | This is often due to degradation during the experiment. Pre-incubate your media at 37°C for a set time before adding ET-3 to allow temperature equilibration. Ensure ET-3 is added to all wells/flasks at the same time. |
| Pipetting Inaccuracy | Use properly calibrated pipettes. When preparing dilute working solutions, perform serial dilutions rather than a single large dilution to improve accuracy. |
| Cellular Heterogeneity | Ensure you are using cells from a similar passage number for all replicates. High passage numbers can lead to phenotypic drift and altered receptor expression. |
Data Presentation & Signaling Pathways
ET-3 Stability Under Various Conditions
The stability of peptides like ET-3 is highly dependent on experimental conditions. The following table summarizes expected stability based on general peptide handling principles.
| Storage Condition | Form | Temperature | Expected Stability | Recommendation |
| Long-Term | Lyophilized | -80°C | >1 Year | Optimal |
| Long-Term | Lyophilized | -20°C | Months to >1 Year | Good |
| Short-Term | Lyophilized | 4°C | Weeks | Not Recommended |
| In Solution (Aliquot) | Frozen | -80°C / -20°C | Weeks to Months | Optimal for working stocks |
| In Solution | Refrigerated | 4°C | Days to 1 Week | For immediate use only |
| In Culture Media | Incubator | 37°C | Hours | Highly variable; degradation likely |
ET-3 / EDNRB Signaling Pathway
Endothelin-3 exerts its effects by binding to the Endothelin B Receptor (EDNRB). This binding activates G proteins, initiating a downstream signaling cascade that involves phospholipase C (PLC) and leads to an increase in intracellular calcium.[8][9]
References
- 1. Endothelin 3 - Wikipedia [en.wikipedia.org]
- 2. Endothelin receptor type B - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 7. bachem.com [bachem.com]
- 8. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin-3 regulates endothelin-1 production in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Trifluoroacetic Acid (TFA) Effects in In Vivo Animal Studies
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and controlling for the effects of trifluoroacetic acid (TFA) in in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Trifluoroacetic Acid (TFA) and where does it come from in my experiments?
A: Trifluoroacetic acid (TFA) is a strong organic acid. In the context of in vivo research, it is most commonly introduced as a residual counterion from the synthesis and purification of peptides and other small molecules.[1][2] During solid-phase peptide synthesis (SPPS), TFA is frequently used to cleave the synthesized peptide from the resin support.[1][3] It is also used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][3] Consequently, synthetic peptides are often delivered as TFA salts.[3] Other potential, though less direct, sources in a laboratory setting could include the degradation of certain fluorinated compounds like some anesthetics (e.g., isoflurane (B1672236) and halothane) and environmental contamination.[4][5][6]
Q2: Why should I be concerned about TFA in my in vivo animal studies?
A: While TFA has low acute toxicity, it is not biologically inert and can produce a range of physiological and cellular effects that may confound experimental results.[3][7] Concerns include:
-
Hepatotoxicity: The liver is a primary target organ for TFA.[7][8] Studies in rats have shown that repeated oral administration can lead to mild liver hypertrophy.[7][8][9] Effects on liver weight and serum enzymes have also been observed.[10]
-
Metabolic Changes: TFA can affect fat and carbohydrate metabolism.[3] In rats, administration has been shown to decrease hepatic glycogen (B147801) content and alter the activity of metabolic enzymes like pyruvate (B1213749) kinase.[11]
-
Cognitive and Neurological Effects: Recent studies in mice suggest that TFA can induce cognitive impairments. This effect may be linked to mitochondrial dysfunction and caspase-3 activation in the hippocampus.[4]
-
Immunomodulatory Effects: TFA can act as a hapten, meaning it can bind to endogenous proteins and elicit an antibody response.[11][12] This can potentially modulate the immune system and interfere with immunological studies.
-
Cell Proliferation: In vitro studies have demonstrated that TFA can inhibit the proliferation of cell types like osteoblasts and chondrocytes, which could have implications for in vivo models of tissue growth and repair.[13]
Q3: How is TFA metabolized and excreted in animals?
A: TFA is generally resistant to metabolism in mammals and is rapidly excreted.[11][14] In rats, it is not metabolized to any significant extent.[11] The primary routes of excretion are through urine and bile.[9][15] Following administration, TFA is distributed in plasma and extracellular fluids.[15] Due to its rapid clearance, it is not considered to be highly bioaccumulative in mammals, although continuous exposure can lead to detectable serum levels.[9][14]
Q4: What are the typical levels of residual TFA in a peptide preparation, and how can I quantify it?
A: The amount of residual TFA in a lyophilized peptide sample can range from 5% to over 25% by weight, depending on the peptide's sequence and the purification process.[16] Several analytical methods can be used to determine the TFA content in your peptide preparation, including:
-
Ion Chromatography
-
Gas Chromatography (GC)
-
GC-Mass Spectrometry (GC-MS)
-
Reverse-Phase HPLC (RP-HPLC)
-
Infrared Spectroscopy
-
¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance)
Ion chromatography and spectrophotometry are often preferred due to their sensitivity and simplicity.[16] Creative Peptides is one of several vendors that offer services for residual TFA determination.[16]
Troubleshooting Guides
Problem 1: I'm observing unexpected toxicity or off-target effects in my animal study.
Possible Cause: Residual TFA in your investigational compound (e.g., a synthetic peptide).
Troubleshooting Steps:
-
Quantify TFA Content: Determine the exact amount of TFA in your peptide stock. This will help you calculate the actual dose of TFA being administered to the animals.
-
Review the Literature: Compare the administered TFA dose to published toxicity data. High doses of TFA have been associated with liver effects.[7][11]
-
Implement a Control Group: If feasible, include a control group that receives only the vehicle with an equivalent amount of TFA as the experimental group. This will help to differentiate the effects of your compound from the effects of the TFA counterion.
-
Perform Counterion Exchange: If TFA levels are high and suspected to be causing the adverse effects, perform a counterion exchange to replace TFA with a more biologically compatible counterion, such as acetate (B1210297) or hydrochloride (HCl).[1][13]
Problem 2: My experimental results are inconsistent or not reproducible, especially in studies involving cell proliferation or immunology.
Possible Cause: Variable TFA content between different batches of your synthetic peptide or interference from TFA's biological activity.
Troubleshooting Steps:
-
Standardize Peptide Batches: Ensure that you quantify the TFA content for each new batch of peptide to account for variability. Adjust dosing based on the net peptide content.
-
Consider TFA's Biological Effects: Be aware that TFA itself can inhibit cell proliferation and may have immunomodulatory properties.[12][13] These effects could be masking or altering the true biological activity of your peptide.
-
Switch to a Biologically Inert Counterion: For sensitive assays, it is highly recommended to use the peptide in a hydrochloride or acetate salt form.[13][17] This minimizes the confounding effects of the counterion.
Data Presentation
Table 1: Summary of Reported In Vivo Effects of TFA in Animal Models
| Species | Dose | Route of Administration | Duration | Observed Effects | Reference(s) |
| Rat | 150 mg/kg/day | Drinking Water | 5-6 days | Decreased hepatic glycogen, decreased liver/body weight ratio, altered hepatic enzyme activity. | [11] |
| Rat | 2000 mg/kg | Oral (single dose) | Acute | Very low acute toxicity, no mortality. | [7] |
| Mouse | 2000 mg/kg | N/A | Acute | Transient decrease in hepatic NADPH and reduced glutathione. | [11] |
| Mouse | 120 µg/kg | N/A | N/A | Cognitive impairments, increased reactive oxygen species (ROS), and caspase-3 activation in the hippocampus. | [4] |
| Rat | 37.5 - 150 mg/kg/day | Gavage | Gestation Days 6-19 | Minor increases in maternal liver and kidney weight at higher doses. No significant developmental toxicity. | [10] |
| Rat | 30 - 600 ppm | Drinking Water | 1 year | Increased Alanine Aminotransferase (ALT) at 120 and 600 ppm. NOEL of 30 ppm (1.8 mg/kg/day). | [10] |
NOEL: No-Observed-Effect Level
Experimental Protocols
Protocol 1: Counterion Exchange from TFA to Hydrochloride (HCl) Salt
This protocol is a common method for replacing TFA counterions with chloride ions, which are generally more biologically compatible.
Materials:
-
Peptide-TFA salt
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M or 10 mM in water)[1][18]
-
Lyophilizer
-
Analytical equipment for TFA quantification (e.g., ¹⁹F-NMR or ion chromatography)
Methodology:
-
Dissolution: Dissolve the peptide-TFA salt in an appropriate volume of the HCl solution. The concentration will depend on the solubility of the peptide.
-
Lyophilization: Freeze the solution (e.g., using liquid nitrogen or a dry ice/acetone bath) and lyophilize it until all the solvent is removed.
-
Repeat Cycles: To ensure complete exchange, repeat the dissolution and lyophilization steps 2-3 times.[1][17]
-
Verification: After the final cycle, quantify the residual TFA content using a sensitive analytical method like ¹⁹F-NMR to confirm successful exchange.[17][18]
Note: This method is effective for acids stronger than TFA. For weaker acids, other methods like ion-exchange resins may be necessary.[19] Repeated exposure to low pH can potentially degrade some peptides.[19]
Visualizations
Caption: Workflow for controlling TFA effects in animal studies.
Caption: Pathway from TFA source to biological impact in vivo.
References
- 1. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. genscript.com [genscript.com]
- 4. Trifluoroacetic Acid Induced a Cyclophilin D-Dependent Cognitive Impairment in Mice [aginganddisease.org]
- 5. pfasfree.org.uk [pfasfree.org.uk]
- 6. chemtrust.org [chemtrust.org]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. health.hawaii.gov [health.hawaii.gov]
- 11. csl.noaa.gov [csl.noaa.gov]
- 12. Trifluoroacetylation potentiates the humoral immune response to halothane in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 17. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Batch-to-batch variability of synthetic human Endothelin-3 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the batch-to-batch variability of synthetic human Endothelin-3 trifluoroacetate (B77799) (TFA).
Frequently Asked Questions (FAQs)
Q1: What is synthetic human Endothelin-3 (ET-3) TFA, and what is its primary function?
A1: Synthetic human Endothelin-3 (ET-3) is a 21-amino acid peptide that is chemically synthesized rather than being produced in a biological system.[1][2] It is typically supplied as a trifluoroacetate (TFA) salt, which results from the use of trifluoroacetic acid during the peptide's synthesis and purification.[3][4] ET-3 is a potent vasoactive peptide involved in various biological functions, including the regulation of blood pressure and the development of neural crest-derived cell lineages like melanocytes and enteric neurons.[1][2][5] It exerts its effects by binding to and activating G-protein coupled endothelin receptors, primarily the Endothelin Receptor Type B (EDNRB).[1][6]
Q2: What are the common causes of batch-to-batch variability in synthetic peptides like Endothelin-3 TFA?
A2: Batch-to-batch variability in synthetic peptides can stem from several stages of the manufacturing process.[7][8] Key sources of inconsistency include:
-
Raw Materials: Variations in the purity and quality of the amino acid derivatives and reagents used in solid-phase peptide synthesis (SPPS).[7][9]
-
Synthesis Process: Inefficiencies in the coupling and deprotection steps during SPPS can lead to the formation of deletion or truncated peptide sequences.[7][8]
-
Cleavage and Deprotection: Incomplete removal of protecting groups from the amino acid side chains.[7]
-
Purification: Differences in the effectiveness of purification techniques, such as high-performance liquid chromatography (HPLC), can result in varying levels of process-related impurities.[7][10]
-
Lyophilization and Handling: Variations in the final lyophilization (freeze-drying) process can affect the peptide's water content and stability. Inconsistent handling and storage can also lead to degradation.[7]
Q3: How can the trifluoroacetate (TFA) counter-ion affect my experiments?
A3: The TFA counter-ion, which is often present in commercially available synthetic peptides, can significantly impact experimental outcomes.[3][4] Residual TFA can:
-
Alter Biological Activity: TFA has been shown to inhibit cell proliferation in some cell types and may either inhibit or stimulate cell growth depending on the concentration and cell line.[11][12] This can lead to misleading results in bioassays.
-
Affect Physicochemical Properties: The presence of TFA can influence the peptide's solubility and conformation.[3]
-
Interfere with Assays: TFA can lower the pH of a peptide solution, potentially altering the conditions of subsequent assays.[4] It can also interfere with analytical procedures.[3] For sensitive biological assays, it is often recommended to exchange the TFA for a more biologically compatible counter-ion like hydrochloride or acetate.[4][12]
Q4: How should I properly store and handle synthetic Endothelin-3 TFA to minimize variability?
A4: Proper storage and handling are critical for maintaining the integrity and activity of synthetic ET-3 TFA.
-
Storage: Lyophilized peptides should be stored at -20°C or -80°C and protected from light.[13][14]
-
Handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation, which can degrade the peptide.
-
Reconstitute the peptide using a sterile, appropriate solvent. For ET-3, some suppliers recommend dissolving it in a small amount of acetic acid before diluting with water.[15]
-
After reconstitution, aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[15][16] Stock solutions are typically stable for a limited time, for example, up to one month at -20°C.[15]
-
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays (e.g., Proliferation, Signaling)
Symptoms:
-
High variability in cell response (e.g., proliferation, reporter gene activation) between different batches of ET-3.
-
A newly received batch of ET-3 shows significantly lower or higher activity compared to a previous batch at the same concentration.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variable Net Peptide Content | Lyophilized peptides contain non-peptide components like water and counter-ions (TFA). The actual peptide content can vary between batches. Solution: Quantify the peptide content of each new batch using methods like Amino Acid Analysis (AAA) or UV spectrophotometry to normalize concentrations for your experiments.[7] |
| TFA Interference | Residual TFA can have direct biological effects on cells, inhibiting or stimulating growth.[11][12] Solution: Consider exchanging the TFA counter-ion for a more biologically compatible one, such as chloride or acetate, through dialysis or ion-exchange chromatography.[17] Alternatively, test the effect of TFA alone on your cells as a negative control. |
| Peptide Degradation | Improper storage or handling, such as repeated freeze-thaw cycles, can lead to peptide degradation. Solution: Aliquot the peptide upon reconstitution and store at -20°C or -80°C.[16] Avoid repeated freeze-thaw cycles. |
| Presence of Impurities | Synthesis-related impurities (e.g., truncated or modified peptides) can have agonistic or antagonistic effects. Solution: Request a Certificate of Analysis (CoA) from the supplier for each batch, which should include purity data from HPLC and mass spectrometry. If high variability persists, consider sourcing from a different supplier with more stringent quality control.[10] |
Issue 2: Poor or Variable Solubility
Symptoms:
-
Difficulty dissolving the lyophilized ET-3 powder.
-
Precipitation of the peptide after reconstitution or upon dilution in buffer.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | ET-3 may have specific solubility requirements. Solution: Consult the supplier's datasheet for recommended reconstitution protocols. Some protocols suggest initial dissolution in a small volume of 80% cold acetic acid, followed by dilution with cold water to a final concentration in 5% acetic acid.[15] |
| Hydrophobicity | The peptide sequence of ET-3 contains hydrophobic residues, which can make it prone to aggregation and precipitation. Solution: Use a solubility test to determine the optimal buffer and pH for your specific application.[14] Sonication may also help to dissolve the peptide. |
| High Concentration | Attempting to dissolve the peptide at too high a concentration can lead to precipitation. Solution: Reconstitute at a higher stock concentration than your final working concentration and then dilute as needed. |
Experimental Protocols
Protocol 1: Endothelin-3 Bioactivity Assay using a Cell Proliferation Assay
This protocol outlines a general method to assess the bioactivity of different batches of ET-3 by measuring its effect on the proliferation of a responsive cell line (e.g., 3T3-L1 preadipocytes).[18]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Different batches of synthetic human Endothelin-3 TFA
-
BrdU Cell Proliferation ELISA Kit
-
96-well cell culture plates
Procedure:
-
Seed 3T3-L1 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of each ET-3 batch in serum-free DMEM.
-
After 24 hours, replace the medium with the ET-3 dilutions or control medium.
-
Incubate the cells for 24-48 hours.
-
Assess cell proliferation using a BrdU Cell Proliferation ELISA Kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Compare the dose-response curves for each batch of ET-3.
Protocol 2: Quantification of Endothelin-3 using ELISA
This protocol provides a general workflow for quantifying the concentration of ET-3 in a sample, which can be adapted to compare different batches.
Materials:
-
Human Endothelin-3 ELISA Kit
-
Different batches of synthetic human Endothelin-3 TFA (to be used as standards or samples)
-
Microplate reader
Procedure:
-
Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's protocol.[16][19]
-
Add the standards and samples to the appropriate wells of the pre-coated microplate.
-
Add the detection reagent (e.g., biotin-conjugated antibody).[19]
-
Incubate as specified in the protocol (e.g., 1 hour at 37°C).
-
Wash the plate to remove unbound substances.
-
Add the HRP-conjugated secondary reagent (e.g., Avidin-HRP).[19]
-
Incubate as specified.
-
Wash the plate.
-
Add the TMB substrate and incubate until color develops.
-
Add the stop solution.
-
Read the absorbance at 450 nm immediately.
-
Generate a standard curve and determine the concentration of ET-3 in the samples.
Visualizations
References
- 1. News from the endothelin-3/EDNRB signaling pathway: Role during enteric nervous system development and involvement in neural crest-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin 3 - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. genscript.com.cn [genscript.com.cn]
- 5. EDN3 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. polypeptide.com [polypeptide.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endothelin-3, human, mouse, rabbit, rat TFA (Endothelin 3 (Rat,Human) (TFA)) | Endothelin Receptor | | Invivochem [invivochem.com]
- 14. genscript.com [genscript.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. Investigation of the Molecular Mechanisms by Which Endothelin-3 Stimulates Preadipocyte Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse Endothelin 3 (EDN3) ELISA Kit [lifesct.com]
Unexpected off-target effects of Endothelin-3 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected off-target effects of Endothelin-3 (EDN3) in their experiments.
Troubleshooting Guides
Issue: EDN3 Induces an Unexpected Cellular Response Consistent with EDNRA Activation
Symptoms:
-
You observe a cellular response (e.g., proliferation, signaling cascade activation) in a cell line that is known to predominantly express Endothelin Receptor Type A (EDNRA).
-
The observed effect is contrary to the established understanding that EDN3 has a very low affinity for EDNRA.[1][2][3]
-
Your results are inconsistent with the expected EDN3-EDNRB signaling pathway.
Possible Cause: At high concentrations, EDN3 can act as an agonist for EDNRA, leading to off-target effects. While the affinity of EDNRA for EDN3 is significantly lower (1000- to 2000-fold less) than for EDN1, supraphysiological concentrations of EDN3 used in in vitro experiments can overcome this low affinity and trigger EDNRA-mediated signaling.[2][4]
Troubleshooting Steps:
-
Confirm Receptor Expression:
-
Verify the relative expression levels of EDNRA and EDNRB in your cell model using qPCR or Western blotting. This will confirm if EDNRA is the predominant receptor.
-
-
Use Selective Antagonists:
-
To determine which receptor is mediating the effect, pre-treat your cells with selective antagonists for EDNRA (e.g., BQ-123) and EDNRB (e.g., BQ-788) before stimulating with EDN3.[4][5]
-
If the unexpected effect is blocked by the EDNRA antagonist but not the EDNRB antagonist, it confirms that the response is mediated by EDNRA.[5]
-
-
Perform a Dose-Response Analysis:
-
Conduct a dose-response experiment with a wide range of EDN3 concentrations. An off-target effect through a low-affinity receptor like EDNRA will typically require a higher concentration of EDN3 to elicit a response compared to a high-affinity ligand like EDN1.
-
-
Compare with EDN1 Signaling:
-
As a positive control, stimulate your cells with EDN1, a high-affinity ligand for EDNRA.[6] Compare the downstream signaling pathways activated by EDN1 and the high concentrations of EDN3. Divergence in the activated pathways (e.g., PKC activation by EDN1 but not EDN3) can provide further evidence of atypical signaling.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a proliferative effect of EDN3 in my 3T3-L1 preadipocytes, which are known to primarily express EDNRA?
A1: This is a documented off-target effect. Studies have shown that EDN3 can stimulate the proliferation of 3T3-L1 preadipocytes by binding to EDNRA, despite its low affinity.[5] This effect is typically observed at higher concentrations of EDN3 (e.g., 100 nM). The signaling pathway activated is distinct from the canonical EDN1-EDNRA pathway and involves the phosphorylation of AMPK, JNK/c-JUN, and STAT3.[5]
Q2: What is the difference in binding affinity of EDN3 for EDNRA and EDNRB?
A2: EDNRB has an equal affinity for all three endothelin isoforms (EDN1, EDN2, and EDN3).[2][3] In contrast, EDNRA has a significantly lower affinity for EDN3, estimated to be 1000- to 2000-fold weaker than its affinity for EDN1 and EDN2.[2][4]
Q3: How can I experimentally differentiate between EDNRA and EDNRB-mediated signaling in response to EDN3?
A3: The most effective method is the use of selective receptor antagonists. Pre-incubating your cells with an EDNRA-selective antagonist (like BQ-123) or an EDNRB-selective antagonist (like BQ-788) before adding EDN3 will allow you to determine which receptor is responsible for the observed downstream effects.[4][5] If the effect is abolished by the EDNRA antagonist, it is an EDNRA-mediated off-target effect.
Q4: Are there known non-canonical signaling pathways activated by EDN3 through EDNRA?
A4: Yes. In 3T3-L1 preadipocytes, EDN3 binding to EDNRA has been shown to activate pathways involving the phosphorylation of AMPK, c-JUN, and STAT3, leading to cell proliferation.[5] This is considered a non-canonical pathway as it differs from the classical EDN1-EDNRA signaling which typically involves protein kinase C (PKC).[5]
Q5: Could the observed off-target effects be due to issues with my EDN3 peptide?
A5: While peptide quality is always a critical parameter, the off-target effects of EDN3 on EDNRA are a documented phenomenon. However, it is always good practice to ensure the quality and purity of your EDN3 peptide through methods like HPLC and mass spectrometry. To rule out contamination with EDN1, you could use an EDN1-specific neutralizing antibody as a control in your experiments.
Data Presentation
Table 1: Relative Binding Affinities of Endothelins for EDNRA and EDNRB
| Ligand | Receptor | Relative Affinity | Reference(s) |
| Endothelin-1 (EDN1) | EDNRA | High | [2][3] |
| Endothelin-2 (EDN2) | EDNRA | High | [2][3] |
| Endothelin-3 (EDN3) | EDNRA | Low (1000-2000x lower than EDN1) | [2][4] |
| Endothelin-1 (EDN1) | EDNRB | High (Equal to EDN2 & EDN3) | [2][3] |
| Endothelin-2 (EDN2) | EDNRB | High (Equal to EDN1 & EDN3) | [2][3] |
| Endothelin-3 (EDN3) | EDNRB | High (Equal to EDN1 & EDN2) | [2][3] |
Table 2: Quantitative Effects of EDN3 on 3T3-L1 Preadipocyte Proliferation
| Treatment (48h) | Cell Number (x 10^4) (Mean ± SEM) | BrdU Incorporation (Absorbance) (Mean ± SEM) | Reference(s) |
| Control | 2.8 ± 0.1 | 0.25 ± 0.02 | [5] |
| EDN3 (100 nM) | 4.5 ± 0.2 | 0.45 ± 0.03 | [5] |
| BQ610 (EDNRA Antagonist) + EDN3 (100 nM) | 2.9 ± 0.1 | 0.27 ± 0.02 | [5] |
| BQ788 (EDNRB Antagonist) + EDN3 (100 nM) | 4.4 ± 0.2 | 0.44 ± 0.03 | [5] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using BrdU Incorporation
This protocol is adapted for 3T3-L1 preadipocytes to assess the proliferative effects of EDN3.
Materials:
-
3T3-L1 preadipocytes
-
96-well microplates
-
DMEM with 10% FBS
-
Serum-free DMEM
-
Endothelin-3 (EDN3)
-
BrdU Labeling Solution (e.g., from a commercial BrdU cell proliferation ELISA kit)
-
Fixing/Denaturing Solution
-
Anti-BrdU detection antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed 2,000 3T3-L1 cells per well in a 96-well plate and allow them to attach for 24 hours at 37°C.
-
Starve the cells in serum-free DMEM for 36 hours to synchronize them.
-
Treat the cells with various concentrations of EDN3 (e.g., 0-100 nM) for 48 hours. Include appropriate controls (e.g., vehicle, EDNRA/EDNRB antagonists).
-
Add 10 µL of 10X BrdU labeling solution to each well for a final 1X concentration.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the labeling medium and add 100 µL/well of Fixing/Denaturing Solution. Incubate for 30 minutes at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL/well of 1X anti-BrdU detection antibody solution and incubate for 1 hour at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL/well of 1X HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Western Blot for Phosphorylated Signaling Proteins
This protocol describes the detection of phosphorylated AMPK, JNK, and STAT3 in 3T3-L1 cells following EDN3 treatment.
Materials:
-
3T3-L1 preadipocytes
-
6-well plates
-
Endothelin-3 (EDN3)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AMPK, anti-AMPK, anti-p-JNK, anti-JNK, anti-p-STAT3, anti-STAT3, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed 3T3-L1 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Treat cells with EDN3 (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: EDN3 off-target signaling pathway in preadipocytes.
Caption: Troubleshooting workflow for unexpected EDN3 effects.
References
- 1. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Endothelin Signaling in Melanocyte Development and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Investigation of the Molecular Mechanisms by Which Endothelin-3 Stimulates Preadipocyte Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Endothelin-3 versus Endothelin-1
For Researchers, Scientists, and Drug Development Professionals
Endothelin-1 (B181129) (ET-1) and Endothelin-3 (ET-3) are members of the endothelin family of potent vasoactive peptides, playing crucial roles in various physiological and pathological processes. While structurally similar, their distinct biological activities, primarily dictated by their differential affinities for the endothelin receptor subtypes (ETA and ETB), lead to diverse functional outcomes. This guide provides an objective comparison of the biological activities of ET-3 and ET-1, supported by experimental data, to aid researchers in understanding their nuanced roles and potential as therapeutic targets.
Receptor Binding Affinity: A Tale of Two Receptors
The differential effects of ET-1 and ET-3 are rooted in their binding affinities for the two major endothelin receptor subtypes: ETA and ETB. ET-1 exhibits high affinity for both ETA and ETB receptors. In contrast, ET-3 demonstrates a significantly lower affinity for the ETA receptor, while maintaining a comparable affinity to ET-1 for the ETB receptor. This selectivity is a key determinant of their distinct physiological functions.[1]
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) |
| Endothelin-1 | ETA | ~0.1 - 1.0 |
| Endothelin-3 | ETA | ~100 - 500 |
| Endothelin-1 | ETB | ~0.1 - 1.0 |
| Endothelin-3 | ETB | ~0.1 - 1.0 |
Table 1: Comparative Receptor Binding Affinities of Endothelin-1 and Endothelin-3. Data compiled from multiple sources.
Vasoconstrictor Activity: Potency and Selectivity in Action
The differing receptor affinities of ET-1 and ET-3 directly translate to their vasoconstrictor properties. ET-1 is a potent vasoconstrictor, primarily mediating its effect through the ETA receptors located on vascular smooth muscle cells.[2] ET-3, with its lower affinity for the ETA receptor, is a significantly less potent vasoconstrictor in most vascular beds.[1]
| Peptide | Vascular Bed | EC50 (nM) for Vasoconstriction |
| Endothelin-1 | Human Coronary Artery | 0.62 |
| Endothelin-3 | Human Coronary Artery | >100 |
| Endothelin-1 | Human Mammary Artery | 0.28 |
| Endothelin-3 | Human Mammary Artery | >100 |
Table 2: Comparative Vasoconstrictor Potency of Endothelin-1 and Endothelin-3 in Human Arteries.
Mitogenic Activity: Differential Proliferative Effects
Both ET-1 and ET-3 can stimulate the proliferation of various cell types, including vascular smooth muscle cells, a process implicated in vascular remodeling and disease. However, consistent with its higher affinity for the ETA receptor, which is a key mediator of mitogenesis, ET-1 is a more potent mitogen than ET-3.[3]
| Peptide | Cell Type | Assay | Potency (EC50) |
| Endothelin-1 | Rat Aortic Smooth Muscle Cells | [3H]-Thymidine Incorporation | ~1 nM |
| Endothelin-3 | Rat Aortic Smooth Muscle Cells | [3H]-Thymidine Incorporation | ~10-100 nM |
Table 3: Comparative Mitogenic Potency of Endothelin-1 and Endothelin-3 on Vascular Smooth Muscle Cells.
Signaling Pathways: Unraveling the Molecular Mechanisms
The binding of ET-1 and ET-3 to their respective receptors initiates a cascade of intracellular signaling events. The activation of ETA receptors by ET-1 predominantly couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium, ultimately causing vasoconstriction and cell proliferation.[4] Both ET-1 and ET-3, upon binding to ETB receptors, can also activate Gαq/11, as well as Gαi, leading to various cellular responses including the release of vasodilators like nitric oxide (NO) from endothelial cells.
Caption: ET-1 signaling via the ETA receptor.
Caption: ET-3 signaling via the ETB receptor in endothelial cells.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of ET-1 and ET-3 for ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the endothelin receptor subtypes of interest (e.g., CHO cells transfected with human ETA or ETB receptors).
-
Incubation: A constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) is incubated with the prepared membranes in the presence of increasing concentrations of unlabeled ET-1 or ET-3.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 values (concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) are determined. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Isolated Tissue Bath Assay for Vasoconstriction
Objective: To determine the vasoconstrictor potency (EC50) of ET-1 and ET-3.
Methodology:
-
Tissue Preparation: Rings of a specific artery (e.g., rat aorta, human coronary artery) are dissected and mounted in an isolated tissue bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: The arterial rings are allowed to equilibrate under a resting tension for a specified period.
-
Cumulative Concentration-Response Curve: Increasing concentrations of ET-1 or ET-3 are added to the tissue bath in a cumulative manner.
-
Tension Measurement: The isometric tension developed by the arterial rings in response to each concentration of the endothelin is recorded using a force-displacement transducer.
-
Data Analysis: Concentration-response curves are plotted, and the EC50 values (the concentration of the agonist that produces 50% of the maximal response) are calculated.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
Objective: To quantify the mitogenic activity of ET-1 and ET-3 on vascular smooth muscle cells.
Methodology:
-
Cell Culture: Vascular smooth muscle cells are seeded in multi-well plates and grown to sub-confluence.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, the cells are incubated in a serum-free or low-serum medium for 24-48 hours.
-
Stimulation: The quiescent cells are then treated with various concentrations of ET-1 or ET-3 for a specified period (e.g., 24 hours).
-
Radiolabeling: [³H]-Thymidine is added to the culture medium for the final few hours of the stimulation period.
-
Harvesting and Scintillation Counting: The cells are harvested, and the amount of [³H]-thymidine incorporated into the newly synthesized DNA is quantified using a liquid scintillation counter.
-
Data Analysis: The results are expressed as a percentage of the control (unstimulated cells), and dose-response curves are generated to determine the EC50 for mitogenic activity.
References
- 1. Mitogenic activity of endothelin on human cultured prostatic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin-mediated stimulation of DNA synthesis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitogenic activity of endothelin-1 and -3 on vascular smooth muscle cells is inhibited by atrial natriuretic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENDOTHELIN-1 INDUCED VASCULAR SMOOTH MUSCLE CELL PROLIFERATION IS MEDIATED BY CYTOCHROME P-450 ARACHIDONIC ACID METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity of Human Endothelin-3: A Comparative Guide for Researchers
A comprehensive analysis of experimental data reveals a high degree of cross-reactivity for human Endothelin-3 (ET-3) across mouse, rat, and rabbit models. This interchangeability is underpinned by the complete conservation of the mature ET-3 peptide sequence and substantial homology in its primary receptor, the Endothelin type B (ETB) receptor, across these species. This guide provides a detailed comparison of binding affinities and functional activities, alongside experimental protocols to aid researchers in designing their studies.
Endothelin-3, a 21-amino acid peptide, is a crucial signaling molecule involved in a variety of physiological processes, including vasoconstriction, cell proliferation, and developmental pathways.[1] Its interaction with the G protein-coupled ETB receptor initiates a cascade of intracellular events.[2] For researchers utilizing animal models, understanding the cross-reactivity of human ET-3 is paramount for the accurate interpretation of experimental results.
High Conservation of Endothelin-3 and its Receptor
The mature, biologically active form of Endothelin-3 is identical across human, mouse, rat, and rabbit species. The amino acid sequence, Cys-Thr-Cys-Phe-Thr-Tyr-Lys-Asp-Lys-Glu-Cys-Val-Tyr-Tyr-Cys-His-Leu-Asp-Ile-Ile-Trp, including the critical disulfide bridges between Cys1-Cys15 and Cys3-Cys11, is fully conserved. This absolute sequence identity is the primary indicator of a high potential for cross-reactivity.
Furthermore, the primary receptor for ET-3, the ETB receptor, exhibits a high degree of amino acid sequence homology across these species. An alignment of the ETB receptor sequences from human, mouse, rat, and rabbit reveals significant conservation, particularly in the extracellular domains responsible for ligand binding. This structural similarity at the receptor level further supports the expectation of comparable binding and functional responses to human ET-3 in these animal models.
Comparative Analysis of Binding Affinity and Functional Activity
Experimental data, while not always from direct comparative studies, strongly supports the high cross-reactivity of human ET-3. The following table summarizes key binding affinity (Kd or Ki) and functional activity (EC50) data.
| Species | Assay Type | Tissue/Cell Type | Parameter | Value (nM) | Citation |
| Human | Receptor Binding | Left Ventricle | Kd | 0.15 ± 0.06 | [3] |
| Rat | Receptor Binding | Left Ventricle | Kd | 0.19 ± 0.03 | [3] |
| Rabbit | Functional Assay (Vasoconstriction) | Jugular Vein | EC50 | ~1 | [4] |
| Rat | Functional Assay (Vasoconstriction) | Jugular Vein | EC50 | ~1 | [4] |
| Mouse | Functional Assay (Vasoconstriction) | Aorta | EC50 (for ET-1) | 0.49 | [5] |
Note: Data for mouse directly testing human ET-3 binding affinity and functional EC50 on ETB receptors is limited in direct comparative studies. However, the high sequence homology of both the ligand and receptor strongly suggests comparable values to rat and human.
A study directly comparing ET-3 binding in human and rat heart tissue found no significant difference in the affinity for the ETB receptor, with Kd values of 0.15 nM and 0.19 nM, respectively.[3] Functional studies have demonstrated that ET-3 induces vasoconstriction with similar potency in both rabbit and rat jugular veins, with EC50 values of approximately 1 nM.[4] This indicates that human ET-3 can effectively activate the ETB receptors in these species to elicit a physiological response.
Signaling Pathways and Experimental Workflows
The activation of the ETB receptor by ET-3 initiates a well-characterized signaling cascade. The following diagrams, generated using the DOT language, illustrate the primary signaling pathway and a typical experimental workflow for assessing cross-reactivity.
Caption: Endothelin-3 signaling pathway via the ETB receptor.
Caption: Workflow for assessing ET-3 cross-reactivity.
Detailed Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Radioligand Receptor Binding Assay
This protocol is adapted from standard methodologies for determining the binding affinity of a ligand to its receptor.
1. Membrane Preparation:
-
Homogenize tissues (e.g., heart ventricle, brain cortex) from mouse, rat, or rabbit in ice-cold buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA) and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of membrane preparation (20-50 µg of protein).
-
50 µL of ¹²⁵I-labeled ET-1 (a commonly used radioligand for ET receptors) at a final concentration near its Kd.
-
50 µL of competing unlabeled human ET-3 at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M) or buffer for total binding.
-
For non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC₅₀ value of human ET-3.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
1. Cell Preparation:
-
Plate cells expressing the ETB receptor (e.g., CHO-K1 cells stably transfected with the mouse, rat, or rabbit ETB receptor) in a black-walled, clear-bottom 96-well plate and grow to confluence.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (e.g., 2 µM in HHBS - Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of HHBS.
3. Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., 490 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for approximately 20 seconds.
-
Inject various concentrations of human ET-3 (e.g., 10⁻¹¹ to 10⁻⁶ M) into the wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2 minutes to capture the transient calcium peak.
4. Data Analysis:
-
For each concentration of ET-3, determine the peak fluorescence response and subtract the baseline fluorescence.
-
Plot the change in fluorescence against the logarithm of the ET-3 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of ET-3 that elicits a half-maximal response.
Conclusion
The identical amino acid sequence of mature Endothelin-3 across human, mouse, rat, and rabbit, coupled with the high homology of its primary receptor, the ETB receptor, provides a strong basis for its cross-species reactivity. The available experimental data on binding affinities and functional responses further substantiates this, indicating that human ET-3 is a reliable tool for studying the endothelin system in these commonly used animal models. Researchers can confidently employ human ET-3 in their studies, anticipating comparable biological effects. The provided experimental protocols offer a foundation for the consistent and reproducible assessment of these interactions.
References
- 1. Effect of endothelin-1 on responses of isolated blood vessels to vasoconstrictor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. Endothelin ETA and ETB receptors mediate vascular smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Endothelin-3 Antibody Specificity for Western Blotting: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy of Western blotting data is critically dependent on the specificity of the primary antibody. This guide provides an objective comparison of methodologies to validate Endothelin-3 (EDN3) antibody specificity for Western blotting, supported by experimental protocols and data presentation formats.
Comparative Analysis of Validation Methods
The ideal EDN3 antibody for Western blotting should exhibit high specificity and affinity for its target. To ascertain this, a series of validation experiments are recommended. The following table summarizes key validation methods and their expected outcomes for an ideal antibody.
| Validation Method | Purpose | Ideal Outcome for a Specific EDN3 Antibody | Potential Issues with Non-Specific Antibodies |
| Knockout (KO) / Knockdown (KD) Validation | To confirm the antibody targets EDN3 by observing signal loss in a genetically modified sample. | A single band at the expected molecular weight (~25.5 kDa for the precursor) in the wild-type lysate, which is absent or significantly reduced in the EDN3 KO/KD lysate.[1] | The band of interest persists in the KO/KD lysate, or other bands appear, indicating off-target binding. |
| Recombinant Protein Control | To verify that the antibody recognizes the EDN3 protein. | A single, strong band at the correct molecular weight of the recombinant EDN3 protein. | The antibody fails to detect the recombinant protein or detects it at an incorrect size. |
| Endogenous Expression Analysis | To confirm the antibody detects EDN3 in cell lines or tissues known to express it. | Detection of a band at the expected molecular weight in lysates from cells/tissues with high EDN3 expression (e.g., placenta, Raji cells, 293 cells) and no band in those with low or no expression.[2] | Inconsistent or unexpected banding patterns across different cell lines that do not correlate with known EDN3 expression levels. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | To definitively identify the protein(s) bound by the antibody. | Mass spectrometry analysis of the immunoprecipitated protein identifies EDN3 as the primary hit with high confidence. | Identification of proteins other than EDN3, indicating cross-reactivity. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Knockout/Knockdown (KO/KD) Validated Western Blotting
This is considered the gold standard for antibody validation.[1]
Protocol:
-
Lysate Preparation: Prepare whole-cell lysates from both wild-type and EDN3 KO/KD cell lines using RIPA lysis buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each lysate onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the EDN3 primary antibody at the manufacturer's recommended dilution overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Recombinant Protein Western Blotting
Protocol:
-
Sample Preparation: Dilute purified recombinant EDN3 protein to a known concentration (e.g., 10-100 ng).
-
SDS-PAGE and Transfer: Perform SDS-PAGE and protein transfer as described above.
-
Blocking and Antibody Incubation: Follow the same blocking, primary, and secondary antibody incubation steps.
-
Detection: Visualize the band using an ECL substrate.
Visualization of Key Processes
To further clarify the experimental workflow and the biological context of EDN3, the following diagrams are provided.
Caption: Workflow for EDN3 antibody validation using Western blotting.
The biological activity of EDN3 is initiated by its binding to the Endothelin B receptor (EDNRB), triggering downstream signaling cascades.[3][4] Understanding this pathway is crucial for interpreting experimental results in a physiological context.
Caption: Simplified Endothelin-3 (EDN3) signaling pathway.[5]
By following these validation steps and utilizing the provided protocols, researchers can confidently assess the specificity of their Endothelin-3 antibodies, leading to more reliable and reproducible Western blotting results.
References
- 1. euromabnet.com [euromabnet.com]
- 2. Endothelin 3 Polyclonal Antibody (PA5-119887) [thermofisher.com]
- 3. News from the endothelin-3/EDNRB signaling pathway: Role during enteric nervous system development and involvement in neural crest-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Roles of Endothelin Signaling in Melanocyte Development and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Endothelin-3 Salt Forms in Cell Proliferation Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Endothelin-3 (ET-3) is a 21-amino acid peptide that plays a crucial role in various physiological processes, including the stimulation of cell growth and division.[1] It exerts its effects by binding to and activating G-protein coupled endothelin receptors (ETAR and ETBR), initiating downstream signaling cascades that influence cell proliferation.[2] When sourcing ET-3 for in-vitro studies, researchers often face a choice between different salt forms, most commonly the trifluoroacetate (B77799) (TFA) salt and the hydrochloride (HCl) salt. This choice is not trivial, as the counter-ion can significantly impact the experimental outcome. This guide provides an objective comparison of ET-3 TFA and HCl salts, focusing on their effects on cell proliferation, supported by experimental principles and data from analogous peptides.
The Critical Role of the Counter-ion: TFA vs. HCl
Synthetic peptides are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which often employs trifluoroacetic acid (TFA) in the mobile phase. Consequently, the final lyophilized peptide is presented as a TFA salt.[3] While this is a standard purification byproduct, residual TFA can have unintended biological effects.
Numerous studies have demonstrated that TFA can be cytotoxic and inhibit cell proliferation, even at low concentrations.[3] This can lead to a misinterpretation of the peptide's true biological activity, potentially masking a proliferative effect or wrongly attributing an anti-proliferative one.[3] In contrast, the hydrochloride (HCl) salt form is widely considered more biologically compatible and is the form in which most therapeutic peptides are marketed.[4] The process of exchanging the TFA counter-ion for chloride is a common step to obtain a more physiologically relevant compound for biological assays.[5]
Comparative Data on Peptide Salt Forms
To illustrate the potential impact of the salt form on cell proliferation assays, the following table summarizes data from a study on the peptide amylin-(1-8), comparing its TFA and HCl salts' effects on fetal rat osteoblasts. This data serves as a relevant proxy for the expected performance differences between ET-3 TFA and HCl salts.
| Peptide Form | Concentration | Mean Cell Number (x 10^4) | % Change from Control | [3H]Thymidine Incorporation (dpm/well) | % Change from Control |
| Control | - | 2.66 ± 0.04 | 0% | 1500 ± 100 | 0% |
| Amylin-(1-8) HCl salt | 10⁻⁹ M | 3.10 ± 0.10 | +16.5% | 2100 ± 150 | +40% |
| Amylin-(1-8) TFA salt | 10⁻⁹ M | 2.70 ± 0.08 | +1.5% | 1600 ± 120 | +6.7% |
*Statistically significant difference from control (P < 0.05). Data adapted from Cornish et al. (1999). This data is illustrative for a different peptide and direct quantitative results for ET-3 may vary.
Endothelin-3 Signaling Pathway in Cell Proliferation
Endothelin-3 initiates cell proliferation primarily through the activation of the Endothelin A Receptor (ETAR) and Endothelin B Receptor (ETBR). Upon ligand binding, these G-protein coupled receptors trigger multiple downstream signaling cascades. Key pathways implicated in ET-3-induced proliferation include the mitogen-activated protein kinase (MAPK) pathway and the JAK/STAT pathway.[1]
Caption: ET-3 signaling pathways leading to cell proliferation.
Experimental Protocols
A typical experimental workflow to assess the effect of ET-3 salt forms on cell proliferation involves several key steps, from cell culture to data analysis.
Cell Proliferation Assay Workflow
Caption: Workflow for a cell proliferation experiment.
Detailed Methodologies
1. Cell Culture:
-
Cell Line: 3T3-L1 white preadipocytes are a suitable model, as they have been shown to proliferate in response to ET-3.[1]
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well.
3. Serum Starvation:
-
To synchronize the cells in the G0/G1 phase of the cell cycle, the growth medium is replaced with serum-free DMEM for 12-24 hours prior to treatment.
4. Treatment:
-
Stock solutions of ET-3 TFA and ET-3 HCl salts are prepared in a suitable vehicle (e.g., sterile water or PBS).
-
The serum-free medium is replaced with fresh serum-free medium containing various concentrations of ET-3 TFA salt, ET-3 HCl salt, or the vehicle control.
5. Proliferation Assay (Example: BrdU Incorporation Assay):
-
After the desired incubation period with the treatments (e.g., 24 hours), 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, is added to each well.
-
Cells are incubated with BrdU for a further 2-4 hours to allow for its incorporation into the DNA of proliferating cells.
-
The cells are then fixed, and the incorporated BrdU is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is added that is converted by the enzyme into a colored product, the absorbance of which is measured using a spectrophotometer. The intensity of the color is directly proportional to the amount of DNA synthesis and, therefore, to the rate of cell proliferation.
Conclusion and Recommendations
The choice of salt form for Endothelin-3 is a critical parameter in the design of cell proliferation studies. While direct comparative data for ET-3 is lacking, the overwhelming evidence from other peptides strongly suggests that the TFA salt has the potential to inhibit cell proliferation and confound experimental results. The HCl salt is a more biologically inert option and is less likely to interfere with the assay.
For researchers investigating the proliferative effects of Endothelin-3, it is highly recommended to:
-
Use the HCl salt form of ET-3 for all in-vitro biological assays to avoid the confounding effects of the TFA counter-ion.
-
If the TFA salt is unavoidable, perform a salt exchange to a more biocompatible form like HCl or acetate (B1210297) prior to use.
-
Always include a vehicle control in the experimental design.
-
If using the TFA salt, consider including a "TFA only" control group at concentrations equivalent to those present in the peptide-treated wells to differentiate the effects of the peptide from the effects of the counter-ion.
By carefully considering the impact of the peptide salt form, researchers can ensure the generation of more accurate and reproducible data, leading to a clearer understanding of the biological functions of Endothelin-3.
References
- 1. Investigation of the Molecular Mechanisms by Which Endothelin-3 Stimulates Preadipocyte Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 5. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Recombinant Human Endothelin-3 Bioactivity
For researchers, scientists, and drug development professionals, understanding the nuances between synthetically produced and recombinantly expressed human Endothelin-3 (ET-3) is crucial for experimental design and data interpretation. This guide provides a comprehensive comparison of the two, focusing on their bioactivity, supported by available data and detailed experimental protocols.
Endothelin-3 is a 21-amino acid peptide that plays a significant role in various physiological processes, including vasoconstriction, cell proliferation, and developmental processes of neural crest-derived cells.[1] It exerts its effects by binding to and activating G-protein coupled endothelin receptors, primarily the endothelin receptor type B (ETB).[1] While both synthetic and recombinant forms of human ET-3 are commercially available, direct comparative studies on their bioactivity are not readily found in published literature. This guide, therefore, presents a summary of reported bioactivities and provides the methodologies to enable researchers to perform their own comparative analyses.
Comparison of Key Characteristics
| Feature | Synthetic Human Endothelin-3 | Recombinant Human Endothelin-3 |
| Production Method | Solid-phase peptide synthesis | Expressed in a host system (e.g., E. coli) |
| Purity | Typically high (≥95% by HPLC) | Variable, depends on purification (e.g., >85% by SDS-PAGE) |
| Post-Translational Modifications | None | May have host-specific modifications (e.g., N-terminal methionine in E. coli) |
| Formulation | Often lyophilized from a buffered solution | Often supplied in a buffered solution, may contain glycerol |
| Reported Bioactivity | Data available from specific studies | Often listed as "not tested" by vendors, requiring user validation |
Quantitative Bioactivity Data
Direct, side-by-side comparisons of the bioactivity of synthetic and recombinant human ET-3 are scarce in the literature. However, data from studies using what is presumed to be synthetic ET-3 can provide a benchmark for researchers.
Receptor Binding Affinity
A critical parameter for assessing the bioactivity of ET-3 is its binding affinity to its receptors. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd indicating higher affinity.
| Ligand | Receptor | Cell Line/System | Kd (Dissociation Constant) | Reference |
| Endothelin-3 | Recombinant Bovine ETA Receptor | Not specified | 70-250 pM |
Note: This data is for ET-3 binding to the ETA receptor, while ET-3 is known to have a higher affinity for the ETB receptor.
Experimental Protocols
To facilitate the direct comparison of synthetic and recombinant ET-3, detailed protocols for key bioactivity assays are provided below.
Receptor Binding Assay
This assay determines the affinity of ET-3 for its receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human endothelin receptor (e.g., CHO-K1 cells with EDNRA).
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled endothelin (e.g., [125I]-ET-1), and varying concentrations of unlabeled synthetic or recombinant ET-3.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki (an estimate of the Kd).
Calcium Mobilization Assay
This functional assay measures the ability of ET-3 to activate its receptor and trigger a downstream signaling cascade, resulting in an increase in intracellular calcium.
Protocol:
-
Cell Culture: Plate cells expressing the endothelin receptor (e.g., Swiss 3T3 cells) in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Stimulation: Add varying concentrations of synthetic or recombinant ET-3 to the wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity at regular intervals to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the ET-3 concentration and fit to a sigmoidal dose-response curve to determine the EC50.
Cell Proliferation Assay (BrdU Incorporation)
This assay assesses the mitogenic activity of ET-3.
Protocol:
-
Cell Seeding: Seed cells (e.g., 3T3-L1 preadipocytes) in a 96-well plate and allow them to attach.
-
Serum Starvation: Synchronize the cells by incubating them in a serum-free medium for 24-48 hours.
-
Treatment: Treat the cells with various concentrations of synthetic or recombinant ET-3 for a specified period (e.g., 24 hours).
-
BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the culture medium and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.
-
Detection: Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a substrate to generate a colorimetric or chemiluminescent signal.
-
Data Analysis: Measure the signal intensity using a plate reader. Plot the signal against the ET-3 concentration to determine the mitogenic effect.
Visualizing Endothelin-3 Signaling and Experimental Workflow
Endothelin-3 Signaling Pathway
Endothelin-3 primarily signals through the ETB receptor, a G-protein coupled receptor. Upon binding, it activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade can lead to various cellular responses, including vasoconstriction and cell proliferation.
Caption: Endothelin-3 signaling pathway via the ETB receptor.
Experimental Workflow for Bioactivity Comparison
A logical workflow is essential for a robust comparison of synthetic and recombinant ET-3. This involves a stepwise approach from initial characterization to functional assays.
Caption: Workflow for comparing synthetic vs. recombinant ET-3 bioactivity.
References
Endothelin-3 and EDNRB Antagonist BQ-788: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the interaction between Endothelin-3 (ET-3) and the selective Endothelin receptor type B (EDNRB) antagonist, BQ-788. It includes supporting experimental data, detailed protocols for key assays, and a comparative analysis with other EDNRB antagonists to facilitate informed decisions in research and drug development.
Introduction to the Endothelin System
The endothelin system plays a crucial role in vascular homeostasis and is implicated in a variety of physiological and pathological processes. It comprises three 21-amino acid peptides, Endothelin-1 (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3), which exert their effects through two G-protein coupled receptors: Endothelin receptor type A (EDNRA) and Endothelin receptor type B (EDNRB). While EDNRA has a higher affinity for ET-1 and ET-2, EDNRB binds all three endothelin isopeptides with high and roughly equal affinity. The activation of EDNRB can lead to diverse cellular responses, including both vasoconstriction and vasodilation, depending on the tissue and cellular location of the receptor.
BQ-788 is a potent and highly selective competitive antagonist of the EDNRB receptor. Its specificity makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the EDNRB signaling pathway.
Endothelin-3 and BQ-788 Interaction with EDNRB: Quantitative Data
The following tables summarize the binding affinities and functional potencies of ET-3 and BQ-788 at the EDNRB receptor, as determined by various in vitro assays.
Table 1: Binding Affinity of BQ-788 for Endothelin Receptors
| Compound | Receptor | Cell Line/Tissue | Radioligand | IC50 (nM) | Reference |
| BQ-788 | EDNRB | Human Girardi heart cells | [125I]-ET-1 | 1.2 | [1][2] |
| BQ-788 | EDNRA | Human neuroblastoma SK-N-MC cells | [125I]-ET-1 | 1300 | [1][2] |
| BQ-788 | EDNRB | HEK293 cells transfected with EDNRB | [125I]-ET-1 | 165 ± 24 | |
| BQ-788 | EDNRA | - | - | 1300 | [3] |
| BQ-788 | EDNRB | - | - | 1.2 | [3] |
Table 2: Functional Antagonism of BQ-788
| Assay | Agonist | Tissue/Preparation | Parameter | Value | Reference |
| Vasoconstriction | BQ-3020 (ETB-selective) | Isolated rabbit pulmonary arteries | pA2 | 8.4 | [2] |
| Vasorelaxation | Endothelin-3 | Rat aorta | EC50 | 3 µM | [4] |
| Bronchoconstriction | IRL1620 (ETB agonist) | Isolated perfused rat lungs | IC50 | 0.1 µM | [5] |
| Vasoconstriction | IRL1620 (ETB agonist) | Isolated perfused rat lungs | IC50 | 0.1 µM | [5] |
Comparative Analysis of EDNRB Antagonists
BQ-788 is a highly selective tool for studying EDNRB. However, other antagonists with different selectivity profiles are available and have been used in various experimental and clinical settings.
Table 3: Comparison of BQ-788 with Other Endothelin Receptor Antagonists
| Antagonist | Receptor Selectivity | Key Characteristics |
| BQ-788 | Selective EDNRB | Potent and highly selective for EDNRB over EDNRA, making it an excellent research tool. |
| BQ-123 | Selective EDNRA | A potent and selective EDNRA antagonist, often used in conjunction with BQ-788 to differentiate receptor subtype effects. |
| Bosentan | Dual EDNRA/EDNRB | The first orally active dual endothelin receptor antagonist approved for the treatment of pulmonary arterial hypertension. |
| Atrasentan | Selective EDNRA | A highly selective EDNRA antagonist. |
| Sitaxentan | Selective EDNRA | Was a selective EDNRA antagonist, but was withdrawn from the market. |
| Ambrisentan | Selective EDNRA | A selective EDNRA antagonist used in the treatment of pulmonary hypertension. |
Signaling Pathways and Mechanism of Action
The interaction of ET-3 with EDNRB initiates a cascade of intracellular signaling events. BQ-788 acts by competitively binding to EDNRB, thereby preventing ET-3 from activating these pathways.
Caption: ET-3/EDNRB signaling and BQ-788 antagonism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the interaction of ET-3 and BQ-788 with the EDNRB receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Objective: To determine the inhibitory concentration (IC50) of BQ-788 for the EDNRB receptor.
Materials:
-
Cell membranes expressing the EDNRB receptor (e.g., from human Girardi heart cells).
-
[125I]-ET-1 (radioligand).
-
BQ-788 (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of BQ-788 in binding buffer.
-
In a 96-well plate, add cell membranes, [125I]-ET-1 (at a concentration near its Kd), and either BQ-788 or vehicle.
-
To determine non-specific binding, add a high concentration of unlabeled ET-3 to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the BQ-788 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Radioligand binding assay workflow.
Functional Assay: In Vitro Vasorelaxation
This assay measures the ability of a compound to inhibit the biological response induced by an agonist.
Objective: To determine the functional potency (EC50) of BQ-788 in antagonizing ET-3-induced vasorelaxation.
Materials:
-
Isolated rat aortic rings with intact endothelium.
-
Krebs-Henseleit solution (physiological salt solution).
-
Phenylephrine or other vasoconstrictor to pre-contract the tissues.
-
Endothelin-3 (agonist).
-
BQ-788 (antagonist).
-
Organ bath system with force transducers.
Procedure:
-
Mount the aortic rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, add cumulative concentrations of ET-3 to elicit a dose-dependent relaxation.
-
In a separate set of experiments, pre-incubate the tissues with various concentrations of BQ-788 for a defined period before adding the vasoconstrictor.
-
Repeat the cumulative addition of ET-3 in the presence of BQ-788.
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the ET-3 concentration in the absence and presence of BQ-788.
-
Analyze the data to determine the EC50 of BQ-788.
Conclusion
BQ-788 is a highly selective and potent antagonist of the EDNRB receptor, making it an indispensable pharmacological tool for investigating the complex roles of the ET-3/EDNRB signaling pathway. This guide provides a comparative overview of BQ-788, including its binding and functional characteristics, a comparison with other endothelin receptor antagonists, and detailed experimental protocols. This information is intended to support researchers in designing and interpreting experiments aimed at understanding the endothelin system and developing novel therapeutics targeting this pathway.
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological endothelin receptor interaction does not occur in veins from ETB receptor deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel antagonist of endothelin ETB1 and ETB2 receptors, BQ-788: effects on blood vessel and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interaction of endothelin receptor responses in the isolated perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Endothelin-3 Signaling Pathway with EDNRB Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm and elucidate the Endothelin-3 (ET-3) signaling pathway, with a primary focus on the use of Endothelin Receptor Type B (EDNRB) knockout mouse models. We will objectively compare the performance of this model with alternative methods, supported by experimental data, and provide detailed protocols for key experiments.
Introduction to the Endothelin-3 Signaling Pathway
Endothelin-3 is a peptide hormone that plays a critical role in the development of several neural crest-derived cell lineages, most notably melanocytes (pigment-producing cells) and enteric neurons (the nervous system of the gut).[1][2][3] ET-3 exerts its effects by binding to and activating its cognate receptor, the Endothelin Receptor Type B (EDNRB), a G-protein coupled receptor (GPCR).[1][4] The activation of EDNRB initiates a cascade of intracellular signaling events, including the activation of the phosphatidylinositol-calcium second messenger system and the mitogen-activated protein kinase (MAPK) pathway, which ultimately regulate cell proliferation, migration, and differentiation.[5]
Disruptions in the ET-3/EDNRB signaling pathway are associated with developmental disorders in humans, such as Hirschsprung's disease, which is characterized by the absence of enteric ganglia in the colon, and Waardenburg syndrome, which involves pigmentation abnormalities and deafness.[1][6] The striking similarities between the phenotypes of these human genetic disorders and those observed in mice with mutations in the Ednrb gene underscore the value of these animal models in studying this critical signaling pathway.
The EDNRB Knockout Mouse Model: A Powerful Tool for Pathway Confirmation
The generation of mice with a targeted disruption (knockout) of the Ednrb gene has been instrumental in confirming the essential role of this receptor in mediating the biological effects of ET-3.[7] These knockout mice serve as a living model system to dissect the in vivo consequences of a non-functional ET-3/EDNRB axis.
Phenotypic Consequences of EDNRB Knockout
The phenotype of homozygous Ednrb knockout mice provides compelling evidence for the function of the ET-3/EDNRB pathway. These mice exhibit two prominent and consistent defects:
-
Aganglionic Megacolon: Ednrb knockout mice display a complete absence of enteric ganglia in the distal colon, a condition that closely mimics human Hirschsprung's disease.[8][9] This leads to a functional obstruction, resulting in a massively enlarged colon (megacolon) proximal to the aganglionic segment.[8]
-
Coat Color Spotting (Piebaldism): These mice also present with significant defects in skin and hair pigmentation, characterized by patches of white fur, a phenotype known as piebaldism.[3] This is a direct result of the failure of melanoblasts (melanocyte precursors) to properly migrate and differentiate during embryonic development.[3][5]
The concurrent presentation of both aganglionic megacolon and pigmentation defects in Ednrb knockout mice provides strong genetic evidence that a single signaling pathway is responsible for the development of both enteric neurons and melanocytes.
Quantitative Analysis: EDNRB Knockout vs. Wild-Type Mice
To provide a clear comparison, the following table summarizes key quantitative data from studies on Ednrb knockout mice compared to their wild-type littermates.
| Parameter | Wild-Type (Ednrb+/+) | Homozygous Knockout (Ednrb-/-) | Heterozygous (Ednrb+/-) | Reference |
| Enteric Nervous System | ||||
| Myenteric Ganglia in Distal Colon | Present and well-formed | Absent | Present | [5] |
| Length of Aganglionic Segment | Not Applicable | Variable, can extend through the entire colon in severe models | Not Applicable | |
| Neuronal Density in Small Intestine | Normal | Reduced density of myenteric ganglia | Not reported | |
| Pigmentation | ||||
| Coat Color | Fully pigmented | White spotting (piebaldism) | Can show minor spotting depending on genetic background | [3] |
| Melanocyte Count in Skin | Normal | Significantly reduced or absent in unpigmented areas | Not quantitatively reported in detail | |
| Gene Expression (E18.5-20.5 Intestine) | ||||
| Ccnd1 (Cyclin D1) Expression | Baseline | Significantly reduced | Not reported | [5] |
| c-Myc Expression | Baseline | Significantly reduced | Not reported | [5] |
Visualizing the Logic: Confirming the Pathway
The use of EDNRB knockout mice to confirm the ET-3 signaling pathway follows a clear logical progression, as illustrated in the diagram below.
Caption: Logical flow demonstrating how the EDNRB knockout mouse phenotype confirms the hypothesized signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used in the characterization of EDNRB knockout mice.
Generation of Ednrb Knockout Mice
Ednrb knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells.
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Ednrb gene (e.g., exon 3, which encodes a transmembrane domain) with a selectable marker, such as a neomycin resistance cassette.[10][11]
-
ES Cell Transfection and Selection: The targeting vector is introduced into ES cells, and cells that have successfully incorporated the construct via homologous recombination are selected for using the appropriate antibiotic.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts from a donor mouse.
-
Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female mouse. The resulting offspring that are chimeras (composed of cells from both the host blastocyst and the targeted ES cells) are identified.
-
Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the targeted allele.
-
Genotyping: Offspring are genotyped using polymerase chain reaction (PCR) to identify heterozygous (Ednrb+/-) mice.
-
Generation of Homozygous Knockouts: Heterozygous mice are intercrossed to produce homozygous (Ednrb-/-) knockout mice, heterozygous (Ednrb+/-) mice, and wild-type (Ednrb+/+) littermates.[10]
Caption: Experimental workflow for the generation of EDNRB knockout mice.
Histological Analysis of the Enteric Nervous System
This protocol is used to visualize the presence or absence of enteric ganglia in the colon.
-
Tissue Collection and Fixation: The entire colon is dissected from euthanized mice and flushed with phosphate-buffered saline (PBS). The tissue is then fixed in 4% paraformaldehyde.
-
Tissue Processing and Embedding: The fixed tissue is dehydrated through a series of graded ethanol (B145695) solutions, cleared in xylene, and embedded in paraffin (B1166041) wax.
-
Sectioning: 5-micrometer thick sections of the colon are cut using a microtome and mounted on glass slides.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and identification of the myenteric plexus between the circular and longitudinal muscle layers.[5]
-
Immunohistochemistry (IHC): For specific labeling of neurons and nerve fibers using antibodies against neuronal markers such as PGP9.5 or TuJ1.[5]
-
-
Microscopy and Analysis: The stained sections are visualized under a light microscope to assess the presence or absence of ganglia in the myenteric plexus of the distal colon.
Quantification of Melanocytes
This protocol allows for the assessment of pigmentation defects.
-
Skin Biopsy: A small section of skin is taken from both pigmented and unpigmented areas of the mouse.
-
Tissue Preparation: The skin can be either fixed and sectioned for immunohistochemistry or used to prepare a single-cell suspension.
-
Immunohistochemistry: Skin sections are stained with antibodies against melanocyte-specific markers, such as TYRP1 or DCT, to visualize and count melanocytes.
-
Flow Cytometry: For a quantitative analysis, a single-cell suspension from the skin can be stained with fluorescently labeled antibodies against melanocyte surface markers and analyzed by flow cytometry to determine the percentage of melanocytes.[12]
-
Melanin Quantification: Melanin content can be quantified spectrophotometrically from skin lysates.[13][14]
Comparison with Alternative Methods
While the EDNRB knockout mouse is a powerful tool, other methods can also be used to study the ET-3 signaling pathway.
| Method | Advantages | Disadvantages |
| EDNRB Knockout Mice | - In vivo model that recapitulates human disease.[8][9]- Allows for the study of developmental processes.[3]- Provides clear, observable phenotypes.[3][8] | - Can be lethal in early life, limiting studies on adult animals.[10][11]- Potential for compensatory mechanisms to arise during development.- Germline knockout affects all tissues, which can be addressed with conditional knockouts.[15] |
| In Vitro Cell Culture | - Allows for controlled experiments on specific cell types (e.g., melanocytes, neural crest cells).[3][16]- Amenable to high-throughput screening of potential therapeutic compounds.- Easier to manipulate signaling pathways with agonists and antagonists.[17] | - Does not fully replicate the complex in vivo environment.- May not capture all aspects of cell-cell interactions and tissue architecture. |
| EDNRB Antagonists | - Can be used to study the effects of blocking the pathway in wild-type animals or in cell culture.[6][8]- Allows for the study of the pathway's role in adult physiology and disease.[18] | - Potential for off-target effects.- The efficacy and specificity of the antagonist must be carefully validated.[6] |
| Other Animal Models | - Spontaneous mutant mouse strains (e.g., piebald-lethal, lethal spotting) also model defects in this pathway.[1][3]- Other gene knockout models (e.g., Ret, Sox10) can be used to study interacting pathways.[19] | - The genetic background of spontaneous mutants can be complex.- May not be a direct knockout of the gene of interest, making interpretation more complex. |
Visualizing the Endothelin-3 Signaling Pathway
The following diagram illustrates the key components of the Endothelin-3 signaling pathway.
Caption: A simplified diagram of the Endothelin-3 signaling pathway initiated by the activation of the EDNRB receptor.
Conclusion
The Ednrb knockout mouse model has been indispensable in confirming the critical role of the Endothelin-3 signaling pathway in the development of the enteric nervous system and melanocytes. The striking and quantifiable phenotypes observed in these mice provide a robust in vivo platform for studying the molecular mechanisms underlying these developmental processes and for investigating potential therapeutic interventions for related human disorders. While alternative methods such as in vitro studies and the use of pharmacological inhibitors offer valuable complementary approaches, the Ednrb knockout mouse remains a cornerstone for understanding the physiological and developmental consequences of this essential signaling pathway.
References
- 1. Mouse models of Hirschsprung Disease and other developmental disorders of the Enteric Nervous System: Old and new players - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockout mouse models of Hirschsprung's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Endothelin Signaling in Melanocyte Development and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrastructural and Histochemical Studies of Murine Megacolon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine model of Hirschsprung-associated enterocolitis II: Surgical correction of aganglionosis does not eliminate enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelin receptor antagonists target EDNRB and modulate the progression of idiopathic pulmonary fibrosis via anoikis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ednrb −/− mice with hirschsprung disease are missing Gad2-expressing enteric neurons in the ganglionated small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 021933 - Ednrb KO Strain Details [jax.org]
- 11. 003295 - Ednrb KO Strain Details [jax.org]
- 12. FACS Isolation of Melanocyte Stem Cells from Mouse Skin [protocols.io]
- 13. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeting of Endothelin Receptor-B to the Neural Crest - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SCF-KIT signaling induces endothelin-3 synthesis and secretion: Thereby activates and regulates endothelin-B-receptor for generating temporally- and spatially-precise nitric oxide to modulate SCF- and or KIT-expressing cell functions | PLOS One [journals.plos.org]
- 17. Investigation of the Molecular Mechanisms by Which Endothelin-3 Stimulates Preadipocyte Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardiac-specific knockout and pharmacological inhibition of Endothelin receptor type B lead to cardiac resistance to extreme hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phenotype variation in two-locus mouse models of Hirschsprung disease: Tissue-specific interaction between Ret and Ednrb - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Purity and Identity Confirmation of Endothelin-3 Peptide by LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of synthetic peptides is critical for ensuring safety and efficacy in therapeutic applications and for generating reliable data in research settings. Endothelin-3 (ET-3), a 21-amino acid vasoactive peptide, requires stringent quality control to verify its primary sequence and assess its purity.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard, offering a combination of high-resolution separation and precise mass determination that is unparalleled for peptide analysis.[3]
This guide provides an objective comparison of LC-MS with other analytical techniques, supported by detailed experimental protocols and data, to assist scientists in implementing effective quality control strategies for ET-3 and other synthetic peptides.
Comparison of Key Analytical Methods
While LC-MS is a comprehensive technique, regulatory bodies often mandate the use of orthogonal methods to provide a complete picture of a peptide's quality.[4] Each method leverages different physicochemical principles, offering complementary information.
| Method | Primary Application | Principle of Separation/Detection | Information Provided | Typical Purity Determination |
| LC-MS | Identity confirmation, impurity identification, and purity assessment | Hydrophobicity and mass-to-charge ratio (m/z) | Molecular weight, amino acid sequence (via fragmentation), identification of impurities.[4] | Relative purity based on UV absorbance and/or MS signal intensity. |
| RP-HPLC | Purity assessment and quantification of impurities | Hydrophobicity | Retention time, peak area (% purity).[4] | Relative purity based on UV absorbance. |
| Amino Acid Analysis (AAA) | Confirmation of amino acid composition and accurate quantification | Chemical hydrolysis followed by chromatographic separation of amino acids | Molar ratios of constituent amino acids, net peptide content.[4][5] | Not a direct purity method, but quantifies peptide content. |
| Capillary Electrophoresis (CE) | Orthogonal purity assessment | Charge-to-mass ratio and hydrodynamic radius | Electrophoretic mobility, peak area (% purity).[4] | Relative purity based on migration time and peak area. |
LC-MS Workflow for Endothelin-3 Analysis
The following diagram illustrates the typical workflow for analyzing the Endothelin-3 peptide using LC-MS, from sample preparation to data analysis.
Caption: Workflow for ET-3 analysis by LC-MS.
Experimental Protocol: LC-MS of Endothelin-3
This protocol details a standard method for confirming the identity and purity of synthetic Endothelin-3.
Objective: To confirm the molecular weight and assess the purity of an Endothelin-3 sample.
1. Materials and Reagents:
-
Endothelin-3 (ET-3) peptide sample
-
Water, LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in Acetonitrile
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the ET-3 peptide.
-
Reconstitute the peptide in 1.0 mL of Mobile Phase A to achieve a final concentration of 1 mg/mL.[4]
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution to an autosampler vial.
3. LC-MS System and Conditions:
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Column Temperature | 40 °C |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| UV Wavelength | 214 nm |
| LC Gradient | 5% to 55% Mobile Phase B over 20 minutes |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range (MS1) | 400-1800 m/z |
| Fragmentation (MS2) | Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) |
4. Data Analysis:
-
Purity Assessment: Integrate the peaks in the UV chromatogram (214 nm). Calculate purity by dividing the peak area of the main ET-3 peak by the total area of all peaks.[3]
-
Identity Confirmation: Deconvolute the mass spectrum of the main peak to determine the neutral molecular weight. Compare the observed mass to the theoretical mass of ET-3 (2643.04 Da).
-
Impurity Identification: Analyze the mass spectra of minor peaks to identify potential impurities, such as deletion sequences, oxidation (+16 Da), or deamidation (+1 Da).[4][6] Use MS/MS fragmentation data to confirm the sequence of ET-3 and identify the location of any modifications in impurities.[7]
Data Presentation: Analysis of Endothelin-3
The following table presents hypothetical data from the analysis of a synthetic Endothelin-3 sample, comparing results from LC-MS and a standard RP-HPLC-UV method.
| Analysis | Parameter | Expected Value | RP-HPLC-UV Result | LC-MS Result | Interpretation |
| Purity | Main Peak Area | >95% | 96.5% | 96.4% | The sample meets the typical purity specification. |
| Identity | Molecular Weight (Da) | 2643.04 | Not Applicable | 2643.02 | Confirms the identity of the main peak as Endothelin-3. |
| Impurity A | Retention Time (min) | - | 12.1 | 12.1 | A more polar impurity is present. |
| Molecular Weight (Da) | - | Not Applicable | 2659.01 (+16 Da) | Impurity A is an oxidized form of Endothelin-3. | |
| Impurity B | Retention Time (min) | - | 14.8 | 14.8 | A less polar impurity is present. |
| Molecular Weight (Da) | - | Not Applicable | 2511.9 (-131 Da) | Impurity B is a deletion mutant (loss of Tryptophan). |
Endothelin-3 Signaling Pathway
Endothelin-3 primarily mediates its biological effects by binding to the Endothelin B receptor (EDNRB), a G-protein coupled receptor (GPCR). This interaction triggers downstream signaling cascades that regulate processes like cell proliferation and development.[1][8]
Caption: Simplified Endothelin-3 signaling pathway.
Conclusion
LC-MS provides a robust, sensitive, and highly specific method for the definitive analysis of the Endothelin-3 peptide. It uniquely combines chromatographic purity assessment with precise molecular weight confirmation and detailed impurity characterization in a single analysis.[3][5] When used alongside orthogonal methods like Amino Acid Analysis, LC-MS ensures the highest level of quality control, which is essential for researchers and drug development professionals working with synthetic peptides.
References
- 1. Endothelin 3 - Wikipedia [en.wikipedia.org]
- 2. Endothelin 3 (human, rat) | Non-selective Endothelin | Tocris Bioscience [tocris.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 7. waters.com [waters.com]
- 8. Investigation of the Molecular Mechanisms by Which Endothelin-3 Stimulates Preadipocyte Growth - PMC [pmc.ncbi.nlm.nih.gov]
Endothelin-3 Potency: A Comparative Analysis in Rat Aorta and Guinea Pig Trachea
For Immediate Release
This guide provides a detailed comparison of the potency and signaling mechanisms of Endothelin-3 (ET-3) in two distinct smooth muscle tissues: the rat aorta and the guinea pig trachea. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of ET-3's physiological effects and inform future research.
Quantitative Potency Comparison
The contractile potency of Endothelin-3 demonstrates a marked difference between the vascular smooth muscle of the rat aorta and the airway smooth muscle of the guinea pig trachea. Experimental data, summarized below, indicates that ET-3 is significantly more potent in inducing contraction in the rat aorta.
| Tissue | Parameter | Value (nM) | Reference |
| Rat Aorta (endothelium-denuded) | EC50 | 2.1 | [1] |
| Guinea Pig Trachea (epithelium-containing) | EC50 | 30.9 | [1] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The following methodologies are standard for assessing the contractile responses of isolated rat aorta and guinea pig trachea to Endothelin-3 in an organ bath setting.
Rat Aorta Preparation and Contractility Assay
-
Tissue Isolation: Male rats are euthanized via cervical dislocation. The thoracic aorta is carefully excised, and surrounding connective and adipose tissues are removed in a petri dish containing cold Krebs' physiological salt solution.
-
Ring Preparation: The aorta is cut into rings approximately 2-4 mm in width. For studies focusing on the direct effect on smooth muscle, the endothelium is denuded by gently rubbing the intimal surface with a small wire or wooden stick.
-
Organ Bath Mounting: Aortic rings are mounted on stainless steel hooks or wires in an organ bath chamber filled with Krebs' solution. The solution is maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.
-
Tension Application and Equilibration: An initial resting tension of approximately 1 to 2 grams is applied to the aortic rings, and the tissues are allowed to equilibrate for at least 60 minutes. During this period, the Krebs' solution is replaced every 15-20 minutes.
-
Viability Check: The viability of the aortic rings is confirmed by inducing a contraction with a standardized dose of a vasoconstrictor, such as phenylephrine (B352888) or potassium chloride.
-
Cumulative Concentration-Response Curve: After a washout period and return to baseline tension, Endothelin-3 is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.
-
Data Acquisition: The isometric tension of the aortic rings is continuously recorded using a force-displacement transducer connected to a data acquisition system.
Guinea Pig Trachea Preparation and Contractility Assay
-
Tissue Isolation: Guinea pigs are euthanized, and the trachea is promptly excised and placed in cold Krebs' solution.
-
Ring Preparation: The trachea is cleaned of adhering connective tissue and cut into rings, typically 2-3 mm in width. For most studies, the epithelium is left intact.
-
Organ Bath Mounting: Tracheal rings are suspended between two stainless steel hooks in an organ bath containing Krebs' solution at 37°C and aerated with 95% O2 and 5% CO2.
-
Tension Application and Equilibration: A resting tension of approximately 1 gram is applied, and the tissue is allowed to equilibrate for about 60 minutes, with regular changes of the Krebs' solution.
-
Pre-contraction (if studying relaxation): For studies investigating relaxation, the tracheal rings are first contracted with an agonist like carbachol (B1668302) or histamine.
-
Cumulative Concentration-Response Curve: Endothelin-3 is added cumulatively to the organ bath to generate a concentration-response curve for contraction.
-
Data Acquisition: Changes in isometric tension are recorded using a force transducer and a data acquisition system.
Comparative Signaling Pathways
The differential potency of Endothelin-3 in rat aorta and guinea pig trachea can be attributed to distinct signaling mechanisms and receptor populations in these tissues.
Endothelin-3 Signaling in Rat Aortic Smooth Muscle
In rat aortic smooth muscle, the contractile response to Endothelin-3 is predominantly mediated by ETA receptors . The signaling cascade involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increase in intracellular calcium, along with PKC activation, leads to smooth muscle contraction. This pathway is sensitive to calcium channel blockers and PKC inhibitors.
Endothelin-3 Signaling in Guinea Pig Tracheal Smooth Muscle
The contractile mechanism of Endothelin-3 in guinea pig trachea appears to be less dependent on extracellular calcium influx and protein kinase C activation. While the precise signaling pathway is multifaceted, evidence suggests a significant role for the release of intracellular calcium from ryanodine-sensitive stores within the sarcoplasmic reticulum. The involvement of different endothelin receptor subtypes or coupling to alternative downstream effectors likely contributes to the observed differences in potency and pharmacological sensitivity compared to the rat aorta.
References
A Researcher's Guide to Commercial Endothelin-3 ELISA Kits: A Comparative Analysis
For researchers, scientists, and drug development professionals investigating the role of Endothelin-3 (ET-3), a crucial peptide in vasoconstriction and neural crest development, selecting the right quantification tool is paramount. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a sensitive and specific method for measuring ET-3 concentrations in various biological samples. This guide provides a side-by-side comparison of several commercially available ET-3 ELISA kits, summarizing their key performance characteristics to aid in your selection process.
Performance Characteristics of Commercial ET-3 ELISA Kits
The selection of an appropriate ELISA kit depends on several factors, including the required sensitivity, the expected concentration range of ET-3 in the samples, the sample type, and the species being studied. The following table summarizes the performance data of various commercially available ET-3 ELISA kits as stated by the manufacturers. It is important to note that direct, independent comparative studies are limited, and performance may vary under different experimental conditions.
| Manufacturer | Kit Name | Species Reactivity | Assay Principle | Detection Range (pg/mL) | Sensitivity (pg/mL) | Sample Types |
| Cayman Chemical | Endothelin ELISA Kit | Mouse, Bovine, Eel | Sandwich | 7.8 - 250 | 7.8 | Serum, Plasma, Urine, Cell Culture Media[1] |
| AFG Scientific | Mouse Endothelin-3 (EDN3) Elisa Kit | Mouse | Sandwich | 100 - 2000 | 10 | Serum, Plasma, Tissue Homogenates[2] |
| LifeSct | Mouse Endothelin 3 (EDN3) ELISA Kit | Mouse | Sandwich | 31.2 - 2000 | 14.9 | Serum, Plasma, Tissue Homogenates, Other Biological Fluids[3] |
| Various Suppliers on Biocompare | Human EDN3 (Endothelin-3) ELISA Kit | Human | Not Specified | 1.563 - 100 | 0.938 | Not Specified[4] |
| Various Suppliers on Biocompare | Human Endothelin 3 (EDN3) ELISA Kit | Human | Not Specified | 6.17 - 500 | 2.46 | Not Specified[4] |
| Biomatik | Human Endothelin 3 (EDN3) ELISA Kit | Human | Competitive Inhibition | 6.17 - 500 | 2.46 | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates[5] |
| FineTest | Mouse Edn3(Endothelin-3) ELISA Kit | Mouse | Sandwich | 31.25 - 2000 | 18.75 | Serum, Plasma, Cell Culture Supernatant, Cell or Tissue Lysate[6] |
| Assay Genie | Human Endothelin-3/EDN3 ELISA Kit | Human | Sandwich | Not Specified | 0.938 | Serum, Plasma, Cell Culture Supernatants[7] |
| XpressBio | Mouse Edn3 (Endothelin-3) ELISA Kit | Mouse | Sandwich | 31.25 - 2000 | 18.75 | Serum, Plasma, Cell Culture Supernatant |
| Eagle Biosciences | Endothelin-3 (ET-3) ELISA | Human | Not Specified | 0.78 - 100 | 0.36 | Tissue Extracts, Cell Culture Media, Serum, Plasma (EDTA)[8] |
Note on Cross-Reactivity: The Cayman Chemical Endothelin ELISA Kit shows 100% cross-reactivity with Endothelin-1, Endothelin-2, and Big Endothelin, making it suitable for measuring total endothelins rather than specifically ET-3.[1] Researchers requiring high specificity for ET-3 should carefully consider the cross-reactivity data provided by the manufacturer.
Endothelin Signaling Pathway
Endothelin-3 exerts its biological effects by binding to and activating G-protein coupled receptors, primarily the Endothelin receptor type B (EDNRB). This interaction triggers a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting experimental results.
Caption: A diagram illustrating the Endothelin-3 signaling cascade.
Standard ELISA Experimental Workflow
The majority of the kits listed employ a sandwich ELISA format. The following diagram outlines a typical experimental workflow for this type of assay. For specific details, always refer to the manufacturer's protocol included with the kit.
Caption: A flowchart of a typical sandwich ELISA protocol.
Detailed Experimental Protocols
While the exact protocols vary between manufacturers, the following provides a generalized, detailed methodology for a sandwich ELISA, which is the most common format for the ET-3 kits listed.
I. Reagent and Sample Preparation:
-
Reagent Preparation: All reagents should be brought to room temperature before use. Reconstitute or dilute concentrated buffers and reagents as specified in the kit manual. This typically includes the wash buffer, standard diluent, detection antibody, and HRP-streptavidin conjugate.
-
Standard Preparation: Prepare a serial dilution of the ET-3 standard to create a standard curve. The concentration range of the standards should bracket the expected concentration of ET-3 in the samples.
-
Sample Preparation:
-
Serum: Allow blood to clot and centrifuge to separate the serum.
-
Plasma: Collect blood with an anticoagulant (e.g., EDTA, heparin) and centrifuge to separate the plasma.
-
Cell Culture Supernatants: Centrifuge to remove any cells or debris.
-
Tissue Homogenates: Homogenize tissue in an appropriate lysis buffer, followed by centrifugation to clarify the lysate.
-
Samples may require dilution with the provided assay buffer to fall within the detection range of the kit.
-
II. Assay Procedure:
-
Add Standards and Samples: Add a defined volume (typically 50-100 µL) of the prepared standards and samples to the appropriate wells of the microplate, which has been pre-coated with an anti-ET-3 antibody.
-
First Incubation: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 90 minutes at 37°C).[7] During this step, the ET-3 in the sample binds to the capture antibody on the plate.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (typically 3-5 times) with the wash buffer. This removes any unbound material.
-
Add Detection Antibody: Add the biotinylated detection antibody to each well. This antibody will bind to a different epitope on the captured ET-3.
-
Second Incubation: Cover the plate and incubate again (e.g., 60 minutes at 37°C).[7]
-
Washing: Repeat the washing step to remove the unbound detection antibody.
-
Add HRP-Streptavidin: Add the HRP-streptavidin conjugate to each well. The streptavidin binds to the biotin (B1667282) on the detection antibody.
-
Third Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).[7]
-
Washing: Perform a final, more stringent wash to remove any unbound HRP-streptavidin.
-
Substrate Reaction: Add the TMB substrate to each well. The HRP enzyme will catalyze a color change.
-
Incubation in the Dark: Incubate the plate at room temperature in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stop Reaction: Add the stop solution to each well. This will stop the enzymatic reaction and change the color from blue to yellow.
III. Data Analysis:
-
Read Absorbance: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Generate Standard Curve: Plot the OD values of the standards against their known concentrations.
-
Calculate Sample Concentrations: Use the standard curve to determine the concentration of ET-3 in the unknown samples.
This guide provides a starting point for selecting an ET-3 ELISA kit. Researchers are encouraged to consult the manufacturer's datasheets and, if available, published literature that has utilized these kits to make an informed decision based on their specific research needs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mouse Endothelin-3 (EDN3) Elisa Kit – AFG Scientific [afgsci.com]
- 3. Mouse Endothelin 3 (EDN3) ELISA Kit [lifesct.com]
- 4. biocompare.com [biocompare.com]
- 5. Biomatik Corporation Human Endothelin 3 (EDN3) ELISA Kit, Quantity: Each | Fisher Scientific [fishersci.com]
- 6. Mouse Edn3(Endothelin-3) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. assaygenie.com [assaygenie.com]
- 8. elisakits.co.uk [elisakits.co.uk]
Safety Operating Guide
Personal protective equipment for handling Endothelin-3, human, mouse, rabbit, rat TFA
Essential Safety and Handling Guide for Endothelin-3 TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Endothelin-3, human, mouse, rabbit, rat TFA. The following procedures are designed to ensure the safe handling, use, and disposal of this peptide, which is supplied as a trifluoroacetate (B77799) (TFA) salt. The TFA component is a strong, corrosive acid requiring specific precautions.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to Endothelin-3 TFA. The following table summarizes the recommended equipment for handling this substance.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves for low-volume applications. Butyl rubber or Viton gloves for high-volume (>500 mL) applications.[1] | Protects skin from the corrosive effects of TFA and potential biological activity of the peptide. |
| Eye Protection | Safety glasses with side shields (minimum). Chemical safety goggles or a full-face shield (20 cm minimum) are required when there is a risk of splashing.[2][3] | Prevents eye contact with the powder or solutions, which can cause severe irritation or burns.[4] |
| Body Protection | Impervious lab coat. A PVC apron or protective suit may be necessary for larger quantities.[2][3] | Protects against contamination of clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] A NIOSH-approved respirator is necessary if ventilation is inadequate or when handling large quantities of the powder.[2] | Minimizes inhalation of the lyophilized powder or aerosols, which can irritate the respiratory tract.[4] |
Operational Plan: From Receipt to Use
Follow these step-by-step instructions for the safe handling of Endothelin-3 TFA in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized peptide at -20°C in a tightly sealed container.[3]
-
Keep the container in a designated, dry area away from incompatible materials such as strong bases, oxidizing agents, and metals.[5]
2. Preparation for Use:
-
Before opening, allow the vial to warm to room temperature to prevent condensation.
-
Perform all handling of the powdered form inside a certified chemical fume hood to avoid inhalation.[1]
-
Wear all recommended PPE as detailed in the table above.
3. Reconstitution:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Carefully add the desired sterile, nuclease-free solvent (e.g., water, PBS) to the vial.
-
Gently vortex or sonicate to dissolve the peptide completely. Avoid vigorous shaking, which can cause denaturation.
-
If not for immediate use, create single-use aliquots to avoid multiple freeze-thaw cycles.
4. Experimental Use:
-
Handle all solutions containing Endothelin-3 TFA with the same precautions as the powdered form.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Spill and Disposal Plan
Immediate and correct response to spills and proper disposal of waste are critical for laboratory safety and environmental protection.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity. For large spills, evacuate the area.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.
-
Contain the Spill:
-
For Powder Spills: Gently cover the spill with a damp paper towel or use a spill kit absorbent to wet the powder before sweeping to prevent it from becoming airborne.[6]
-
For Liquid Spills: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[7][8] Work from the outside of the spill inwards.
-
-
Neutralize (for significant liquid spills): For spills of solutions containing TFA, carefully neutralize the area with a mild base like sodium carbonate after absorbing the liquid.[4][9]
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, leak-proof hazardous waste container.[4][8][9][10][11]
-
Decontaminate: Clean the spill area with a detergent and water solution.
-
Dispose of PPE: All contaminated PPE should be disposed of as hazardous waste.
Disposal Plan:
Endothelin-3 TFA and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation: Collect all waste, including unused product, contaminated consumables (e.g., pipette tips, gloves, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[10] The container should be acid-resistant.[12]
-
Labeling: Ensure the waste container is labeled "Hazardous Waste" and lists the chemical contents.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department. Do not pour Endothelin-3 TFA waste down the drain. [1][5]
-
Neutralization: Due to the hazardous nature of neutralizing strong acids like TFA, this procedure should only be performed by trained personnel following an approved protocol.[12] It is generally recommended to have this handled by a professional waste management service.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of Endothelin-3 TFA.
Caption: Workflow for the safe handling of Endothelin-3 TFA.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. dl.novachem.com.au [dl.novachem.com.au]
- 3. benchchem.com [benchchem.com]
- 4. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 5. fishersci.com [fishersci.com]
- 6. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. lobachemie.com [lobachemie.com]
- 8. acs.org [acs.org]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. benchchem.com [benchchem.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
